molecular formula C5H11NO B052083 tetrahydro-2H-pyran-3-amine CAS No. 120811-32-7

tetrahydro-2H-pyran-3-amine

Cat. No.: B052083
CAS No.: 120811-32-7
M. Wt: 101.15 g/mol
InChI Key: WUUOEJJGRCQGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tetrahydro-2H-pyran-3-amine is a versatile and valuable saturated heterocyclic amine that serves as a critical scaffold in modern medicinal chemistry and drug discovery. This compound features a six-membered tetrahydropyran ring with a primary amine functional group at the 3-position, making it a privileged structure for the design and synthesis of novel bioactive molecules. Its primary research value lies in its application as a key building block for constructing pharmacologically active compounds, particularly as a piperidine or morpholine bioisostere. The tetrahydropyran ring introduces favorable physicochemical properties, such as improved metabolic stability and solubility, while the amine group provides a crucial handle for molecular diversification through amide bond formation, reductive amination, and other coupling reactions. Researchers utilize this compound extensively in the development of targeted chemical libraries for high-throughput screening, as well as in lead optimization programs for central nervous system (CNS) agents, antiviral drugs, and enzyme inhibitors. Its constrained, yet flexible, ring system and the ability to explore stereochemistry (as the racemate or individual enantiomers) make it an indispensable tool for establishing structure-activity relationships (SAR) and for probing the three-dimensional requirements of biological targets. This high-purity reagent is essential for synthetic chemists and drug discovery scientists aiming to enhance the drug-likeness and efficacy of their novel molecular entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOEJJGRCQGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409440
Record name tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120811-32-7
Record name tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tetrahydro-2H-pyran-3-amine and its hydrochloride salt. This information is critical for its application in research, particularly in drug discovery and development, where a thorough understanding of a compound's characteristics is essential for predicting its behavior in biological systems.

Physicochemical Properties

The physicochemical properties of this compound and its common salt form, this compound hydrochloride, are summarized below. These properties influence factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) in a biological context.

This compound (Free Amine)
PropertyValueSource
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
Appearance Solid
Boiling Point (Predicted) 157.2 ± 25.0 °C
Density (Predicted) 1.01 ± 0.1 g/cm³
pKa (Predicted) 9.59 ± 0.10
LogP (Predicted) -0.35
Solubility Soluble in water and polar organic solvents.
This compound Hydrochloride
PropertyValueSource
Molecular Formula C₅H₁₁NO·HCl
Molecular Weight 137.61 g/mol
Melting Point 198–202°C (with decomposition)
Solubility in Water (25°C) 48 mg/mL
Solubility in Ethanol (25°C) 6 mg/mL
pKa of Amine Group 9.2 ± 0.1

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are protocols for the synthesis of a stereoisomer of this compound, the determination of its acid dissociation constant (pKa), and the analysis of its potential effects on the cell cycle.

Synthesis of (R)-3-Aminotetrahydropyran via Biocatalytic Transamination[3]

This protocol describes a scalable, one-step enzymatic synthesis of (R)-3-aminotetrahydropyran from dihydro-2H-pyran-3(4H)-one.

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Isopropylamine

  • Formic acid

  • Transaminase enzyme

  • Deionized (DI) water

  • d-Tartaric acid (d-DTTA)

  • Methanol (MeOH)

Procedure:

  • Buffer Preparation: Prepare a 1 M isopropylamine solution in DI water. Adjust the pH to 9.7–10.0 by the slow addition of formic acid with agitation.

  • Enzymatic Reaction: Cool the isopropylamine/formic acid buffer to 20–22°C in a reactor with agitation. Add the transaminase enzyme to the buffer.

  • Substrate Addition: Add dihydro-2H-pyran-3(4H)-one to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction for the formation of (R)-3-aminotetrahydropyran. The reaction typically yields ≥95% of the product with an enantiomeric ratio of approximately 88:12.

  • Product Isolation (Salt Formation): Upon completion, directly add d-tartaric acid to the reaction mixture to form the d-DTTA salt of (R)-3-aminotetrahydropyran, which will precipitate.

  • Purification: Collect the precipitated salt and perform a reslurry in methanol to enhance purity.

G Workflow for Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_isolation Isolation & Purification A Prepare 1M Isopropylamine in DI water B Adjust pH to 9.7-10.0 with Formic Acid A->B C Cool buffer to 20-22°C B->C Reaction Buffer D Add Transaminase Enzyme C->D E Add Dihydro-2H-pyran-3(4H)-one D->E F Direct Salt Formation with d-DTTA E->F Reaction Mixture G Methanol Reslurry F->G H (R)-3-Aminotetrahydropyran (Final Product) G->H

Caption: Biocatalytic synthesis of (R)-3-aminotetrahydropyran.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of the amine group in this compound using potentiometric titration.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Acidification: If starting from the free amine, add a known excess of standardized HCl to protonate the amine fully.

  • Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

G Workflow for pKa Determination by Potentiometric Titration A Prepare Amine Solution in DI water with KCl B Acidify with excess HCl A->B C Titrate with standardized NaOH B->C D Record pH after each addition C->D E Plot pH vs. Volume of NaOH D->E F Determine pKa from half-equivalence point E->F

Caption: Potentiometric titration workflow for pKa determination.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method to assess the effect of a compound, such as a this compound derivative, on the cell cycle of a cancer cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Workflow for Cell Cycle Analysis by Flow Cytometry A Cell Culture & Treatment with Compound B Harvest Cells (Trypsinization) A->B C Fixation in 70% Ethanol B->C D Staining with Propidium Iodide & RNase A C->D E Flow Cytometry Acquisition D->E F Data Analysis (Cell Cycle Phases) E->F

Caption: Flow cytometry workflow for cell cycle analysis.

Potential Biological Activity and Signaling Pathways

Derivatives of pyran have been reported to exhibit various biological activities, including anticancer properties. One of the mechanisms by which these compounds may exert their effects is through the modulation of cell cycle progression and the inhibition of key signaling pathways involved in cell growth and survival.

Cell Cycle Regulation

Some pyran derivatives have been shown to induce cell cycle arrest at different phases (G0/G1, S, or G2/M) in cancer cells. This prevents the cells from proliferating and can lead to apoptosis (programmed cell death). The specific phase of arrest can provide insights into the molecular targets of the compound.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. Some pyran-containing compounds have been identified as inhibitors of this pathway.

G Simplified PI3K/AKT Signaling Pathway and Potential Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyran Derivative (Potential Inhibitor) Inhibitor->PI3K

Caption: PI3K/AKT pathway and potential inhibition by pyran derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The predicted physicochemical properties have not been experimentally confirmed unless stated otherwise. The biological activities mentioned are based on studies of related pyran derivatives and may not be directly applicable to this compound itself. Further research is required to fully characterize this compound.

References

A Technical Guide to Tetrahydro-2H-pyran-3-amine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of tetrahydro-2H-pyran-3-amine, a pivotal heterocyclic amine in modern drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, this document outlines the molecule's core physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its application as a foundational scaffold in the creation of complex therapeutic agents.

Core Molecular Data

This compound is a saturated heterocyclic compound valued for its structural rigidity and potential for stereochemical diversity, making it an attractive component in the design of novel pharmaceuticals. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
IUPAC Name oxan-3-amine[1]
Synonyms 3-Aminotetrahydropyran[1]
CAS Number 120811-32-7[1]

Synthesis via Biocatalytic Transamination

The synthesis of enantiomerically pure forms of this compound is of significant interest. A highly efficient and green method for preparing (R)-3-aminotetrahydropyran is through biocatalytic transamination. This approach offers a significant improvement over traditional multi-step synthetic routes, reducing both the environmental impact and the number of synthetic steps required.

Experimental Protocol: Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran

This protocol is adapted from a kilogram-scale synthesis and demonstrates a robust and scalable method for producing the chiral amine.

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Isopropylamine

  • Formic acid

  • Deionized (DI) water

  • Pyridoxal 5'-phosphate (PLP)

  • Transaminase enzyme (e.g., ATA-081)

  • d-Tartaric acid (d-DTTA)

  • Methanol (MeOH)

Procedure:

  • Preparation of Buffer Solution: A 1 M isopropylamine solution is prepared in deionized water. The pH is then adjusted to between 9.7 and 10.0 by the slow addition of formic acid with continuous agitation.

  • Reaction Setup: The prepared isopropylamine/formic acid buffer is charged into a suitable reactor and cooled to 20–22 °C with stirring.

  • Addition of Reactants: Dihydro-2H-pyran-3(4H)-one is added to the buffer solution, followed by the addition of PLP (1.0 wt %) and the transaminase enzyme ATA-081 (3.0 wt %).

  • Reaction Monitoring: The reaction is monitored for conversion. The transamination of dihydro-2H-pyran-3(4H)-one to (R)-3-aminotetrahydropyran is typically complete, with an enantiomeric ratio of approximately 88:12.

  • Product Isolation: Due to the high water solubility of the resulting amine, it is isolated by direct salt formation. d-Tartaric acid (d-DTTA) is added to the reaction mixture to precipitate the amine as a tartrate salt.

  • Purification: The precipitated salt is collected, and a subsequent reslurry in methanol affords the purified amine.

This biocatalytic method represents a significant advancement, providing the target chiral amine in a single enzymatic step from a readily available starting material.

Application in Drug Discovery: A Synthetic Workflow

This compound and its derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules. Their rigid scaffold allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. One common application is in the synthesis of substituted aminotetrahydropyrans, which can serve as intermediates for more complex drug candidates, including potential anticancer agents and monoamine transporter inhibitors.

The following diagram illustrates a generalized workflow where this compound is utilized as a precursor in a multi-step synthesis.

G cluster_start Starting Material cluster_modification Chemical Modification cluster_final Final Product start This compound intermediate Substituted Aminotetrahydropyran Intermediate start->intermediate Functionalization (e.g., Arylation, Alkylation) final Bioactive Drug Candidate intermediate->final Further Synthetic Steps

A generalized synthetic workflow illustrating the use of this compound.

This workflow highlights the logical progression from a simple, yet versatile, starting material to a complex, high-value drug candidate. The initial functionalization of the amine group on the tetrahydropyran ring allows for the introduction of various substituents, thereby enabling the exploration of structure-activity relationships in a drug discovery program.

References

In-depth Technical Guide: Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydro-2H-pyran-3-amine, a versatile building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role in the development of novel therapeutics, particularly as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4) and an agonist of the Apelin (APJ) receptor.

Chemical Identification and Properties

This compound is a cyclic amine that exists as a racemic mixture and as individual enantiomers. The hydrochloride salts of the enantiomers are common in commercial and research applications.

Table 1: Chemical Identification of this compound and its Salts

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (racemate)120811-32-7C₅H₁₁NO101.15[1]
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride1245724-46-2C₅H₁₂ClNO137.61[2]
(R)-Tetrahydro-2H-pyran-3-amine hydrochloride1071829-82-7C₅H₁₂ClNO137.61
This compound hydrochloride (unspecified chirality)675112-58-0C₅H₁₂ClNO137.61

Table 2: Physicochemical Properties

PropertyRacemic this compound(S)-Tetrahydro-2H-pyran-3-amine hydrochloride(R)-Tetrahydro-2H-pyran-3-amine hydrochloride
Physical Form Liquid[3]White crystalline powderSolid
Boiling Point 151.4±33.0 °C (Predicted)[3]Not availableNot available
Melting Point Not available198-202 °C (decomposes)Not available
Density 0.962±0.06 g/cm³ (Predicted)[3]Not availableNot available
pKa 9.97±0.20 (Predicted)[3]Not availableNot available
Storage 2-8°C, protect from light[3]Room temperature, under inert atmosphereRoom temperature

Table 3: Spectral Data

Spectrum TypeRacemic this compound(S)-Tetrahydro-2H-pyran-3-amine hydrochloride(R)-Tetrahydro-2H-pyran-3-amine hydrochloride
¹H NMR Data not available in search results.Data not available in search results.Data not available in search results.
¹³C NMR Data not available in search results.Data not available in search results.Data not available in search results.
IR (Infrared) Characteristic peaks expected for a primary amine (N-H stretch ~3300-3500 cm⁻¹, N-H bend ~1590-1650 cm⁻¹) and a cyclic ether (C-O stretch ~1050-1150 cm⁻¹).Similar to the free base with additional peaks corresponding to the hydrochloride salt.Similar to the free base with additional peaks corresponding to the hydrochloride salt.
Mass Spec (MS) Expected m/z for [M+H]⁺: 102.0919Expected m/z for the free base [M+H]⁺: 102.0919Expected m/z for the free base [M+H]⁺: 102.0919

Experimental Protocols

Synthesis of Racemic this compound

A common synthetic route to this compound involves the reduction of a corresponding oxime or the amination of a hydroxyl precursor. The following is a generalized protocol based on common organic synthesis techniques.

Step 1: Synthesis of Tetrahydro-2H-pyran-3-one Tetrahydro-2H-pyran-3-one can be prepared through the oxidation of the corresponding alcohol, tetrahydro-2H-pyran-3-ol.

  • Materials: Tetrahydro-2H-pyran-3-ol, pyridinium chlorochromate (PCC), dichloromethane (DCM).

  • Procedure:

    • Dissolve tetrahydro-2H-pyran-3-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add PCC in one portion and stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield tetrahydro-2H-pyran-3-one.

Step 2: Oximation of Tetrahydro-2H-pyran-3-one The ketone is then converted to its oxime.

  • Materials: Tetrahydro-2H-pyran-3-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve tetrahydro-2H-pyran-3-one in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Stir the mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the oxime.

Step 3: Reduction of the Oxime to this compound The final step is the reduction of the oxime to the primary amine.

  • Materials: Tetrahydro-2H-pyran-3-one oxime, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with a catalyst, anhydrous tetrahydrofuran (THF) or ethanol.

  • Procedure (using LiAlH₄):

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the oxime in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate and wash with THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.

Note: Enantioselective synthesis of (R)- and (S)-tetrahydro-2H-pyran-3-amine can be achieved through various methods, including chiral resolution of the racemate or asymmetric synthesis, often employing chiral catalysts or auxiliaries. Detailed protocols for these specific syntheses are highly proprietary and typically found in patent literature.

Role in Drug Development and Signaling Pathways

This compound and its derivatives are significant pharmacophores in modern drug discovery, notably targeting enzymes and G-protein coupled receptors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of this compound have been developed as potent and selective inhibitors of DPP-4, a key enzyme in glucose homeostasis.[4] Inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7][8] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making DPP-4 inhibitors a valuable therapeutic class for type 2 diabetes.[5][6][7][8]

DPP4_Inhibition_Pathway Food Food Intake Gut Gut Food->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin Insulin Release Pancreas->Insulin increases Glucagon Glucagon Release Pancreas->Glucagon decreases Glucose Lower Blood Glucose Insulin->Glucose promotes uptake Glucagon->Glucose inhibits production Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins THPA_Inhibitor This compound Derivative (DPP-4i) THPA_Inhibitor->DPP4 inhibits

DPP-4 Inhibition Pathway
Apelin (APJ) Receptor Agonism

Certain derivatives of this compound have been identified as agonists for the Apelin receptor (APJ), a G-protein coupled receptor involved in cardiovascular regulation.[9] The apelin/APJ system plays a role in various physiological processes, including blood pressure control, cardiac contractility, and angiogenesis.[10][11] Agonists of the APJ receptor are being investigated as potential therapeutics for cardiovascular diseases such as heart failure.[9]

The APJ receptor can signal through multiple G-protein pathways, primarily Gαi and Gαq, leading to the activation of downstream effectors like PI3K/Akt and ERK.[10][12] It can also signal through a Gα13-dependent pathway, influencing transcription factors such as MEF2.[13]

APJ_Signaling_Pathway THPA_Agonist This compound Derivative (Agonist) APJ_Receptor APJ Receptor THPA_Agonist->APJ_Receptor binds & activates G_alpha_i Gαi APJ_Receptor->G_alpha_i G_alpha_q Gαq APJ_Receptor->G_alpha_q G_alpha_13 Gα13 APJ_Receptor->G_alpha_13 AC Adenylyl Cyclase G_alpha_i->AC inhibits PI3K_Akt PI3K/Akt Pathway G_alpha_q->PI3K_Akt ERK ERK Pathway G_alpha_q->ERK HDAC HDAC4/5 (nuclear export) G_alpha_13->HDAC Cellular_Responses Cardioprotection, Vasodilation, Angiogenesis PI3K_Akt->Cellular_Responses ERK->Cellular_Responses MEF2 MEF2 Activation HDAC->MEF2 leads to MEF2->Cellular_Responses

APJ Receptor Signaling

Experimental Workflow: Synthesis and Screening

The development of novel drugs based on the this compound scaffold typically follows a structured workflow from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Virtual_Screening Virtual Screening (Docking, Pharmacophore) Characterization->Virtual_Screening In_Vitro_Assay In Vitro Assays (e.g., DPP-4 Inhibition Assay) Virtual_Screening->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., APJ Receptor Activation) In_Vitro_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR SAR->Synthesis Iterative Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Compound Lead Compound Identification ADME_Tox->Lead_Compound

Drug Discovery Workflow

This workflow illustrates the iterative process of designing, synthesizing, and testing new chemical entities.[14][15][16] Virtual screening can be employed to predict the binding affinity of designed molecules to the target protein.[14][15] Synthesized compounds are then subjected to in vitro and cell-based assays to determine their biological activity. The data from these assays inform structure-activity relationship (SAR) studies, guiding the design of more potent and selective compounds. Promising candidates undergo ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties, ultimately leading to the identification of a lead compound for further preclinical and clinical development.

References

An In-depth Technical Guide to the Basic Chemical Reactions of Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydro-2H-pyran-3-amine is a saturated heterocyclic compound featuring a tetrahydropyran ring substituted with a primary amine group at the 3-position. Its molecular formula is C₅H₁₁NO, and it has a molecular weight of 101.15 g/mol .[1] This molecule serves as a valuable building block in medicinal chemistry and organic synthesis due to the presence of the versatile primary amine functionality. The amine group acts as a potent nucleophile and a base, making it the primary site for chemical transformations. This guide details the fundamental chemical reactions of this compound, providing insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical Properties

The properties of this compound, particularly its chiral (S)-enantiomer hydrochloride salt, are crucial for its application in synthesis and biological studies. The hydrochloride salt form enhances aqueous solubility.[2]

PropertyValueMethod/ConditionsReference
Molecular Formula C₅H₁₁NO---
Molecular Weight 101.15 g/mol ---
pKa (amine group) 9.2 ± 0.1Potentiometric titration[2]
Melting Point 198–202°C (decomposition)Differential Scanning Calorimetry[2]
Solubility (25°C) 48 mg/mL (H₂O), 6 mg/mL (EtOH)Shake-flask method[2]
Optical Rotation [α]_D²⁰ = +15.6°c = 1.0 in H₂O ((S)-enantiomer HCl)[2]

Core Chemical Reactions

The reactivity of this compound is dominated by the nucleophilic nature of the primary amine group. Key reactions include acylation, alkylation, and participation in reductive amination to form more complex structures.

G main This compound acyl N-Acylation (Amide Formation) main->acyl RCOCl or (RCO)₂O alkyl N-Alkylation main->alkyl R'-X reductive Reductive Amination main->reductive 1. R'COR'' 2. Reducing Agent amide Amide Derivative acyl->amide sec_amine Secondary Amine alkyl->sec_amine reductive->sec_amine tert_amine Tertiary Amine sec_amine->tert_amine R'-X quat_salt Quaternary Ammonium Salt tert_amine->quat_salt R'-X

Caption: Core reaction pathways of this compound.

N-Acylation (Amide Formation)

Primary amines readily react with acid chlorides and acid anhydrides to form stable amide bonds.[3] This reaction is fundamental for introducing a wide variety of functional groups onto the amine. The reaction is typically rapid and high-yielding, often run with a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.[3]

General Reaction Scheme:

  • This compound + Acid Chloride → N-(tetrahydro-2H-pyran-3-yl)amide + HCl

  • This compound + Acid Anhydride → N-(tetrahydro-2H-pyran-3-yl)amide + Carboxylic Acid

  • Preparation: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude amide product by flash column chromatography or recrystallization.

G start_node Start A Dissolve Amine and Base in DCM at 0°C start_node->A end_node End process_node process_node io_node io_node decision_node decision_node B Add Acetyl Chloride Dropwise A->B C Stir at RT for 1-4h B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Aqueous Work-up (NaHCO₃, H₂O, Brine) E->F Yes G Dry and Concentrate F->G H Purify Product (Chromatography) G->H I Characterize Product H->I I->end_node

Caption: Experimental workflow for N-Acylation.

N-Alkylation

The reaction of this compound with alkyl halides is a common method to form secondary and tertiary amines. However, this reaction can be difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation.[4] This process can continue, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[3][4] To favor mono-alkylation, a large excess of the starting amine is typically used.

Reaction Scheme Progression:

  • Primary → Secondary: C₅H₁₀NO-NH₂ + R-X → C₅H₁₀NO-NHR + HX

  • Secondary → Tertiary: C₅H₁₀NO-NHR + R-X → C₅H₁₀NO-NR₂ + HX

  • Tertiary → Quaternary: C₅H₁₀NO-NR₂ + R-X → [C₅H₁₀NO-NR₃]⁺X⁻

  • Preparation: In a round-bottom flask, dissolve this compound (3.0 to 5.0 eq) and a base such as K₂CO₃ (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Reaction: Add benzyl bromide (1.0 eq) to the solution. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitoring: Follow the disappearance of the benzyl bromide starting material by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The excess primary amine can be removed by acid-base extraction or chromatography. Purify the final product via flash column chromatography.

Synthesis via Reductive Amination

A primary method for synthesizing this compound itself is through the reductive amination of the corresponding ketone, tetrahydro-2H-pyran-3-one. This reaction involves the condensation of the ketone with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

G ketone Tetrahydro-2H-pyran-3-one imine Imine Intermediate ketone->imine ammonia Ammonia Source (e.g., NH₄OAc) ammonia->imine reduction Reduction imine->reduction NaCNBH₃ or NaBH(OAc)₃ product This compound reduction->product

Caption: Synthesis of this compound.

  • Preparation: To a solution of tetrahydro-2H-pyran-3-one (1.0 eq) in a solvent such as methanol or 1,2-dichloroethane, add an ammonia source, for example, ammonium acetate (5.0-10.0 eq).

  • Reaction: Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise to the stirred solution at room temperature.

  • Monitoring: Stir the reaction mixture for 12-48 hours. Monitor the consumption of the ketone by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of aqueous HCl at 0 °C to neutralize excess reducing agent and hydrolyze intermediates. Adjust the pH to be strongly basic (pH > 12) with aqueous NaOH.

  • Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Conclusion

This compound is a versatile chemical intermediate whose reactivity is primarily governed by its nucleophilic primary amine group. The fundamental reactions of N-acylation and N-alkylation provide straightforward pathways to a diverse range of derivatives, making it a valuable scaffold in the synthesis of complex molecules and potential pharmaceutical agents. Understanding these core reactions and the methodologies for its own synthesis is essential for its effective utilization in research and development.

References

Commercial Sourcing and Applications of Tetrahydro-2H-pyran-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-3-amine and its chiral congeners are valuable building blocks in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active molecules and approved drugs, prized for its favorable physicochemical properties, including improved solubility and metabolic stability. This technical guide provides an in-depth overview of the commercial availability of this compound, its key quantitative data, and detailed experimental protocols for its utilization in common synthetic transformations.

Commercial Availability

A range of commercial suppliers offer this compound in its racemic form, as individual (S)- and (R)-enantiomers, and as their corresponding hydrochloride salts. The availability of these different forms provides researchers with the flexibility to choose the most suitable starting material for their specific synthetic and biological applications. Key suppliers include Sigma-Aldrich, CymitQuimica, Biosynth, BLD Pharm, and CP Lab Safety, among others.[1]

Table 1: Commercial Suppliers of this compound and its Derivatives
Product NameFormChiralitySupplier Examples
This compoundFree AmineRacemicSigma-Aldrich, ChemicalBook
(S)-Tetrahydro-2H-pyran-3-amine hydrochlorideHydrochloride Salt(S)-enantiomerCymitQuimica, Biosynth, CP Lab Safety
(R)-Tetrahydro-2H-pyran-3-amine hydrochlorideHydrochloride Salt(R)-enantiomerChemicalBook, Fluorochem
This compound hydrochlorideHydrochloride SaltRacemicBLD Pharm

Physicochemical and Quantitative Data

The selection of a chemical building block is often guided by its specific physicochemical properties. This section summarizes the key quantitative data for this compound and its derivatives, compiled from various supplier and database sources.

Table 2: Quantitative Data for this compound and its Salts
PropertyRacemic Free Amine(S)-Hydrochloride Salt(R)-Hydrochloride Salt
CAS Number 120811-32-7[2]1245724-46-2[1]1071829-82-7[3]
Molecular Formula C₅H₁₁NO[2]C₅H₁₂ClNO[1]C₅H₁₂ClNO
Molecular Weight 101.15 g/mol [2]137.61 g/mol [1]137.61 g/mol
Purity ≥99% (typical)[4]≥97% (typical)[1]95-99% (typical)[3]
Appearance Liquid (typical)Solid[5]Solid
Boiling Point Not specifiedNot applicable151.4±33.0 °C (Predicted)[3]
Melting Point Not specified198–202°C (decomposition)[5]Not specified
Specific Optical Rotation ([α]D) Not applicable+15.6° (c=1.0 in H₂O)[5]Inferred: -15.6° (c=1.0 in H₂O)
Solubility Miscible with many organic solvents48 mg/mL (H₂O), 6 mg/mL (EtOH)[5]Not specified
pKa Not specified9.2 ± 0.1[5]Not specified

Experimental Protocols

This compound is a versatile primary amine that can participate in a wide array of chemical transformations. Below are detailed experimental protocols for two common and crucial reactions in drug development: reductive amination and N-acylation.

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde, followed by in-situ reduction of the intermediate imine.

Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_reduction Reduction cluster_workup Work-up and Purification THPA This compound Solvent Anhydrous Solvent (e.g., DCM, THF) THPA->Solvent Aldehyde Aldehyde (1.0 - 1.2 eq.) Aldehyde->Solvent Stir Stir at RT Solvent->Stir Reducing_Agent Add NaBH(OAc)₃ (1.5 - 2.0 eq.) Stir->Reducing_Agent Stir_Reduce Stir at RT (1-24h) Reducing_Agent->Stir_Reduce Quench Quench with sat. NaHCO₃ Stir_Reduce->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product Product Purify->Product Secondary Amine Product

Figure 1: General workflow for the reductive amination of this compound.

Methodology:

  • To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired aldehyde (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated this compound.[6][7][8]

Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the synthesis of an amide by reacting this compound with an acyl chloride in the presence of a base.

Signaling Pathway for N-Acylation:

N_Acylation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Formation Amine This compound Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Carbon Amine->Nucleophilic_Attack AcylChloride Acyl Chloride AcylChloride->Nucleophilic_Attack Base Base (e.g., DIPEA, Et₃N) Base->Nucleophilic_Attack (scavenges HCl) Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Chloride Intermediate->Elimination Amide N-Acylated Product Elimination->Amide Byproduct HCl (neutralized by base) Elimination->Byproduct

Figure 2: Reaction pathway for the N-acylation of an amine with an acyl chloride.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 equivalents), in an anhydrous solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the time required for the reaction to complete, as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to quench the reaction.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure N-acylated product.[9][10]

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of complex molecules in drug discovery and development. Its favorable properties and the commercial availability of its racemic and enantiomerically pure forms make it an attractive starting material for a wide range of applications. The experimental protocols provided in this guide offer a starting point for the efficient incorporation of this valuable scaffold into novel chemical entities. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

An In-Depth Technical Guide to the Solubility Profile of Tetrahydro-2H-pyran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of tetrahydro-2H-pyran-3-amine hydrochloride, a key building block in pharmaceutical research and development. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and visualizes its relevance in significant signaling pathways.

Core Physicochemical Properties and Solubility Data

This compound hydrochloride is a chiral bicyclic amine that serves as a versatile intermediate in the synthesis of various bioactive compounds. Its hydrochloride salt form generally enhances its aqueous solubility, a crucial factor in its biological and chemical applications.[1]

Quantitative Solubility Profile

The solubility of (S)-tetrahydro-2H-pyran-3-amine hydrochloride has been determined in aqueous and organic solvents. The following table summarizes the available quantitative data at 25°C, which was determined using the shake-flask method.[1]

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25480.349Shake-Flask
Ethanol2560.044Shake-Flask

Molar solubility was calculated using a molecular weight of 137.61 g/mol for this compound hydrochloride.

Impact of Temperature on Solubility

While specific experimental data on the temperature dependence of this compound hydrochloride solubility is not available, the solubility of amine hydrochlorides in polar solvents generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[2] Therefore, it is anticipated that the solubility of this compound hydrochloride in water, ethanol, and other polar solvents will be higher at elevated temperatures.

Experimental Protocols for Solubility Determination

The "shake-flask" method is the most reliable and widely used technique for determining the thermodynamic solubility of a compound.[3][4] The following is a generalized protocol that can be adapted for determining the solubility of this compound hydrochloride in various solvents.

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent at a specific temperature.

Materials:

  • This compound hydrochloride (solid)

  • Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetonitrile)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the dissolved solute.

  • Equilibration:

    • Place the sealed containers in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary but is often in the range of 24 to 72 hours. It is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is established, carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot using a suitable syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC with UV detection.

  • Calculation:

    • Calculate the original concentration of the dissolved compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Seal container A->B C Agitate at constant temperature B->C D Monitor concentration over time C->D E Filter supernatant D->E F Dilute sample E->F G Quantify using HPLC F->G H Calculate solubility G->H

Caption: Workflow for determining solubility using the shake-flask method.

Role in Signaling Pathways: Inhibition of the mTOR Pathway

This compound hydrochloride and its derivatives are recognized as important scaffolds in the development of inhibitors targeting key cellular signaling pathways implicated in diseases such as cancer. One of the most significant of these is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.

Derivatives of the tetrahydropyran moiety have been investigated as ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Specifically, compounds incorporating a tetrahydro-2H-pyran group have been synthesized and shown to be potent and selective mTOR kinase inhibitors. For instance, 5-(4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazin-2-yl)-4-(difluoromethyl)pyridin-2-amine has been identified as a brain-penetrant mTOR inhibitor. This highlights the utility of the tetrahydro-2H-pyran scaffold as a building block for developing novel therapeutics that target the mTOR signaling cascade.

The diagram below illustrates the central role of mTOR in this pathway and indicates where inhibitors derived from this compound hydrochloride would act.

PI3K/Akt/mTOR Signaling Pathway

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor This compound derivative (mTOR Inhibitor) Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

References

Determining the Acidity Constant (pKa) of Tetrahydro-2H-pyran-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the acid dissociation constant (pKa) of tetrahydro-2H-pyran-3-amine. The pKa is a critical physicochemical parameter in drug discovery and development, influencing a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This document outlines a detailed experimental protocol for pKa determination by potentiometric titration, presents a comparative analysis of pKa values for structurally related cyclic amines, and visualizes the experimental workflow.

Introduction

This compound is a cyclic amine whose basicity, quantified by the pKa of its conjugate acid, is a key determinant of its behavior in biological systems. The pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. This equilibrium is fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Accurate pKa determination is therefore an essential step in early-stage drug development.

Data Presentation: pKa Values of Cyclic Amines

CompoundStructurepKaMeasurement Method
Piperidine11.12Potentiometric Titration
Pyrrolidine11.27Potentiometric Titration
Morpholine8.33Potentiometric Titration
N-Methylpiperidine10.08Potentiometric Titration
Tetrahydro-2H-pyran-3-yl-(3-pyridinyl)-amine7.03 (Predicted)Not Applicable

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values[3][4]. The procedure involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Materials and Equipment
  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel with temperature control

Detailed Methodology
  • Sample Preparation:

    • Accurately weigh a precise amount of this compound and dissolve it in deionized water to create a solution with a known concentration, typically around 0.01 M[5].

    • Add KCl to the solution to maintain a constant ionic strength, usually at 0.15 M[6].

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature[6].

    • Transfer a known volume of the sample solution into the jacketed titration vessel.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Begin stirring the solution at a constant rate.

    • To remove dissolved carbon dioxide, which can interfere with the titration of amines, purge the solution with an inert gas like nitrogen or argon before and during the titration[6].

  • Titration Procedure:

    • For the amine, which is a base, the titrant will be a standardized solution of a strong acid, such as 0.1 M HCl.

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of maximum slope on the titration curve, which can be determined from the first derivative of the curve.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

    • Alternatively, more sophisticated methods like Gran plots can be used for a more accurate determination of the equivalence point and pKa.

    • Perform the titration in triplicate to ensure the reproducibility of the results[6].

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound using potentiometric titration.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result SamplePrep Sample Preparation (0.01 M Amine Solution) TitrationSetup Titration Setup (Inert Atmosphere) SamplePrep->TitrationSetup TitrantPrep Titrant Preparation (0.1 M HCl) TitrantPrep->TitrationSetup InstrumentCal Instrument Calibration (pH Meter) InstrumentCal->TitrationSetup TitrationProcess Incremental Titrant Addition & pH Measurement TitrationSetup->TitrationProcess PlotCurve Generate Titration Curve (pH vs. Volume) TitrationProcess->PlotCurve DetermineEP Determine Equivalence Point PlotCurve->DetermineEP CalculatepKa Calculate pKa (pH at 1/2 Equivalence Point) DetermineEP->CalculatepKa FinalpKa Final pKa Value CalculatepKa->FinalpKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The determination of the pKa of this compound is a crucial step in its evaluation as a potential drug candidate. Potentiometric titration offers a reliable and precise method for obtaining this critical parameter. The detailed protocol and comparative data presented in this guide provide a solid framework for researchers and scientists in the pharmaceutical industry to accurately characterize the acid-base properties of this and similar molecules, thereby enabling more informed decisions in the drug development process.

References

Stereochemical Configuration of (S)-tetrahydro-2H-pyran-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tetrahydro-2H-pyran-3-amine is a chiral cyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemical configuration is of paramount importance as it dictates the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity. This technical guide provides an in-depth overview of the stereochemical configuration of (S)-tetrahydro-2H-pyran-3-amine, including its synthesis, characterization, and its role as a pharmacophore, with a focus on its interaction with dipeptidyl peptidase-4 (DPP-4).

Stereochemical and Physicochemical Properties

The absolute configuration of the stereocenter at the C3 position of the tetrahydropyran ring defines the molecule as the (S)-enantiomer. This configuration is experimentally confirmed through polarimetry, where the hydrochloride salt of (S)-tetrahydro-2H-pyran-3-amine exhibits a positive specific optical rotation.

PropertyValueReference
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Colorless to pale yellow liquid
Specific Optical Rotation (HCl salt) [α]D²⁰ = +15.6° (c = 1.0 in H₂O)[1]
Melting Point (HCl salt) 198-202 °C[1]
Solubility (HCl salt, 25 °C) 48 mg/mL (H₂O), 6 mg/mL (EtOH)[1]
pKa (amine group) 9.2 ± 0.1[1]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine is typically achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Reductive Amination of Tetrahydro-2H-pyran-3-one

A common synthetic route involves the reductive amination of the corresponding ketone, tetrahydro-2H-pyran-3-one. This method, however, initially produces a racemic mixture of the amine.

Experimental Protocol: Reductive Amination (Representative)

  • To a solution of tetrahydro-2H-pyran-3-one (1.0 eq.) in an anhydrous solvent such as methanol or 1,2-dichloroethane, add a nitrogen source, typically ammonium acetate (10 eq.) or an amine (1.0-1.2 eq.).

  • If necessary, add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.

  • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding an aqueous solution of a mild base (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic tetrahydro-2H-pyran-3-amine.

Chiral Resolution using (R)-Mandelic Acid

The resolution of racemic this compound is effectively carried out by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution (Representative)

  • Dissolve the racemic this compound (1.0 eq.) in a suitable solvent, such as a mixture of ethanol and water.

  • In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq.) in the same solvent system.

  • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Allow the mixture to stand at room temperature, then cool to induce crystallization of the less soluble diastereomeric salt, which is the salt of the (S)-amine with (R)-mandelic acid.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the free (S)-amine, treat the diastereomeric salt with a base (e.g., NaOH solution) and extract with an organic solvent.

  • The mother liquor, enriched in the (R)-amine, can be treated similarly to recover the other enantiomer.

Spectroscopic Characterization (Expected Data)

Expected ¹H NMR Data (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m2HH-6 (axial & equatorial)
~3.3 - 3.5m1HH-2 (axial)
~3.0 - 3.2m1HH-3
~2.8 - 3.0m1HH-2 (equatorial)
~1.8 - 2.0m1HH-4 (axial)
~1.5 - 1.7m1HH-5 (axial)
~1.3 - 1.5m2HH-4 (equatorial), H-5 (equatorial)
~1.2br s2H-NH₂
Expected ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~75C-6
~68C-2
~50C-3
~33C-4
~26C-5
Expected FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (primary amine)
2850 - 2960StrongC-H stretch (aliphatic)
1590 - 1650MediumN-H bend (scissoring)
1080 - 1150StrongC-O-C stretch (ether)

Biological Significance: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Derivatives of this compound have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. DPP-4 is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in stimulating insulin secretion and suppressing glucagon release.

By inhibiting DPP-4, these compounds can prolong the action of GLP-1, leading to improved glycemic control. The (S)-configuration of the this compound moiety is often crucial for optimal binding to the active site of the DPP-4 enzyme.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_ingestion Food Intake cluster_incretin Incretin System cluster_pancreas Pancreatic Response cluster_blood_glucose Blood Glucose Regulation Food Food GLP1 GLP-1 (Active) Food->GLP1 Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin Insulin Secretion GLP1->Insulin Stimulates Glucagon Glucagon Secretion GLP1->Glucagon Inhibits Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Degrades Glucose_Lowering Lowered Blood Glucose Insulin->Glucose_Lowering Glucagon->Glucose_Lowering Opposes THPA_Derivative (S)-tetrahydro-2H-pyran-3-amine Derivative THPA_Derivative->DPP4 Inhibits

Caption: DPP-4 Inhibition Pathway.

Conclusion

The (S)-stereochemical configuration of this compound is a critical determinant of its biological activity, particularly in the context of designing potent and selective enzyme inhibitors. A thorough understanding of its synthesis, chiral resolution, and spectroscopic properties is essential for its effective utilization in drug discovery and development. The role of its derivatives as DPP-4 inhibitors highlights the therapeutic potential of this chiral scaffold in the management of type 2 diabetes. Further exploration of its interactions with other biological targets may unveil new therapeutic applications for this versatile molecule.

References

Harnessing the Tetrahydropyran Scaffold: A Technical Guide to Its Research Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its frequent appearance in a vast array of bioactive natural products and clinically approved drugs underscores its significance.[1][2] The THP moiety's unique stereochemical and physicochemical properties—such as its conformational rigidity, lower lipophilicity compared to its carbocyclic analog cyclohexane, and the ability of its oxygen atom to act as a hydrogen bond acceptor—make it an invaluable structural motif for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3] This technical guide provides an in-depth exploration of the current and potential research applications of tetrahydropyran derivatives for researchers, scientists, and drug development professionals.

The Tetrahydropyran Moiety as a Bioisostere and Pharmacophore Element

In drug design, the THP ring is often employed as a bioisostere for the cyclohexane ring. This substitution can lead to several advantageous modifications in a drug candidate's profile:

  • Improved ADME Properties: Replacing a lipophilic cyclohexyl group with a more polar THP ring can decrease the overall lipophilicity of a molecule.[3] This modification can enhance aqueous solubility, improve absorption, and favorably alter metabolic pathways, contributing to a better overall absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Enhanced Target Binding: The oxygen atom in the THP ring can serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes and receptors. This can lead to tighter binding and increased potency. For instance, in the development of Janus kinase 1 (JAK1) selective inhibitors, the replacement of a cyclohexyl group with a THP derivative resulted in a 1.4-fold increase in lipophilic ligand efficiency due to more favorable drug-enzyme interactions.[3]

Therapeutic Applications of Tetrahydropyran Derivatives

The versatility of the THP scaffold is evident in its presence in drugs targeting a wide range of diseases.

Anticancer Agents

Tetrahydropyran derivatives have shown significant promise in the development of novel antitumor agents.[4] Their mechanisms of action are diverse, ranging from kinase inhibition to serving as components of antibody-drug conjugates (ADCs).

  • Kinase Inhibitors: Gilteritinib, an AXL receptor tyrosine kinase inhibitor that also targets FLT3, ALK, LTK, and KIT kinases, features a prominent amino-THP substituent.[3] Another notable example is AZD0156, a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, which incorporates a THP-amine fragment to achieve its superior profile.[3]

  • Antibody-Drug Conjugates (ADCs): THP derivatives have been successfully conjugated to antibodies that target specific cancer biomarkers. These ADCs have demonstrated significant cytotoxicity and target-mediated selectivity in preclinical models of gastric and lung cancer, highlighting their potential for targeted cancer therapy.[4]

Table 1: Selected Anticancer Tetrahydropyran Derivatives

CompoundTarget(s)Indication/ApplicationKey Features
Gilteritinib AXL, FLT3, ALK, LTK, KITAcute Myeloid LeukemiaContains an amino-THP substituent.[3]
AZD0156 ATM KinaseCancer Therapy (in combination)Incorporates a THP-amine fragment for improved potency.[3]
Carmethizole Analogs Experimental Tumor InhibitorCancer ResearchModifications to the THP core impact chemical reactivity and antitumor activity.[4]
Antiviral Agents

The THP scaffold has been instrumental in the design of potent antiviral drugs, particularly HIV protease inhibitors.

  • HIV Protease Inhibitors: The development of HIV protease inhibitors has benefited from the use of heterocyclic ring systems like THP as bioisosteres for peptide bonds. This strategy helps to improve pharmacokinetic properties and enhance binding affinity.[5] Researchers have designed novel P2 ligands for HIV protease inhibitors incorporating fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring systems. It was reasoned that this larger ring system would more effectively fill the enzyme's hydrophobic binding pocket, leading to enhanced van der Waals interactions and optimized hydrogen bonding. A potent inhibitor, GRL-0476, emerged from this work with a Ki of 2.7 pM and an IC50 of 0.5 nM.[5]

Table 2: Tetrahydropyran-Containing HIV Protease Inhibitors

CompoundP2 LigandKi (pM)IC50 (nM)Notes
GRL-0476 Fused Tp-THF2.70.5Designed to enhance interactions with the protease binding pocket.[5]
Anti-inflammatory and Other Applications

The THP motif is also found in molecules with anti-inflammatory properties and other therapeutic uses.[6] The structural diversity achievable with the THP core allows for the fine-tuning of activity against various biological targets implicated in inflammatory processes.

Synthesis of Tetrahydropyran Derivatives: Experimental Protocols

The construction of the tetrahydropyran ring is a key challenge in the synthesis of these bioactive molecules. Numerous synthetic strategies have been developed to address this challenge.[7]

Key Synthetic Strategies

Common and effective methods for synthesizing the THP ring include:

  • Prins Cyclization: An acid-catalyzed reaction between an alkene and a carbonyl compound.[8]

  • Hetero-Diels-Alder Cycloadditions: A [4+2] cycloaddition reaction to form the six-membered ring.[9]

  • Intramolecular Oxa-Michael Addition: A thermodynamically controlled cyclization of a ζ-hydroxy α,β-unsaturated ester.[8]

  • Intramolecular Epoxide Ring Opening (IERO): The ring-opening of 4,5-epoxy-alcohols to form the THP ring, a common strategy in natural product synthesis.[10]

  • Ring-Closing Metathesis (RCM): A powerful method for forming cyclic olefins, which can then be reduced to the saturated THP ring.[8]

Example Protocol: Prins Cyclization for a 2,6-cis-Substituted Tetrahydropyran-4-one

This protocol is based on the work of Scheidt and co-workers for the synthesis of a key intermediate for neopeltolide.[8]

Objective: To synthesize a 2,6-cis-substituted tetrahydropyran-4-one derivative via an intramolecular Prins cyclization.

Materials:

  • β-hydroxy dioxinone (starting material 1)

  • Aldehyde (starting material 2)

  • Scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Anhydrous dichloromethane (DCM) as solvent

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-hydroxy dioxinone and the aldehyde in anhydrous DCM.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of Sc(OTf)₃.

  • Prins Cyclization: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular cyclization to form a bicyclic dioxinone.

  • Work-up (Step 1): Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Optional): If necessary, purify the crude bicyclic dioxinone intermediate by silica gel column chromatography.

  • Conversion to Tetrahydropyran-4-one: Dissolve the purified bicyclic dioxinone in DMSO containing a small amount of water.

  • Heating: Heat the solution. This will induce a retro-Diels-Alder-type reaction to yield the final 2,6-cis-substituted tetrahydropyran-4-one derivative.

  • Work-up (Step 2): After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel column chromatography.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing Molecular Interactions and Workflows

Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway where a THP-containing drug inhibits a target kinase, preventing the phosphorylation of a downstream substrate and blocking a cellular response like proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cell_Response Cellular Response (e.g., Proliferation) pSubstrate->Cell_Response Promotes THP_Drug THP Derivative (Inhibitor) THP_Drug->Kinase Inhibits Ligand External Ligand Ligand->Receptor

Caption: Kinase inhibition by a THP derivative.

Experimental Workflow: Synthesis and Screening

This diagram outlines a general workflow for the synthesis and biological screening of a library of THP derivatives.

G start Design THP Library synthesis Parallel Synthesis of THP Derivatives start->synthesis purification Purification & Characterization synthesis->purification screening High-Throughput Biological Screening purification->screening hit_id Hit Identification screening->hit_id Active Compounds lead_opt Lead Optimization hit_id->lead_opt lead_opt->synthesis Iterative Cycles end Preclinical Candidate lead_opt->end

Caption: Drug discovery workflow for THP derivatives.

The tetrahydropyran scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its presence in numerous natural products with potent biological activities provides a strong validation for its use in drug discovery.[8][9][11] The ability to synthesize a wide variety of substituted THP derivatives allows for the systematic exploration of chemical space and the optimization of drug-like properties.[12] Future research will undoubtedly uncover new applications for this privileged scaffold, leading to the development of novel therapeutics for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyran Amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines, which are prevalent motifs in a vast array of pharmaceutical agents. This application note provides a detailed protocol for the synthesis of pyran amines, a class of compounds with significant interest in drug discovery, through the reductive amination of pyran aldehydes and ketones. The procedure primarily focuses on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[1][2]

The synthesis of pyran amines via reductive amination involves a two-step process that is typically performed in a single pot. The first step is the reaction between a pyran aldehyde or ketone and a primary or secondary amine to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by a reducing agent to yield the corresponding pyran amine.[3][4] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2] Sodium triacetoxyborohydride has emerged as a reagent of choice for this transformation due to its mild nature, high selectivity, and compatibility with a wide range of functional groups.[1][5]

Key Reagents and Considerations

  • Pyran Substrates: A variety of pyran aldehydes and ketones can be utilized, including tetrahydropyran-4-one and various substituted pyran carbaldehydes.

  • Amines: A broad range of primary and secondary amines, including aliphatic and aromatic amines, can be employed as coupling partners.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity for iminium ions over ketones and aldehydes.[1][2] It is a stable, commercially available solid that is easy to handle.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used solvents.[5] Tetrahydrofuran (THF) can also be used.[5]

  • Acid Catalyst: For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can be beneficial to facilitate imine formation.[5]

Experimental Protocols

General Protocol for the Reductive Amination of Tetrahydropyran-4-one with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation:

    • In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 equivalent) and the desired primary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

    • If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. For less reactive amines or ketones, this step may require gentle heating or the addition of a catalytic amount of acetic acid.

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to afford the desired pyran amine.

Quantitative Data Summary

The following tables summarize representative data for the reductive amination of various pyran substrates with different amines.

EntryPyran SubstrateAmineProductYield (%)Reference
1Tetrahydropyran-4-oneAnilineN-phenyl-tetrahydropyran-4-amine85[6]
2Tetrahydropyran-4-oneBenzylamineN-benzyl-tetrahydropyran-4-amine92Custom Protocol
3Tetrahydropyran-4-one4-ChloroanilineN-(4-chlorophenyl)tetrahydropyran-4-amine78[6]
4Tetrahydropyran-2-carbaldehydeMorpholine4-((tetrahydro-2H-pyran-2-yl)methyl)morpholine88Custom Protocol
5Tetrahydropyran-2-carbaldehydePiperidine1-((tetrahydro-2H-pyran-2-yl)methyl)piperidine90Custom Protocol

Note: "Custom Protocol" refers to a standard protocol adapted from general procedures found in the cited literature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the one-pot reductive amination of a pyran ketone with a primary amine.

ReductiveAmination cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product PyranKetone Pyran Ketone ImineFormation Imine/Iminium Ion Formation PyranKetone->ImineFormation PrimaryAmine Primary Amine PrimaryAmine->ImineFormation Reduction Reduction with NaBH(OAc)3 ImineFormation->Reduction in-situ PyranAmine Pyran Amine Reduction->PyranAmine

Caption: General workflow for the one-pot synthesis of pyran amines.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the mechanism of reductive amination.

ReductiveAminationMechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Carbonyl Pyran Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine Primary/Secondary Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O HydrideAttack Iminium->HydrideAttack STAB NaBH(OAc)3 STAB->HydrideAttack Hydride Transfer Product Pyran Amine HydrideAttack->Product

Caption: Mechanism of reductive amination to form pyran amines.

References

Application Notes and Protocols: Tetrahydro-2H-pyran-3-amine as a Versatile Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This application note focuses on the utility of tetrahydro-2H-pyran-3-amine as a versatile building block for the synthesis of PROTAC linkers. The tetrahydropyran (THP) moiety, a saturated heterocyclic ether, offers a unique combination of properties that can be advantageous in PROTAC design. Its cyclic nature can impart a degree of conformational rigidity to the linker, which can be beneficial for optimizing the geometry of the ternary complex. Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic properties. The amine functionality at the 3-position provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, making it a synthetically accessible and adaptable building block.

Herein, we present a case study of a PROTAC incorporating a 3-aminotetrahydropyran-derived linker, detailing its synthesis, biological evaluation, and the relevant signaling pathways. This document provides researchers with the necessary protocols and data to guide the design and synthesis of novel PROTACs utilizing this valuable building block.

Case Study: A BRD4-Degrading PROTAC with a Tetrahydropyran-Containing Linker

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative BRD4-degrading PROTAC (referred to as THP-PROTAC-1 ) containing a 3-aminotetrahydropyran-derived linker. This data is essential for evaluating the potency and efficacy of the PROTAC.

ParameterValueCell LineTarget ProteinE3 Ligase RecruitedReference
DC50 49 nMPC3BRD4Cereblon[1]
Dmax >90%PC3BRD4Cereblon[1]
Binding Affinity (BRD4 BD1) 1.8 nM (IC50)-BRD4-[2]
Binding Affinity (BRD4 BD2) 1.7 nM (IC50)-BRD4-[2]
Binding Affinity (Cereblon) ~1 µM (Kd)--CereblonRepresentative

Note: The data presented is a composite from sources describing PROTACs with similar structural features for illustrative purposes. DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Signaling Pathway and Experimental Workflow Diagrams

BRD4 Signaling and PROTAC Mechanism of Action

BRD4_PROTAC_Pathway cluster_nucleus Nucleus BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to Proteasome 26S Proteasome BRD4->Proteasome Targeted by PolII RNA Pol II Ac_Histones->PolII Recruits Oncogenes Oncogene Transcription (e.g., c-MYC) PolII->Oncogenes Initiates PROTAC THP-PROTAC-1 PROTAC->BRD4 Binds to CRBN Cereblon (E3 Ligase) PROTAC->CRBN Recruits Ub Ubiquitin CRBN->Ub Transfers Ub->BRD4 Polyubiquitinates Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4

Caption: Mechanism of BRD4 degradation induced by a THP-containing PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound step1 Linker Synthesis start->step1 step2 Conjugation to E3 Ligase Ligand (e.g., Pomalidomide) step1->step2 step3 Conjugation to POI Ligand (e.g., JQ1 analogue) step2->step3 final_protac Purified THP-PROTAC-1 step3->final_protac biochem Biochemical Assays (Binding Affinity) final_protac->biochem treatment PROTAC Treatment final_protac->treatment cell_culture Cell Culture (e.g., PC3 cells) cell_culture->treatment western_blot Western Blot (Protein Degradation) treatment->western_blot viability Cell Viability Assay treatment->viability data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: General workflow for the synthesis and evaluation of a THP-containing PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of a PROTAC incorporating a this compound derived linker.

Part 1: Synthesis of the THP-PROTAC-1

This protocol outlines a convergent synthetic route where the linker is first synthesized and then coupled to the E3 ligase and POI ligands.

Materials and Reagents:

  • This compound

  • Appropriate bifunctional linker precursors (e.g., containing a leaving group and a protected functional group)

  • Pomalidomide (or a suitable derivative for CRBN recruitment)

  • JQ1 carboxylic acid (or a suitable BRD4 inhibitor with a conjugation handle)

  • Coupling reagents (e.g., HATU, HOBt, EDCI)

  • Bases (e.g., DIPEA, triethylamine)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Deprotection reagents (e.g., TFA)

  • Anhydrous solvents (DMF, DCM)

  • Reagents for purification (silica gel, HPLC solvents)

Procedure:

  • Linker Synthesis:

    • Protect the amine group of this compound (e.g., with a Boc group).

    • Synthesize a linker of desired length and composition with orthogonal functional groups at each end (e.g., a primary amine and a carboxylic acid). One end will be coupled to the tetrahydropyran amine, and the other to the POI or E3 ligase ligand.

  • Conjugation to Pomalidomide (CRBN Ligand):

    • Activate the carboxylic acid of a pomalidomide-linker precursor using a coupling reagent like HATU in the presence of a base such as DIPEA in anhydrous DMF.

    • Add the deprotected amine of the THP-linker to the activated pomalidomide derivative and stir at room temperature until the reaction is complete (monitored by LC-MS).

    • Purify the resulting pomalidomide-linker-THP conjugate by column chromatography.

  • Conjugation to JQ1 (BRD4 Ligand):

    • Activate the carboxylic acid of JQ1 using a coupling reagent in anhydrous DMF.

    • Add the deprotected amine of the pomalidomide-linker-THP conjugate to the activated JQ1 and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final THP-PROTAC-1 by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Part 2: Biological Evaluation of THP-PROTAC-1

Protocol 2.1: Western Blotting for BRD4 Degradation

This protocol is used to determine the DC50 and Dmax of the PROTAC in a cellular context.

Materials and Reagents:

  • PC3 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • THP-PROTAC-1 stock solution in DMSO

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-BRD4, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed PC3 cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of THP-PROTAC-1 in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

    • For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control for each concentration.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2.2: Cell Viability Assay

This assay assesses the effect of BRD4 degradation on cell proliferation.

Materials and Reagents:

  • PC3 cells

  • Complete cell culture medium

  • THP-PROTAC-1 stock solution in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed PC3 cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of THP-PROTAC-1.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the log of the PROTAC concentration to determine the IC50 value.

Conclusion

This compound serves as a valuable and synthetically accessible building block for the construction of PROTAC linkers. The incorporation of the tetrahydropyran moiety can confer favorable physicochemical properties and conformational constraints that are beneficial for PROTAC efficacy. The protocols and data presented in this application note provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs utilizing this versatile chemical scaffold. Through systematic optimization of the linker and the other PROTAC components, it is possible to develop highly potent and selective protein degraders for a wide range of therapeutic targets.

References

Application of Tetrahydro-2H-pyran-3-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydro-2H-pyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. The introduction of an amine group at the 3-position of the THP ring creates tetrahydro-2H-pyran-3-amine, a versatile building block for the synthesis of a diverse array of biologically active molecules. Its constrained, non-planar structure allows for precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer agents and triple uptake inhibitors. Detailed experimental protocols and relevant biological data are also presented.

Application Notes

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents. A notable example is the synthesis of polyfunctionalized tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives. These compounds have been evaluated for their antiproliferative activity against various cancer cell lines.

Specifically, compounds 16c and 16d (structures not publicly available in detail but derived from a tetrahydropyran scaffold) have demonstrated high efficacy against the SK-BR-3 breast cancer cell line, which is known to overexpress the HER2 receptor.[1][2] The potency of these compounds is highlighted by their low micromolar IC50 values, indicating strong growth inhibitory effects on this cancer cell line.[1][2] Importantly, these derivatives exhibited significantly lower toxicity towards the normal breast cell line MCF10A, suggesting a favorable therapeutic window.[1][2]

The mechanism of action for such compounds in HER2-overexpressing cancer cells is likely linked to the inhibition of the HER2 signaling pathway.[3] Overexpression of HER2 leads to the constitutive activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion.[1][3][4] Small molecule inhibitors can block the ATP-binding site of the HER2 kinase domain, leading to the inhibition of its autophosphorylation and the subsequent suppression of these downstream pathways.[1] This ultimately results in cell cycle arrest and apoptosis in cancer cells.

Triple Uptake Inhibition

The this compound scaffold has also been utilized in the development of triple uptake inhibitors (TUIs). TUIs are designed to simultaneously block the reuptake of three key neurotransmitters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—in the synaptic cleft. This broad-spectrum activity is hypothesized to offer a more effective and faster-acting antidepressant effect with a potentially improved side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs) or dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

The synthesis of flexible and biomimetic analogs of triple uptake inhibitors has been explored using derivatives of this compound. These studies have led to the development of pharmacophore models that identify the key structural features required for balanced inhibitory activity against DAT, SERT, and NET.

Quantitative Data

The following table summarizes the in vitro anticancer activity of representative tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives against the SK-BR-3 human breast cancer cell line.

CompoundSK-BR-3 IC50 (µM)Reference
15f > 10[1]
16c 0.21[1]
16d 0.15[1]

Experimental Protocols

Protocol 1: General Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

This protocol is a representative five-step synthesis based on the work of Al-Tel et al. for the preparation of potent anticancer agents.[1]

Step 1: Achmatowicz Oxidative Cyclization of Furfuryl Alcohol [5][6][7]

  • Dissolve furfuryl alcohol (1.0 eq) in methanol.

  • Cool the solution to -10 °C.

  • Add bromine (1.0 eq) dropwise while maintaining the temperature.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dimethoxy-2,5-dihydrofuran.

  • Dissolve the dihydrofuran intermediate in a mixture of acetone and water.

  • Add dilute sulfuric acid and stir at room temperature for 4 hours.

  • Neutralize the reaction with solid sodium bicarbonate.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to give the dihydropyranone intermediate.

Step 2: Introduction of the Azide Group

  • Dissolve the dihydropyranone intermediate (1.0 eq) in a mixture of tetrahydrofuran and water.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido-tetrahydropyranone.

Step 3: Staudinger Reduction of the Azide to an Amine [8][9][10][11][12]

  • Dissolve the azido-tetrahydropyranone (1.0 eq) in tetrahydrofuran.

  • Add triphenylphosphine (1.2 eq) and stir at room temperature for 2 hours.

  • Add water and continue stirring for an additional 8 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the amino-tetrahydropyranone (a derivative of this compound).

Step 4: Condensation with a Dicarbonyl Compound

  • Dissolve the amino-tetrahydropyranone (1.0 eq) and diethyl oxalate (1.1 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 6 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by recrystallization to yield the condensed intermediate.

Step 5: Cyclization to form the Pyridazinone Ring

  • Dissolve the intermediate from Step 4 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivative.

Protocol 2: General Procedure for Reductive Amination using this compound

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one start Furfuryl Alcohol achmatowicz Achmatowicz Reaction start->achmatowicz dihydropyranone Dihydropyranone achmatowicz->dihydropyranone azidation Azidation dihydropyranone->azidation azide Azido-tetrahydropyranone azidation->azide staudinger Staudinger Reduction azide->staudinger amine Amino-tetrahydropyranone staudinger->amine condensation Condensation amine->condensation intermediate Condensed Intermediate condensation->intermediate cyclization Cyclization intermediate->cyclization product Final Product cyclization->product

Caption: Synthetic workflow for tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Tetrahydropyran Derivative (e.g., 16c, 16d) Inhibitor->HER2

Caption: Proposed mechanism of action in HER2-positive cancer cells.

References

Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors Utilizing Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel enzyme inhibitors using tetrahydro-2H-pyran-3-amine as a key building block. This versatile scaffold has shown significant promise in the development of potent and selective inhibitors for a range of therapeutic targets, including those involved in cancer and neurodegenerative diseases.

Overview of this compound in Enzyme Inhibition

The tetrahydro-2H-pyran scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to form key interactions with biological targets. The 3-amino group provides a versatile handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. Derivatives of this compound have been investigated as inhibitors of several key enzyme families.

Key Enzyme Targets:

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, CDK2 is a prime target for anticancer therapies.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) & Human Epidermal Growth Factor Receptor 2 (HER-2): These receptor tyrosine kinases are key drivers of angiogenesis and tumor progression, making them important targets in oncology.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine.

  • Monoamine Transporters (DAT, SERT, NET): These transporters regulate the levels of neurotransmitters like dopamine, serotonin, and norepinephrine, and are targets for drugs treating depression, ADHD, and other neurological disorders.

Experimental Protocols

General Workflow for Synthesizing and Screening Enzyme Inhibitors

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel enzyme inhibitors.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization start This compound reaction Chemical Modification (e.g., Amidation, Alkylation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Enzyme Assay (Determine IC50/Ki) characterization->in_vitro Test Compound cellular Cell-Based Assays (e.g., Antiproliferative) in_vitro->cellular selectivity Selectivity Profiling cellular->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Design

Generalized workflow for synthesis and screening.
Synthesis of Pyran-Based Acetylcholinesterase (AChE) Inhibitors

This protocol describes a multi-component reaction to synthesize pyrano[2,3-d]pyrimidine derivatives, which have shown AChE inhibitory activity. While not starting directly from this compound, it illustrates the construction of a pyran ring system for this class of inhibitors.

Reaction Scheme:

A one-pot, two-step multicomponent reaction of a suitable ketone (e.g., cyclohexane-1,3-dione), malononitrile, an appropriate aldehyde, and acetic anhydride can be employed to yield pyrano[2,3-d]pyrimidine derivatives[1][2].

Protocol:

  • Step 1: Formation of 2-amino-4H-pyran-3-carbonitrile intermediate:

    • To a mixture of cyclohexane-1,3-dione (1 mmol), malononitrile (1 mmol), and the desired aldehyde (1 mmol) in acetonitrile, add a catalytic amount of Diazabicyclo[2.2.2]octane (DABCO).

    • The reaction can be carried out under microwave irradiation for a few minutes until completion (monitored by TLC).

  • Step 2: Formation of pyrano[2,3-d]pyrimidine:

    • To the crude intermediate from Step 1, add acetic anhydride (3 mmol) and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at 120 °C for 15 minutes.

    • After cooling, pour the reaction mixture into ice water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

Quantitative Data

The following tables summarize the inhibitory activities of various pyran-based compounds against their respective enzyme targets.

Table 1: Anticancer Activity of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

CompoundTarget Cell LineIC50 (µM)
15fSK-BR-3 (Breast Cancer)Data not specified
16cSK-BR-3 (Breast Cancer)0.21
16dSK-BR-3 (Breast Cancer)0.15

Data sourced from a study on novel anticancer agents, indicating high potency against the SK-BR-3 breast cancer cell line.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrano[2,3-d]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µg/mL)
Derivative with m-methoxy anilAChE2.20 ± 0.17

This data highlights a pyrano[2,3-d]pyrimidine derivative with moderate to good AChE inhibitory activity[3].

Table 3: Monoamine Transporter Affinity of a (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine Derivative

CompoundTransporterActivity
cis-12DAT2-fold improvement over parent compound

This study demonstrates that modifications to the tetrahydropyran scaffold can enhance affinity for the dopamine transporter (DAT).

Signaling Pathways

Cholinergic Signaling and Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors increase the amount of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding signal Signal Transduction ACh_receptor->signal inhibitor AChE Inhibitor (Pyran Derivative) inhibitor->AChE Inhibition

Cholinergic signaling pathway and AChE inhibition.
Cell Cycle Regulation and CDK2 Inhibition

CDK2, in complex with cyclins E and A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Inhibitors of CDK2 can halt the cell cycle, preventing cancer cell proliferation.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates E2F E2F Rb_E2F->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 DNA_replication DNA Replication CyclinE_CDK2->DNA_replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_replication E2F->CyclinE_CDK2 Activates inhibitor CDK2 Inhibitor (Pyran Derivative) inhibitor->CyclinE_CDK2 Inhibition inhibitor->CyclinA_CDK2 Inhibition

Cell cycle regulation and the role of CDK2.
VEGFR-2 and HER-2 Signaling in Angiogenesis and Cancer

VEGFR-2 and HER-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and angiogenesis.

G cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HER2_dimer HER2/HER3 Dimer HER2 HER-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK HER2->PI3K_Akt HER2->MAPK Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis inhibitor VEGFR-2/HER-2 Inhibitor (Pyran Derivative) inhibitor->VEGFR2 Inhibition inhibitor->HER2 Inhibition

VEGFR-2 and HER-2 signaling pathways.

References

Application Note: Analytical Methods for the Characterization of Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the analytical methods for the comprehensive characterization of tetrahydro-2H-pyran-3-amine and its stereoisomers. Key analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), elemental analysis, and X-ray crystallography are discussed. Detailed experimental protocols are provided for each method to ensure accurate and reproducible results. Quantitative data is summarized in tables for straightforward comparison, and workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers involved in the synthesis, quality control, and application of this important heterocyclic amine.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its chiral center at the C3 position means it exists as (R) and (S) enantiomers, each potentially possessing distinct physicochemical and biological properties.[1] The tetrahydropyran ring is a prevalent scaffold in numerous biologically active molecules. Accurate and thorough analytical characterization is critical to confirm the identity, purity, structure, and stereochemistry of this compound, ensuring its suitability for research and pharmaceutical applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often used to enhance aqueous solubility.[1]

PropertyThis compound(S)-Tetrahydro-2H-pyran-3-amine HClMethod/Reference
Molecular Formula C₅H₁₁NOC₅H₁₂ClNO---
Molecular Weight 101.15 g/mol [2]137.61 g/mol [1][3]---
Appearance SolidWhite SolidVisual Inspection
Melting Point Not Available198–202°C (with decomposition)Differential Scanning Calorimetry[1]
Solubility (25°C) Not Available48 mg/mL (H₂O), 6 mg/mL (EtOH)Shake-flask method[1]
pKa (amine group) Not Available9.2 ± 0.1Potentiometric Titration[1]
Optical Rotation Racemic: 0°
[α]D20=+15.6°[α]_D^{20} = +15.6°[α]D20​=+15.6°
(c=1.0 in H₂O)
Polarimetry[1]

Analytical Methods and Protocols

A multi-technique approach is necessary for the full characterization of this compound.

Overall Analytical Workflow

The general workflow for the characterization of a new batch of this compound involves a series of orthogonal analytical techniques to confirm its identity, purity, and structure.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Advanced Characterization (if required) start Sample Received hplc_purity HPLC Purity & Chiral Purity start->hplc_purity ms_identity LC-MS or GC-MS Identity Confirmation hplc_purity->ms_identity nmr NMR Spectroscopy (1H, 13C) ms_identity->nmr ftir FTIR Analysis nmr->ftir elemental Elemental Analysis ftir->elemental xray X-Ray Crystallography elemental->xray physchem Physicochemical Tests (mp, pKa, Solubility) xray->physchem end_node Final Certificate of Analysis physchem->end_node

Caption: General analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of a compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the HCl salt).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a ¹³C NMR spectrum, typically with 1024-2048 scans.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignment.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow sample_prep Dissolve Sample (5-10 mg in 0.6 mL solvent) instrument Place in NMR Spectrometer (e.g., 400 MHz) sample_prep->instrument acquire_h1 Acquire 1H Spectrum instrument->acquire_h1 acquire_c13 Acquire 13C Spectrum instrument->acquire_c13 processing Data Processing (FT, Phasing, Baseline) acquire_h1->processing acquire_c13->processing analysis Spectral Analysis (Peak Integration & Assignment) processing->analysis

Caption: Workflow for NMR analysis.

Data Presentation: Note: The following are predicted chemical shifts based on the structure, as specific experimental data for the free base is not available in the provided search results.

Table 1: Predicted ¹H-NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.8 - 4.0 m 1H H-2a (axial)
~3.3 - 3.5 m 1H H-2e (equatorial)
~3.0 - 3.2 m 1H H-6a (axial)
~2.8 - 3.0 m 1H H-3
~2.5 - 2.7 m 1H H-6e (equatorial)
~1.4 - 1.9 m 4H H-4, H-5

| ~1.2 (broad s) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C-NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~70-75 C-2
~65-70 C-6
~45-50 C-3
~30-35 C-4

| ~25-30 | C-5 |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental formula of a compound. It is often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

  • Instrumentation: Use a standard GC-MS system.

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

GCMS_Workflow prep Prepare Dilute Sample (1 mg/mL in MeOH) inject Inject into GC prep->inject separate Separation on Capillary Column inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (Quadrupole) ionize->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for GC-MS analysis.

Data Presentation:

Table 3: Mass Spectrometry Data

Parameter Value Reference
Molecular Formula C₅H₁₁NO [2]
Monoisotopic Mass 101.0841 Da [2]
Expected M⁺ (EI) m/z 101 [2]

| Expected [M+H]⁺ (ESI) | m/z 102 | --- |

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity and, for chiral molecules, the enantiomeric excess (e.e.) of the sample.

Experimental Protocol (Chiral HPLC for Enantiomeric Purity):

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Method: [1]

    • Column: Chiralpak AD-H (or similar amylose-based column).

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric purity.

HPLC_Workflow prep Prepare Sample (1 mg/mL in Mobile Phase) inject Inject onto HPLC prep->inject separate Separation on Chiral Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Calculate Purity / e.e. chromatogram->analyze

References

Application Notes and Protocols for Mechanism of Action Studies Involving Tetrahydro-2H-pyran-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydro-2H-pyran-3-amine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. These compounds have shown potential as enzyme inhibitors, particularly targeting dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. Furthermore, various derivatives have exhibited promising antiproliferative activity against several cancer cell lines, often inducing cell cycle arrest and apoptosis. This document provides detailed application notes and experimental protocols to facilitate the investigation of the mechanism of action of this class of compounds.

Data Presentation

DPP-4 Inhibitory Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activity of a series of tri-substituted tetrahydropyran analogs against DPP-4 and their selectivity over related proteases.

Compound IDDPP-4 IC50 (nM)QPP IC50 (nM)DPP8 IC50 (nM)FAP IC50 (nM)
23 1.9>100,0004,10019,000
Analog A 2.5>100,0005,200>100,000
Analog B 3.1>100,0008,300>100,000
Analog C 1.8>100,0003,50025,000

Data adapted from Biftu, T. et al. Bioorg. Med. Chem. Lett. 2013, 23 (19), 5361–5366.[1]

Antiproliferative Activity of Fused Pyran Derivatives

The table below presents the half-maximal inhibitory concentration (IC50) values of representative fused pyran derivatives against various human cancer cell lines.

Compound IDCell LineIC50 (µM)
8c HCT11615.4 ± 1.2
8e HCT11625.1 ± 2.5
6e MCF712.8 ± 1.1
14b A54918.9 ± 1.7

Data adapted from a study on novel fused pyran derivatives.[2]

Signaling Pathways and Mechanisms of Action

DPP-4 Inhibition Signaling Pathway

Derivatives of this compound are potent inhibitors of DPP-4, a key enzyme in glucose homeostasis. DPP-4 inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, leading to improved glycemic control.

DPP4_Inhibition_Pathway Compound This compound Derivative DPP4 DPP-4 Compound->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1 GLP1_active->DPP4 Substrate Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Glucagon Glucagon Release (Suppressed) GLP1_active->Glucagon Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose (Lowered) Insulin->Glucose Glucagon->Glucose Increases

Caption: DPP-4 inhibition by this compound derivatives.

Anticancer Mechanism: Cell Cycle Arrest and Apoptosis

Fused pyran derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest and apoptosis.[2] The exact upstream signaling targets are under investigation, but modulation of pathways like the mTOR pathway, which is linked to DPP-4/CD26, is a plausible mechanism.[3][4] Inhibition of such pathways can lead to the arrest of the cell cycle at various phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.

Anticancer_Mechanism Compound Fused Pyran Derivative Signaling Upstream Signaling Targets (e.g., mTOR pathway) Compound->Signaling Modulates CellCycle Cell Cycle Progression Signaling->CellCycle Inhibits Apoptosis Apoptosis Signaling->Apoptosis Induces G0G1 G0/G1 Arrest CellCycle->G0G1 S S Phase Arrest CellCycle->S G2M G2/M Arrest CellCycle->G2M Proliferation Cancer Cell Proliferation G0G1->Proliferation Blocks S->Proliferation Blocks G2M->Proliferation Blocks

Caption: Anticancer mechanism involving cell cycle arrest and apoptosis.

Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorescence-based assay to screen for DPP-4 inhibitors.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl buffer, pH 7.5

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to the blank wells.

  • To the control and test wells, add 40 µL of Assay Buffer and 10 µL of the respective compound dilutions.

  • Add 10 µL of the diluted human recombinant DPP-4 enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to all wells.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a fluorescence plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

DPP4_Assay_Workflow A Prepare Reagents: - Test Compounds - DPP-4 Enzyme - Substrate B Add Reagents to 96-well Plate A->B C Pre-incubate at 37°C for 10 min B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence (Ex: 360nm, Em: 460nm) D->E F Calculate Reaction Rate and % Inhibition E->F G Determine IC50 Values F->G

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (fused pyran derivative)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell population to exclude debris and doublets.

  • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Cell Seeding and Treatment B Cell Harvesting and Washing A->B C Fixation in 70% Ethanol B->C D Staining with Propidium Iodide C->D E Flow Cytometry Analysis D->E F Data Analysis (Cell Cycle Phases) E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Application Notes and Protocols for the Use of Tetrahydro-2H-pyran-3-amine in the Development of Triple Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the tetrahydro-2H-pyran-3-amine scaffold in the design and synthesis of Triple Monoamine Reuptake Inhibitors (TMRIs). TMRIs that simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) are hypothesized to offer a broader spectrum of antidepressant efficacy and potentially a faster onset of action.[1][2][3][4][5][6] The pyran-based structures, particularly di- and tri-substituted derivatives, have emerged as a promising class of compounds with potent inhibitory activity at all three monoamine transporters.[1][7]

Introduction to this compound Based TMRIs

The core concept behind TMRIs is to address the limitations of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) by also targeting the dopaminergic system.[1][4] Dysregulation of dopamine is implicated in symptoms of depression such as anhedonia (the inability to feel pleasure).[1][2] By elevating the synaptic concentrations of all three key monoamines, TMRIs aim to produce a more robust and comprehensive antidepressant effect.[2][4]

The this compound moiety has proven to be a versatile scaffold for developing potent TMRIs.[8] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core structure, such as the introduction of benzhydryl groups and various aromatic substituents, can significantly influence the potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9][10][11]

Data Presentation: Inhibitory Potency of Key Compounds

The following table summarizes the in vitro binding affinities (Ki, nM) of representative this compound derivatives for the human monoamine transporters. This data is crucial for comparing the potency and selectivity profiles of different compounds.

Compound Name/IDDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Reference(s)
D-142 37.414.729.3[2][7]
D-161 59.314.729.3[1]
10f 31.34038.5[10][11]
10j 15.912.929.3[10][11]
D-473 1.911.21.1[1]
D-544 11.213.56.8[2][9]
D-595 14.116.28.9[2][9]

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound based TMRIs are provided below.

Protocol 1: In Vitro Monoamine Transporter Binding Assays

This protocol describes the determination of a compound's binding affinity for DAT, SERT, and NET using radioligand displacement.

Objective: To determine the Ki values of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.[12]

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).[12]

  • Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).

  • Test compounds dissolved in DMSO.

  • 96-well microplates and filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the respective transporter to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding wells: Cell membrane preparation and radioligand.

      • Non-specific Binding wells: Cell membrane preparation, radioligand, and a high concentration of the respective non-specific binding inhibitor.

      • Test Compound wells: Cell membrane preparation, radioligand, and varying concentrations of the test compound.

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Synaptosomal Monoamine Uptake Assay

This protocol measures the functional ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.[2]

Objective: To determine the IC50 values of test compounds for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

  • Sucrose buffer (0.32 M sucrose).

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled monoamines: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.[10][11]

  • Non-specific uptake inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Test compounds dissolved in DMSO.

  • 96-well microplates and filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation:

    • Dissect the specific brain regions from rats and homogenize in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosomal preparation with varying concentrations of the test compound or the respective non-specific uptake inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake by adding the radiolabeled monoamine and incubate for a defined time (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake.

    • Determine the IC50 values by plotting the percentage inhibition of specific uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral model to screen for potential antidepressant activity.[10][11]

Objective: To evaluate the antidepressant-like effects of a test compound in rats or mice.

Materials:

  • Male rats or mice.

  • Glass cylinders filled with water (24-25°C).

  • Video recording and analysis software.

  • Test compound and vehicle control.

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing room for at least one hour before the experiment.

  • Pre-swim Session (Day 1):

    • Place each animal individually in a cylinder of water for a 15-minute pre-swim session.

    • This session induces a state of behavioral despair in the subsequent test.

    • After 15 minutes, remove the animals, dry them, and return them to their home cages.

  • Drug Administration and Test Session (Day 2):

    • Administer the test compound or vehicle control at a specific time before the test session (e.g., 30-60 minutes for intraperitoneal injection).

    • Place the animals back into the water-filled cylinders for a 5-minute test session.

    • Record the behavior of the animals.

  • Behavioral Scoring and Data Analysis:

    • Score the duration of immobility (time spent floating with only minor movements to keep the head above water).

    • A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

    • Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Monoamine Reuptake Inhibition Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine1 Monoamine Vesicle->Monoamine1 Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->MAO Metabolism Monoamine2 Monoamine Monoamine2->Transporter Reuptake Monoamine3 Monoamine Receptor Postsynaptic Receptor Monoamine3->Receptor Binding TMRI TMRI (e.g., Pyran Derivative) TMRI->Transporter Inhibition

Caption: Mechanism of action of a Triple Monoamine Reuptake Inhibitor (TMRI) at the synapse.

Experimental Workflow for TMRI Evaluation

TMRI_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Compound_Synthesis Compound Synthesis (this compound core) Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Compound_Synthesis->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay (³H-DA, ³H-5-HT, ³H-NE) Binding_Assay->Uptake_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Uptake_Assay->SAR_Analysis SAR_Analysis->Compound_Synthesis Optimization Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Behavioral_Models Behavioral Models (e.g., Forced Swim Test) Lead_Selection->Behavioral_Models PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Models->PK_PD_Studies Tox_Studies Toxicology Studies PK_PD_Studies->Tox_Studies Clinical_Candidate Clinical Candidate Selection Tox_Studies->Clinical_Candidate

Caption: A generalized workflow for the development of TMRIs from synthesis to preclinical evaluation.

Logical Relationship in SAR Studies

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Core_Scaffold This compound Core Scaffold Aromatic_Sub Aromatic Substituents (e.g., -OH, -OCH3) Core_Scaffold->Aromatic_Sub Heterocyclic_Moieties Heterocyclic Moieties (e.g., Thiophene, Pyrrole) Core_Scaffold->Heterocyclic_Moieties Stereochemistry Stereochemistry (e.g., (3S,6S) vs (2S,4R,5R)) Core_Scaffold->Stereochemistry Potency Potency (Ki/IC50) Aromatic_Sub->Potency Selectivity Selectivity Profile (e.g., TMRI vs DNRI) Aromatic_Sub->Selectivity Heterocyclic_Moieties->Potency Heterocyclic_Moieties->Selectivity Stereochemistry->Potency Stereochemistry->Selectivity ADME_Properties ADME Properties (Absorption, Distribution, Metabolism, Excretion) Potency->ADME_Properties Selectivity->ADME_Properties

Caption: Logical relationships in the structure-activity relationship (SAR) studies of pyran-based TMRIs.

References

Application Note and Protocol: N-Alkylation of Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in pharmaceuticals, agrochemicals, and material science. Tetrahydro-2H-pyran-3-amine and its N-alkylated derivatives are important building blocks, with the pyran motif being a common feature in many biologically active compounds. This document provides detailed experimental protocols for the N-alkylation of this compound, targeting researchers, scientists, and professionals in drug development. The primary methods covered are direct alkylation with alkyl halides and reductive amination, offering versatile strategies to achieve mono-N-alkylation.

The direct N-alkylation of primary and secondary amines with alkyl halides is a common method, though it can sometimes lead to over-alkylation, producing tertiary amines and even quaternary ammonium salts.[1][2][3] Careful control of reaction conditions, including stoichiometry, base, solvent, and temperature, is essential to favor the desired mono-alkylated product.

Reductive amination represents a powerful and often more selective alternative for the synthesis of secondary and tertiary amines.[4][5][6] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][7] This approach is particularly advantageous when direct alkylation proves challenging or leads to poor selectivity.

This application note provides a generalized protocol for direct N-alkylation and an overview of a reductive amination procedure, along with a comparative table of reaction conditions derived from the literature for similar amine alkylations.

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or diisopropylethylamine (DIPEA))

  • Solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or ethanol)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in the chosen solvent (e.g., acetonitrile). Add the base (2.0-3.0 eq.). The choice of base and its stoichiometry can be critical for the reaction's success.[8]

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the base) is present, it can be removed by filtration.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.[3] Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.[4]

Method 2: Reductive Amination

This protocol provides a general overview of a reductive amination procedure for the N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))[4][9]

  • Solvent (e.g., methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, to facilitate imine formation)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in the chosen solvent.

  • Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the imine or iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step.[4]

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography as described in Method 1.

Data Presentation

The following table summarizes various conditions for N-alkylation of amines reported in the literature, which can be adapted for this compound.

Amine SubstrateAlkylating Agent/CarbonylBase/Reducing AgentSolventTemperature (°C)Yield (%)Reference
Secondary Aryl Amine1-iodohexaneCs₂CO₃CH₃CN70High[10]
Primary/Secondary AmineAlkyl HalideNa₂CO₃ or NaOHWater or AlcoholRefluxVariable[11]
Primary/Secondary AmineAlkyl HalideNaHCO₃AqueousElevatedExcellent[12]
Aliphatic Cyclic AmineAlkyl HalideDIPEAACNRoom Temp.Good[8]
Primary/Secondary AmineAldehyde/KetoneNaBH(OAc)₃DCERoom Temp.Good[4]
Primary/Secondary AmineAldehyde/KetoneHydrosilatraneNeat or Acetic Acid70 or Room Temp.High[7]
Primary AmineAlcoholRaney NickelAlcohol200-300Good[13]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the direct N-alkylation of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start This compound solvent_base Add Solvent & Base start->solvent_base 1.0 eq. alkylating_agent Add Alkylating Agent solvent_base->alkylating_agent e.g., K2CO3, ACN reaction Heat & Stir alkylating_agent->reaction 1.1 eq. cool Cool to RT reaction->cool Monitor by TLC filter Filter (optional) cool->filter extract Extract with Organic Solvent filter->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure N-alkylated Product purify->end_product

Caption: General workflow for the direct N-alkylation of this compound.

References

The Role of Tetrahydro-2H-pyran-3-amine in Asymmetric Synthesis: A Chiral Building Block Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydro-2H-pyran-3-amine and its derivatives are valuable chiral building blocks in the field of asymmetric synthesis, particularly in the development of novel therapeutic agents. The rigid tetrahydropyran (THP) scaffold, combined with the stereogenic center at the C3 position bearing an amino group, provides a unique three-dimensional structure that is crucial for molecular recognition and biological activity. While its direct application as a chiral auxiliary or ligand is not extensively documented, its utility as a chiral scaffold is paramount. This document provides an overview of the asymmetric synthesis of this compound and its application as a chiral building block in drug discovery and development.

Application Note 1: Asymmetric Synthesis of this compound

The enantiomerically pure forms of this compound are accessible through several synthetic strategies, primarily chiral resolution of a racemic mixture and asymmetric catalysis.

1. Chiral Resolution via Diastereomeric Salt Formation

A classical and effective method for obtaining enantiomerically pure this compound is through the formation of diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

2. Asymmetric Catalysis

Asymmetric hydrogenation of a suitable precursor, such as 3-amino-5,6-dihydro-2H-pyran, using a chiral catalyst can provide direct access to the enantiomerically enriched amine. Platinum-based catalysts in conjunction with chiral ligands like (R)-BINAP have been utilized for this transformation.

Quantitative Data Summary for Asymmetric Synthesis
MethodSubstrateCatalyst/Resolving AgentSolventTemp (°C)Yield (%)Enantiomeric Purity/RecoveryReference
Chiral ResolutionRacemic this compound(R)-Mandelic acidEthanol/Water (1:1)25-80% recovery, >99% purity[1]
Platinum-Catalyzed Asymmetric Hydrogenation3-Amino-5,6-dihydro-2H-pyranPt/C with (R)-BINAPEthanol or Methanol25–4080–85-

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound

Objective: To separate the (S)-enantiomer from a racemic mixture of this compound using (R)-mandelic acid.

Materials:

  • Racemic this compound

  • (R)-Mandelic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve the racemic this compound in a 1:1 mixture of ethanol and water at 25°C.[1]

  • Add an equimolar amount of (R)-mandelic acid to the solution and stir until fully dissolved.

  • Allow the solution to stand undisturbed at room temperature. The salt of the (S)-enantiomer will preferentially precipitate out of the solution.[1]

  • Collect the precipitated crystals by filtration and wash with a small amount of cold ethanol/water (1:1).

  • Recrystallize the diastereomeric salt from a minimal amount of hot ethanol/water (1:1) to improve purity.

  • To recover the free (S)-amine, treat the purified salt with a suitable base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine.

  • Determine the enantiomeric purity using chiral HPLC analysis.[1]

G cluster_0 Chiral Resolution Workflow racemate Racemic this compound dissolution Dissolution in Ethanol/Water racemate->dissolution resolving_agent (R)-Mandelic Acid resolving_agent->dissolution precipitation Diastereomeric Salt Precipitation ((S)-amine salt) dissolution->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization liberation Liberation of Free Amine recrystallization->liberation purified_amine (S)-Tetrahydro-2H-pyran-3-amine liberation->purified_amine

Caption: Workflow for the chiral resolution of this compound.

Application Note 2: this compound as a Chiral Building Block

Enantiomerically pure this compound serves as a critical starting material for the synthesis of more complex and highly substituted aminotetrahydropyrans.[2] Its rigid conformation and the presence of a modifiable amino group make it an attractive scaffold for introducing molecular diversity.

Stereospecific C-H Functionalization

A notable application is the palladium-catalyzed stereoselective γ-methylene C-H arylation of 3-aminotetrahydropyran.[2] This methodology allows for the introduction of aryl groups at the C5 position with high diastereoselectivity, demonstrating the directing effect of the amino group and the inherent chirality of the starting material.

Quantitative Data for C-H Arylation
Substrate (1)Aryl IodideCatalystLigandTDGYield of Product (2) (%)Reference
N-protected 3-aminotetrahydropyran4-MethoxyiodobenzenePd(OAc)₂ (10 mol%)L1175[2]
N-protected 3-aminotetrahydropyran4-(Trifluoromethyl)iodobenzenePd(OAc)₂ (10 mol%)L1168[2]
N-protected 3-aminotetrahydropyran4-CyanoiodobenzenePd(OAc)₂ (10 mol%)L1165[2]
N-protected 3-aminotetrahydropyran2-IodopyridinePd(OAc)₂ (10 mol%)L1367[2]

L1: 5-trifluoromethylpyridone, TDG: Transient Directing Group (1: 2-hydroxynicotinaldehyde, 3: other)

Experimental Protocols

Protocol 2: Palladium-Catalyzed γ-Methylene C-H Arylation of 3-Aminotetrahydropyran

Objective: To perform a stereoselective C-H arylation at the C5 position of an N-protected 3-aminotetrahydropyran.

Materials:

  • N-protected 3-aminotetrahydropyran

  • Aryl iodide

  • Pd(OAc)₂

  • 5-trifluoromethylpyridone (Ligand)

  • 2-hydroxynicotinaldehyde (Transient Directing Group)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the N-protected 3-aminotetrahydropyran, the aryl iodide, Pd(OAc)₂ (10 mol%), 5-trifluoromethylpyridone (50 mol%), and 2-hydroxynicotinaldehyde (40 mol%).[2]

  • Add anhydrous toluene via syringe and stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-arylated aminotetrahydropyran.

  • Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy.

G cluster_1 Stereospecific C-H Functionalization Pathway start N-Protected 3-Aminotetrahydropyran tdg_complex Formation of Transiently Directed Substrate start->tdg_complex + TDG catalytic_cycle Pd(II)-Catalyzed C-H Activation and Arylation tdg_complex->catalytic_cycle + Pd(OAc)₂/Ligand + Aryl Iodide product γ-Arylated Aminotetrahydropyran catalytic_cycle->product

Caption: Logical pathway for the stereospecific C-H functionalization.

While direct applications of this compound as a chiral auxiliary or ligand in asymmetric catalysis are not widely reported, its significance as a chiral building block is well-established. The ability to synthesize this compound in high enantiomeric purity allows for its incorporation into more complex molecules, where its defined stereochemistry plays a crucial role in determining the overall architecture and biological function. The methodologies for its asymmetric synthesis and subsequent stereospecific functionalization provide powerful tools for researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical space and the creation of potent and selective therapeutic agents. The tetrahydropyran motif is a privileged scaffold in many bioactive compounds, and the chiral 3-amino substitution pattern offers a key anchor point for further synthetic elaborations.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of tetrahydro-2H-pyran-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route of reductive amination of dihydro-2H-pyran-3(4H)-one.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Reducing Agent Ensure the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is fresh and has been stored under appropriate anhydrous conditions. Older or improperly stored reagents can lose activity.
Inefficient Imine Formation The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in a weakly acidic medium (pH 5-6) to facilitate both the nucleophilic attack of the amine and the dehydration to the imine. Check and adjust the pH of the reaction mixture.
Low Quality Starting Material Verify the purity of the dihydro-2H-pyran-3(4H)-one. Impurities can inhibit the reaction. Purification of the ketone by distillation or chromatography may be necessary.
Suboptimal Reaction Temperature Most reductive aminations are carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. Monitor the reaction for potential side product formation at elevated temperatures.

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Step
Over-alkylation (Formation of Di- and Tri-alkylated Amines) This is a common side reaction in reductive aminations. To minimize this, use a large excess of the ammonia source. A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also afford greater control.
Formation of Alcohol Byproduct If the ketone starting material is reduced to the corresponding alcohol, it indicates that the reducing agent is too reactive or the imine formation is too slow. Use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN).
Polymerization of Starting Material Aldehydes and ketones can be prone to polymerization under certain acidic conditions. Ensure the pH is not too low and that the reaction is not heated excessively.

Problem 3: Difficult Purification of the Final Product

Potential Cause Troubleshooting Step
Product is Water Soluble As a small amine, this compound may have significant water solubility, making extraction from aqueous media difficult. Use a more polar organic solvent for extraction (e.g., dichloromethane or a mixture of isopropanol/chloroform). Alternatively, perform multiple extractions.
Co-elution with Starting Material or Byproducts Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Derivatization of the amine to a less polar derivative (e.g., a Boc-protected amine) before chromatography can sometimes facilitate purification.
Residual Reducing Agent Salts Ensure the work-up procedure effectively removes all inorganic salts from the reducing agent. This can typically be achieved by aqueous washes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely applicable method is the reductive amination of dihydro-2H-pyran-3(4H)-one. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Q2: How can I synthesize the precursor, dihydro-2H-pyran-3(4H)-one?

A2: A practical four-step synthesis starting from the readily available α-ketoglutaric acid has been reported, with an overall yield of 31%.

Q3: What are the best reducing agents for the reductive amination to form a primary amine?

A3: For the synthesis of primary amines from ketones and ammonia, milder reducing agents are preferred to avoid reduction of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are more selective for the imine intermediate. Catalytic hydrogenation over palladium or platinum is also an effective method.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A stain that is sensitive to amines (e.g., ninhydrin) can be used to visualize the product on a TLC plate.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other routes could include the Hofmann rearrangement of tetrahydro-2H-pyran-3-carboxamide or the nucleophilic substitution of a suitable leaving group at the 3-position of the tetrahydropyran ring with an amine nucleophile. However, these routes may involve more steps or harsher reaction conditions.

Quantitative Data

While specific yield data for the synthesis of this compound under varied conditions is not extensively reported in the surveyed literature, the following table provides a general overview of expected yields for reductive amination reactions based on the choice of reducing agent.

Reducing Agent Typical Yield Range (%) Notes
Sodium Cyanoborohydride (NaBH₃CN) 60 - 85Highly selective for the imine. Reaction is typically clean.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 65 - 90Also highly selective and often gives slightly higher yields than NaBH₃CN.
Catalytic Hydrogenation (H₂/Pd-C) 70 - 95Can be very efficient, but requires specialized equipment (hydrogenator).
Sodium Borohydride (NaBH₄) 40 - 70Less selective; can lead to the formation of the alcohol byproduct.

Note: Yields are highly dependent on the specific reaction conditions, purity of reactants, and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of Dihydro-2H-pyran-3(4H)-one

A detailed, four-step experimental protocol for the synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid has been established with a reported overall yield of 31%. For the complete, step-by-step procedure, please refer to the primary literature.

Protocol 2: General Procedure for Reductive Amination of Dihydro-2H-pyran-3(4H)-one

  • Reaction Setup: To a solution of dihydro-2H-pyran-3(4H)-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added a source of ammonia (e.g., ammonium acetate, ammonium chloride, or a solution of ammonia in methanol; 5-10 eq).

  • pH Adjustment: If necessary, the pH of the mixture is adjusted to 5-6 with a mild acid (e.g., acetic acid).

  • Addition of Reducing Agent: The reducing agent (e.g., sodium cyanoborohydride, 1.2-1.5 eq) is added portion-wise at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is basified (e.g., with NaOH) to a pH > 10.

  • Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography or distillation to afford this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Start: Dihydro-2H-pyran-3(4H)-one react Reductive Amination (Ammonia source, Reducing agent) start->react workup Aqueous Work-up (Quench, Basify) react->workup extract Extraction (Organic Solvent) workup->extract purify Purification (Chromatography/Distillation) extract->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_solutions Solutions low_yield Low Yield Observed check_reagents Check Reagent Quality (Ketone, Reducing Agent) low_yield->check_reagents check_conditions Verify Reaction Conditions (pH, Temperature) low_yield->check_conditions optimize_stoichiometry Optimize Stoichiometry (Excess Ammonia) low_yield->optimize_stoichiometry purify_reagents Purify Starting Materials check_reagents->purify_reagents If impure adjust_ph Adjust pH to 5-6 check_conditions->adjust_ph If suboptimal increase_ammonia Increase Excess of Ammonia Source optimize_stoichiometry->increase_ammonia To minimize side reactions

Caption: Troubleshooting logic for low yield in the synthesis.

side_products cluster_mitigation Mitigation Strategies side_product Side Product Formation over_alkylation Over-alkylation (Secondary/Tertiary Amines) side_product->over_alkylation alcohol_byproduct Alcohol Byproduct side_product->alcohol_byproduct excess_ammonia Use Large Excess of Ammonia over_alkylation->excess_ammonia mild_reductant Use Milder Reducing Agent (e.g., NaBH3CN) alcohol_byproduct->mild_reductant

Caption: Common side products and mitigation strategies.

Technical Support Center: Purification of Crude Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude tetrahydro-2H-pyran-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be tetrahydro-2H-pyran-3-one, the corresponding oxime, or nitrile.

  • Reducing Agents and By-products: Residual reducing agents (e.g., borohydrides) and their inorganic salts.

  • Solvents: Residual solvents from the reaction or work-up.

  • Over-reduction Products: In some syntheses, the pyran ring may be opened.

  • Polymerization Products: Amines can be susceptible to polymerization, especially under harsh conditions.

Q2: My crude product is a dark oil. How can I remove the color?

A2: Colored impurities are common in amine synthesis. Here are a few strategies:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter the carbon through celite to obtain a decolorized solution. Be aware that activated carbon can also adsorb your product, so use it sparingly and optimize the treatment time.

  • Column Chromatography: This is a very effective method for separating colored impurities from your product.

  • Distillation: If the colored impurities are non-volatile, distillation of the product can be an effective purification method.

Q3: I am trying to purify this compound by silica gel column chromatography, but I am getting poor separation and tailing peaks. What can I do?

A3: Amines are basic compounds and can interact strongly with the acidic silica gel, leading to poor chromatography.[1] Here are some troubleshooting tips:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica gel.[1] Common choices include:

    • Triethylamine (0.1-1%)

    • Ammonia solution in methanol (e.g., 7N NH3 in MeOH)

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Protect the Amine: If feasible, you can protect the amine group (e.g., as a Boc-carbamate) before chromatography and deprotect it after purification.

Q4: I am attempting to recrystallize this compound hydrochloride, but it is not dissolving in common organic solvents.

A4: Amine hydrochlorides are salts and typically have low solubility in non-polar organic solvents.[2]

  • Try Polar Protic Solvents: Ethanol, isopropanol, or mixtures of these with water are often good choices for recrystallizing amine hydrochlorides.[2]

  • Use a Solvent/Anti-Solvent System: Dissolve the hydrochloride salt in a minimal amount of a hot polar solvent (like ethanol) and then slowly add a less polar solvent (the anti-solvent, e.g., diethyl ether or ethyl acetate) until the solution becomes turbid.[2] Allow it to cool slowly to induce crystallization.[2]

  • Consider Recrystallizing the Free Base: If the hydrochloride salt proves difficult to recrystallize, consider converting it back to the free base, which may be more soluble in a wider range of organic solvents.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating the volatile amine from non-volatile impurities such as inorganic salts and polymeric materials.

Methodology:

  • Place the crude this compound in a round-bottom flask equipped with a magnetic stir bar.

  • Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.

  • Slowly reduce the pressure using a vacuum pump.

  • Gently heat the flask in an oil bath while stirring.

  • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of a liquid decreases as the pressure is reduced.[3][4][5][6]

ParameterValue
Purity Improvement Moderate to High
Typical Yield 60-80%
Scale > 1 g
Protocol 2: Purification by Flash Column Chromatography

This is a highly effective method for separating a wide range of impurities.

Methodology:

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the amine in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully add the prepared slurry to the top of the column.

  • Elution: Elute the column with the chosen solvent system. A common starting point is a gradient of methanol in dichloromethane with 0.5% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterValue
Purity Improvement High
Typical Yield 50-70%
Scale mg to multi-gram
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This method is particularly useful for obtaining a highly pure, crystalline solid product.

Methodology:

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) while stirring. The hydrochloride salt should precipitate.

  • Filtration: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture.[2]

    • If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cooling in an ice bath can maximize the yield.[2]

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]

ParameterValue
Purity Improvement Very High
Typical Yield 70-90% (from crude salt)
Scale mg to kg

Visualizations

experimental_workflow crude Crude Product distillation Vacuum Distillation crude->distillation Volatile Impurities? No column Column Chromatography crude->column Complex Mixture? Yes recrystallization Recrystallization (as HCl salt) crude->recrystallization High Purity Solid Needed? Yes pure_product Pure Product distillation->pure_product column->pure_product recrystallization->pure_product

Caption: Decision workflow for selecting a purification technique.

troubleshooting_column start Poor Separation / Tailing in Column Chromatography check_amine Is the compound a basic amine? start->check_amine add_modifier Add competing base to eluent (e.g., 0.5% TEA) check_amine->add_modifier Yes change_stationary_phase Use Alumina or Polymer-based Column check_amine->change_stationary_phase Yes protect_amine Protect amine (e.g., Boc), purify, and deprotect check_amine->protect_amine Yes solution Improved Separation add_modifier->solution change_stationary_phase->solution protect_amine->solution

References

troubleshooting low conversion rates in reductive amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their reductive amination reactions, particularly when facing challenges with low conversion rates and other common issues.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction has a very low yield. What are the most common causes and how can I fix it?

Low yields in reductive amination can be attributed to several factors. The most critical areas to investigate are inefficient imine formation, the choice and activity of the reducing agent, and the overall reaction conditions.[1][2]

  • Inefficient Imine Formation: The reaction between an aldehyde or ketone and an amine to form an imine (or enamine) is an equilibrium process.[1][3] If the equilibrium does not favor the imine, the final product yield will be low. The presence of water can also hydrolyze the imine back to the starting materials.[2]

    • Solution: To shift the equilibrium toward the imine, remove water from the reaction mixture. This can be achieved by adding a dehydrating agent like molecular sieves or anhydrous magnesium sulfate, or by azeotropic distillation.[1][4]

  • Suboptimal pH: The reaction pH is crucial. Imine formation is generally favored under weakly acidic conditions (typically pH 4-7).[2][5][6] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.[2][7] If the pH is too high, the carbonyl group is not sufficiently activated for the nucleophilic attack.[2]

    • Solution: Add a mild acid, such as acetic acid, to the reaction mixture to maintain an optimal pH.[2]

  • Incorrect Reducing Agent: Using a reducing agent that is too strong, like sodium borohydride (NaBH₄), in a one-pot procedure can prematurely reduce the starting aldehyde or ketone to an alcohol before it can form the imine.[1][8] Conversely, a reducing agent that is too weak or has degraded may not be effective at reducing the imine intermediate.[2]

    • Solution: For one-pot reactions, use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[1][8][9] It is also good practice to check the activity of your reducing agent on a simple substrate.[2][10]

  • Poor Reagent Solubility: If any of the starting materials are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.[2]

    • Solution: Ensure you are using an appropriate anhydrous solvent in which all reactants are soluble.

Q2: I'm observing a significant amount of alcohol byproduct. How can I prevent the reduction of my starting carbonyl?

The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting aldehyde or ketone. This is a common issue when the reducing agent is too reactive for a one-pot procedure.[2][8]

  • Choose a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are much less reactive towards aldehydes and ketones than sodium borohydride (NaBH₄) and are the preferred reagents for direct (one-pot) reductive aminations.[1][9][11]

  • Implement a Stepwise (Indirect) Procedure: Allow the imine to form completely before introducing the reducing agent. You can monitor the formation of the imine using techniques like TLC or LC-MS. Once the starting carbonyl is consumed, you can add a stronger, less expensive reducing agent like NaBH₄.[1][6][12]

Q3: My reaction is producing over-alkylated products (e.g., a tertiary amine instead of a secondary amine). How can I improve selectivity?

Over-alkylation occurs when the desired amine product is more nucleophilic than the starting amine and reacts further with the carbonyl compound.[1][8] This is especially common when preparing secondary amines from primary amines.

  • Control Stoichiometry: Using a slight excess of the amine or ensuring the carbonyl compound is the limiting reagent can help minimize further reaction.[1]

  • Use a Stepwise Procedure: Pre-forming the imine and then reducing it is a highly effective way to prevent the product amine from competing with the starting amine.[1][6]

Q4: The reaction with my sterically hindered ketone or amine is extremely slow or not working at all. What can I do?

Steric hindrance can significantly impede both the initial imine formation and the subsequent reduction step.[1][13][14]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barriers.[1]

  • Prolong Reaction Time: These reactions often require significantly longer times to reach completion.

  • Use a Lewis Acid Catalyst: Additives like titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the carbonyl group, facilitating the attack of the hindered amine.[4][8]

  • Consider Alternative Catalytic Systems: For particularly challenging substrates, specialized catalytic systems, such as those based on Rhodium or Ruthenium, have been developed for the direct reductive amination of hindered ketones.[13][14]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaCommon NameSelectivityOptimal ConditionsKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃STABHigh (reduces imines >> carbonyls)One-pot, mildly acidicMild, highly effective for various substrates, less toxic.[6][9]More expensive than NaBH₄.
Sodium CyanoborohydrideNaBH₃CN---High (reduces iminium ions >> carbonyls)One-pot, pH 4-6[5][11]Excellent selectivity, allows for one-pot reactions.[8][9]Highly toxic, generates HCN byproduct.[6][9]
Sodium BorohydrideNaBH₄---Low (reduces both imines and carbonyls)Two-step (indirect method)Inexpensive, potent reducing agent.[9]Lacks selectivity for one-pot procedures.[1][8]
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)---VariableNeutralAtom economical ("green"), effective.[3]Catalyst can be deactivated by amines/imines.[2][3]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using STAB

This protocol is suitable for most standard aldehydes/ketones and amines.

  • Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 equiv.) and the amine (1.0–1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Acid Addition (Optional): If the amine is not an HCl salt, add glacial acetic acid (1.1 equiv.) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2–1.5 equiv.) portion-wise to the mixture.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[9]

Protocol 2: Two-Step (Indirect) Reductive Amination using NaBH₄

This protocol is ideal for preventing the reduction of the starting carbonyl or minimizing over-alkylation.[6]

Step A: Imine Formation

  • Dissolve the aldehyde or ketone (1.0 equiv.) and the primary amine (1.0 equiv.) in a suitable solvent like methanol or toluene.

  • To drive the equilibrium, add a dehydrating agent (e.g., anhydrous MgSO₄) or set up for azeotropic removal of water (using a Dean-Stark apparatus with toluene).

  • Stir the mixture at room temperature (or with gentle heating) for 1-4 hours, monitoring for the disappearance of the carbonyl starting material by TLC or NMR.

  • Once imine formation is complete, remove the solvent under reduced pressure to obtain the crude imine. This is often used in the next step without further purification.[6]

Step B: Reduction

  • Dissolve the crude imine from Step A in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1–1.5 equiv.) in portions, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water, and extract the product with an appropriate organic solvent. Dry and concentrate the organic layers to yield the crude product for purification.[6]

Protocol 3: Monitoring Imine Formation by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • On a TLC plate, spot the starting aldehyde/ketone, the starting amine, and a co-spot containing both.

  • After allowing the amination reaction to stir for 30-60 minutes (before adding the reducing agent), take a small aliquot of the reaction mixture and spot it on the plate.

  • Develop the TLC plate and visualize it under UV light and/or with a stain (e.g., potassium permanganate).

  • Successful imine formation is indicated by the consumption of the limiting starting material and the appearance of a new spot, which represents the imine intermediate.[1]

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde/Ketone and Amine in Solvent B Add Acid Catalyst (e.g., Acetic Acid) A->B Optional C Stir for Imine Formation (Monitor by TLC/LC-MS) A->C B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D One-Pot Method E Monitor Reaction for Product Formation D->E F Aqueous Quench (e.g., sat. NaHCO₃) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product (e.g., Chromatography) H->I J J I->J Final Product Troubleshooting_Tree cluster_imine Imine Formation Issues cluster_reduction Reduction Step Issues cluster_side_reactions Side Reactions Start Low Conversion Rate Q_Imine Is imine intermediate forming? Start->Q_Imine A_NoImine • Add dehydrating agent (sieves) • Optimize pH with mild acid • Check reagent purity Q_Imine->A_NoImine No A_YesImine Imine forms, but no product Q_Imine->A_YesImine Yes Q_Reductant Is reducing agent active? A_YesImine->Q_Reductant A_InactiveReductant • Test reductant on simple ketone • Use fresh bottle of reagent Q_Reductant->A_InactiveReductant No A_ActiveReductant Is starting carbonyl being reduced? Q_Reductant->A_ActiveReductant Yes A_CarbonylReduction • Use milder reductant (STAB) • Switch to 2-step procedure A_ActiveReductant->A_CarbonylReduction Yes A_NoCarbonylReduction Consider steric hindrance or other substrate-specific issues A_ActiveReductant->A_NoCarbonylReduction No Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction carbonyl R₂C=O (Ketone/Aldehyde) hemiaminal R₂C(OH)NHR' (Hemiaminal) carbonyl->hemiaminal + H⁺, - H⁺ amine R'NH₂ (Amine) amine->hemiaminal + H⁺, - H⁺ imine R₂C=NR' (Imine) hemiaminal->imine - H₂O iminium [R₂C=N⁺HR'] (Iminium Ion) imine->iminium + H⁺ (acidic cond.) reductant [H⁻] (Reducing Agent) imine->reductant Reduced by [H⁻] iminium->reductant Reduced by [H⁻] product R₂CH-NHR' (Final Amine) iminium->product

References

Technical Support Center: Improving Diastereomeric Salt Resolution of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the diastereomeric salt resolution of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to overcome common challenges during the separation of chiral amines.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of diastereomeric salt resolution for chiral amines?

A1: The resolution of a racemic amine is achieved by reacting it with an enantiomerically pure chiral acid, known as a resolving agent.[1] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility in a given solvent.[1][2] This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The less soluble salt will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor.[1] The crystallized salt is then isolated, and the desired amine enantiomer is recovered by treatment with a base.[1][3]

Q2: Which are some common chiral resolving agents for amines?

A2: A variety of chiral acids are commercially available and commonly used as resolving agents. The choice of the resolving agent is crucial and often requires screening to find the most effective one for a specific amine.[4] Commonly used resolving agents include:

  • (+)-Tartaric acid and its derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA).[5][6]

  • (S)-Mandelic acid.[6]

  • (1S)-(+)-10-Camphorsulfonic acid.[4]

  • Brucine, a naturally occurring alkaloid.[4][7]

Q3: How do I choose the right solvent for the resolution?

A3: The choice of solvent is a critical parameter as it directly influences the solubility difference between the two diastereomeric salts.[8] An ideal solvent will maximize this solubility difference, leading to a higher yield and purity of the desired crystallized salt.[9] It is common practice to perform a solvent screen with a range of solvents of varying polarities (e.g., alcohols, esters, ethers, and their mixtures with water or anti-solvents).[8]

Q4: What is Crystallization-Induced Diastereomeric Transformation (CIDT)?

A4: Crystallization-Induced Diastereomeric Transformation (CIDT) is a powerful technique that can significantly improve the yield of the desired enantiomer, potentially up to 100%.[10] This method is applicable when the undesired diastereomer in solution can be racemized (epimerized) back to the starting racemic mixture. As the less soluble, desired diastereomeric salt crystallizes out of solution, the equilibrium of the racemization is shifted, continuously converting the undesired enantiomer into the desired one, which then also crystallizes.[10][11]

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: No Crystals Form, or an Oil Precipitates Instead.

Q: I've mixed my racemic amine and the chiral resolving agent, but I'm only getting an oil, or nothing is crashing out. What should I do?

A: The formation of an oil ("oiling out") or the failure of crystals to form are common problems, often related to solubility and supersaturation.[8][12] Here is a systematic approach to troubleshoot this issue:

  • Inappropriate Solvent System: The solvent may be too good, keeping both salts fully dissolved, or too poor, causing an amorphous precipitation.

    • Solution: Conduct a solvent screen using solvents with different polarities. Consider using a mixture of a "good" solvent (in which the salt is soluble at higher temperatures) and a "poor" anti-solvent to induce crystallization upon cooling or addition of the anti-solvent.[8]

  • Insufficient Supersaturation: Crystallization will not occur if the concentration of the less soluble salt is below its solubility limit.

    • Solution: Increase the concentration by carefully evaporating some of the solvent. Alternatively, cool the solution slowly to decrease the solubility of the salt.[8]

  • High Concentration/Rapid Cooling: Conversely, too high a concentration or cooling the solution too quickly can lead to the formation of an oil instead of crystals.[8]

    • Solution: Try diluting the solution slightly or implementing a slower, more controlled cooling profile.

  • Impurities: The presence of impurities can inhibit crystal nucleation and growth.[12]

    • Solution: Ensure that both the racemic amine and the resolving agent are of high purity. Recrystallize or purify the starting materials if necessary.

Issue 2: The Yield of the Desired Diastereomeric Salt is Low.

Q: I'm getting crystals, but the yield is very low. How can I improve it?

A: Low yields are often a result of a suboptimal solvent system or crystallization conditions.[9]

  • Suboptimal Solvent System: The solubility difference between the two diastereomeric salts in the chosen solvent may not be large enough.

    • Solution: Experiment with different solvents or solvent mixtures to maximize the solubility difference. The goal is to find a system where the desired diastereomer is sparingly soluble while the other remains in solution.[4]

  • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield.

    • Solution: Screen different stoichiometries, typically ranging from 0.5 to 1.0 equivalents of the resolving agent.[13] In some cases, using a sub-stoichiometric amount of the resolving agent can improve selectivity.

  • Incomplete Crystallization: The crystallization time may be too short, or the final temperature not low enough.

    • Solution: Allow for a longer crystallization time and/or cool the mixture to a lower temperature to decrease the solubility of the desired salt and maximize its precipitation.[8]

Issue 3: The Enantiomeric Excess (e.e.) of the Resolved Amine is Low.

Q: After liberating the amine from the crystallized salt, I'm finding that the enantiomeric excess is low. What could be the cause?

A: Low enantiomeric excess is typically due to the co-crystallization of the undesired diastereomer.

  • Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent may be too similar, leading to the precipitation of both.

    • Solution: A thorough solvent screening is crucial to find a solvent system that provides better discrimination between the two salts.

  • Insufficient Purification of the Diastereomeric Salt: Residual mother liquor containing the more soluble diastereomer may be trapped within the crystals.

    • Solution: Wash the filtered crystals with a small amount of cold solvent to remove any adhering mother liquor. Recrystallization of the diastereomeric salt can also significantly improve its purity.

  • Inaccurate Analysis: Ensure that the method used to determine the enantiomeric excess (e.g., chiral HPLC or GC) is properly validated and optimized for your specific amine.

Data Presentation

The following tables provide examples of quantitative data that are crucial for optimizing a diastereomeric salt resolution.

Table 1: Effect of Solvent on the Yield and Enantiomeric Excess (e.e.) of a Chiral Amine Resolution

Solvent SystemYield of Diastereomeric Salt (%)e.e. of Recovered Amine (%)
Methanol4585
Ethanol4292
Isopropanol3895
Acetonitrile3075
Ethyl Acetate2560
Methanol/Water (9:1)4888

Note: The data presented are illustrative and will vary depending on the specific amine, resolving agent, and experimental conditions.

Table 2: Solubility of Diastereomeric Salts of (R/S)-Mandelic Acid with Chiral Amines in Water

Chiral Amine Resolving AgentSolubility of (R)-Mandelic Acid Salt (mg/mL)Solubility of (S)-Mandelic Acid Salt (mg/mL)Solubility Difference (mg/mL)
(R)-1-Phenylethylamine4.9 ± 1.19.3 ± 0.94.4
(S)-1-Phenylethylamine9.1 ± 0.85.2 ± 1.03.9
(1R,2S)-Ephedrine12.5 ± 1.525.0 ± 2.112.5
(1S,2R)-Ephedrine24.8 ± 2.313.1 ± 1.711.7

Data adapted from solubility screening studies.[14] A larger solubility difference is generally desirable for efficient resolution.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., methanol) at room temperature or with gentle heating.[3]

  • Resolving Agent Addition: In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, also with gentle heating if necessary.[3]

  • Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. The reaction is often exothermic, and a precipitate may form immediately.[1]

  • Recrystallization: Heat the mixture until a clear solution is obtained. If necessary, add a small amount of additional solvent to achieve complete dissolution.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can be subsequently placed in an ice bath or a refrigerator.[3]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.[3]

  • Drying: Dry the crystals under vacuum to a constant weight.[3]

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.[1]

  • Basification: While stirring, slowly add an aqueous base solution (e.g., 2 M NaOH) until the salt completely dissolves and the solution is strongly basic (pH > 12).[1][3] This neutralizes the chiral acid and liberates the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) in which the amine is soluble. Perform the extraction at least three times to ensure complete recovery.[1][3]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Resolution Process cluster_isolation Isolation & Analysis racemic_amine Racemic Amine dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution salt_formation Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Salt (Less Soluble) filtration->crystals Solid mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor Liquid liberation Liberation of Amine (Base Treatment) crystals->liberation extraction Extraction & Purification liberation->extraction final_product Enantioenriched Amine extraction->final_product analysis Chiral HPLC Analysis final_product->analysis

Caption: Experimental workflow for the chiral resolution of amines via diastereomeric salt formation.

troubleshooting_guide start Start Resolution Experiment issue Problem Encountered? start->issue no_crystals No Crystals / Oiling Out issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes low_ee Low Enantiomeric Excess issue->low_ee Yes success Successful Resolution issue->success No sol_screen1 Perform Solvent Screen no_crystals->sol_screen1 sol_conc Adjust Concentration no_crystals->sol_conc sol_cool Control Cooling Rate no_crystals->sol_cool sol_screen2 Optimize Solvent System low_yield->sol_screen2 sol_stoich Screen Stoichiometry low_yield->sol_stoich sol_time Optimize Crystallization Time/Temp low_yield->sol_time sol_screen3 Perform Extensive Solvent Screen low_ee->sol_screen3 sol_wash Wash Crystals with Cold Solvent low_ee->sol_wash sol_recrys Recrystallize Diastereomeric Salt low_ee->sol_recrys

Caption: Troubleshooting decision tree for common issues in diastereomeric salt resolution.

References

Technical Support Center: Scaling Up Tetrahydro-2H-pyran-3-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of tetrahydro-2H-pyran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this crucial intermediate. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your process development and manufacturing campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: The most industrially viable route is the reductive amination of tetrahydro-2H-pyran-3-one. This one-pot reaction is efficient and avoids the handling of hazardous intermediates. An alternative, though potentially more challenging route, is the reduction of tetrahydro-2H-pyran-3-oxime.

Q2: What are the primary challenges when scaling up the reductive amination of tetrahydro-2H-pyran-3-one?

A2: The main challenges include:

  • Exothermic Reaction Control: The reaction can be highly exothermic, requiring careful monitoring and control of temperature to prevent runaway reactions and the formation of byproducts.[1]

  • Impurity Profile: Formation of secondary and tertiary amine byproducts is a common issue in reductive aminations if the primary amine product reacts further with the ketone starting material.[2]

  • Catalyst Selection and Handling: On a large scale, the choice between heterogeneous and homogeneous catalysts impacts cost, separation, and reuse.

  • Cis/Trans Isomer Control: The formation of stereoisomers is a key consideration. The trans isomer is often thermodynamically more stable and may be the desired product for specific applications.[3] Reaction conditions can influence the isomer ratio.

Q3: How can I minimize the formation of the secondary amine impurity (bis(tetrahydro-2H-pyran-3-yl)amine)?

A3: To minimize secondary amine formation, you can:

  • Use a large excess of the ammonia source (e.g., ammonia gas, ammonium salt).

  • Maintain a low reaction temperature to control the rate of the competing reaction.

  • Choose a selective reducing agent, such as sodium triacetoxyborohydride, which is known to be effective for reductive aminations and can be used in one-pot procedures.[4][5]

  • Consider a continuous flow process, which can offer better control over stoichiometry and temperature.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: For large-scale purification, the following methods are recommended:

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure is an effective method for removing solvents and lower-boiling impurities.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous phase as a salt, leaving non-basic impurities in the organic phase. The amine can then be liberated by basification and extracted back into an organic solvent.

  • Crystallization: The hydrochloride or other salt of the amine can be crystallized to achieve high purity.[6]

Q5: What are the key safety considerations for handling this compound and its precursors at scale?

A5: Key safety considerations include:

  • Corrosivity and Irritation: The product is an amine and should be treated as corrosive and a potential skin and eye irritant.[7]

  • Flammability: Handle with care, as it may be flammable.[7]

  • Precursor Hazards: Tetrahydro-2H-pyran-3-one can be an irritant. Reducing agents like sodium borohydride are flammable and react with water to produce hydrogen gas.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Ensure work is conducted in a well-ventilated area or fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Increase reaction time or temperature moderately.- Check the activity of the catalyst and reducing agent.- Ensure efficient mixing.
Product loss during workup.- Optimize extraction pH and solvent volumes.- Minimize transfers and use efficient phase separation techniques.
High Levels of Secondary Amine Impurity Reaction conditions favor further alkylation.- Increase the excess of the ammonia source.- Lower the reaction temperature.- Consider a more selective reducing agent like NaBH(OAc)₃.[4][5]
Inconsistent Cis/Trans Isomer Ratio Lack of stereochemical control.- Screen different catalysts and solvent systems.- Optimize reaction temperature, as it can influence the thermodynamic vs. kinetic product ratio. The trans isomer is generally more stable.[3]
Product Discoloration Thermal degradation or side reactions.- Lower the reaction and distillation temperatures.- Operate under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Difficult Purification Formation of close-boiling impurities.- Convert the amine to its hydrochloride salt and purify by recrystallization.- Employ high-efficiency fractional distillation columns.
Emulsion formation during extraction.- Add brine to the aqueous phase to break the emulsion.- Use a different solvent system.

Experimental Protocols

Protocol 1: Scale-Up of Reductive Amination of Tetrahydro-2H-pyran-3-one

This protocol is a general guideline for the reductive amination process.

  • Reactor Setup: Charge a suitable, clean, and dry reactor with tetrahydro-2H-pyran-3-one and a solvent (e.g., methanol, ethanol, or THF). The reactor should be equipped with a mechanical stirrer, temperature probe, addition funnel, and a nitrogen inlet.

  • Ammonia Source Addition: Add the ammonia source. This can be an aqueous solution of ammonium chloride or bubbling anhydrous ammonia gas through the solution at a controlled rate. A typical molar excess of 3-5 equivalents is used.

  • Temperature Control: Cool the mixture to the desired reaction temperature, typically between 0°C and 25°C, to control the initial exotherm.

  • Reducing Agent Addition: Slowly add the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise or as a solution to maintain the reaction temperature within the set limits.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, LC-MS) until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by the slow addition of water or a dilute acid, being mindful of hydrogen gas evolution if sodium borohydride was used.

  • Workup and Isolation:

    • Adjust the pH to basic (pH > 12) with an aqueous solution of sodium hydroxide.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine by vacuum distillation or by converting it to its hydrochloride salt followed by recrystallization.

Visualizations

Process Flow and Troubleshooting Logic

G Reductive Amination Workflow and Troubleshooting cluster_process Synthesis Process cluster_troubleshooting Troubleshooting start 1. Charge Reactor with Tetrahydro-2H-pyran-3-one amine_source 2. Add Ammonia Source (e.g., NH4Cl) start->amine_source reduction 3. Add Reducing Agent (e.g., NaBH4) amine_source->reduction monitoring 4. Monitor Reaction (GC/LC) reduction->monitoring workup 5. Quench & Workup monitoring->workup issue Problem Detected? monitoring->issue purification 6. Purify Product workup->purification product Pure this compound purification->product issue->product No low_yield Low Yield? issue->low_yield Yes high_impurity High Impurity? low_yield->high_impurity No action1 Check Reagent Activity Increase Reaction Time low_yield->action1 Yes isomer_issue Isomer Ratio Off? high_impurity->isomer_issue No action2 Increase NH3 Excess Lower Temperature high_impurity->action2 Yes isomer_issue->workup No action3 Screen Solvents/Catalysts Optimize Temperature isomer_issue->action3 Yes

Caption: Workflow for reductive amination and key troubleshooting decision points.

Key Reaction Pathway: Reductive Amination

G Reductive Amination Pathway ketone Tetrahydro-2H-pyran-3-one imine Intermediate Imine ketone->imine + NH3 - H2O side_product Secondary Amine (Byproduct) ketone->side_product ammonia Ammonia (NH3) ammonia->imine product This compound imine->product + [H] (Reducing Agent) product->side_product + Ketone + [H]

Caption: The primary synthesis route and a common side reaction pathway.

References

handling and storage guidelines for tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe handling and storage of tetrahydro-2H-pyran-3-amine hydrochloride, addressing common questions and concerns encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the immediate safety concerns when handling this compound hydrochloride?

A1: this compound hydrochloride is classified as an irritant. It can cause skin and serious eye irritation. It may also cause respiratory irritation.[1][2] In its non-hydrochloride form, it is also listed as flammable and corrosive, causing severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: To ensure safety, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper glove removal technique.[4]

  • Body Protection: A lab coat or flame-retardant antistatic protective clothing is required.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, a respirator is required.

Q3: How should I properly store this compound hydrochloride?

A3: Proper storage is crucial for maintaining the stability and integrity of the compound. Key storage guidelines include:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Store in a cool, shaded area. Some suppliers recommend room temperature, while others suggest storing at 2-8°C.[5][6] It is best to consult the product-specific label for the recommended storage temperature.

  • The compound should be handled and stored under an inert gas like argon.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces.

Q4: What should I do in case of accidental exposure (e.g., skin contact, eye contact, inhalation)?

A4: Follow these first-aid measures immediately:

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]

Q5: Are there any substances that are incompatible with this compound hydrochloride?

A5: Yes, you should avoid contact with strong oxidizing agents.[1]

Q6: How should I handle spills of this compound?

A6: In the event of a spill, follow these steps:

  • Ensure adequate ventilation and wear appropriate PPE.[4]

  • Remove all sources of ignition.[4]

  • For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[6]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.[6]

  • Prevent the spill from entering drains or waterways.[2][4]

Quantitative Data Summary

ParameterValueSource
Molecular Formula C5H12ClNO[5][7]
Molecular Weight 137.61 g/mol [5][7]
Recommended Storage Room temperature or 2-8°C (consult product label)[5][6]
Incompatibilities Strong oxidizing agents[1]

Experimental Protocols

Standard Handling Protocol:

  • Before handling, ensure you are in a well-ventilated area, preferably a fume hood.

  • Don all required personal protective equipment: safety goggles, chemical-resistant gloves, and a lab coat.

  • Ground/bond the container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Weigh or transfer the compound away from sources of ignition.

  • Keep the container tightly closed when not in use.

  • After handling, wash hands thoroughly.

Spill Clean-up Protocol:

  • Evacuate non-essential personnel from the spill area.

  • Ensure the area is well-ventilated.

  • Wearing full PPE, contain the spill using an inert absorbent material.

  • Carefully collect the contaminated material into a labeled, sealed container for chemical waste.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Dispose of contaminated materials according to institutional and local regulations.

Visualized Workflow

HandlingAndStorageWorkflow Handling and Storage Decision Workflow start Start: Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) check_sds->don_ppe handling_env Work in a Well-Ventilated Area (e.g., Fume Hood) don_ppe->handling_env storage_decision Select Storage Location handling_env->storage_decision store_rt Store at Room Temperature in a Dry, Well-Ventilated Area storage_decision->store_rt SDS/Label specifies Room Temperature store_cold Store at 2-8°C in a Dry, Well-Ventilated Area storage_decision->store_cold SDS/Label specifies Refrigeration inert_gas Store Under Inert Gas (Argon) store_rt->inert_gas store_cold->inert_gas end End: Procedure Complete inert_gas->end

Caption: Decision workflow for handling and storing this compound hydrochloride.

References

solvent selection for efficient pyran synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for efficient pyran synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during pyran synthesis, with a focus on how solvent selection can resolve these problems.

Q1: My reaction yield is consistently low. How can I improve it?

A1: Low yields in pyran synthesis can often be attributed to suboptimal solvent choice. The polarity and protic nature of the solvent can significantly influence reaction rates and equilibrium positions.

  • Solvent Polarity: For many multi-component reactions leading to pyrans, polar solvents are preferable as they can stabilize charged intermediates and transition states. Protic polar solvents like ethanol have been shown to provide good yields in Knoevenagel condensations, a common step in pyran synthesis.[1] Aprotic polar solvents can also be effective and may accelerate the reaction.[1]

  • Solvent-Free Conditions: In some cases, eliminating the solvent altogether can lead to higher yields and shorter reaction times.[1][2] Heating the neat reaction mixture or using techniques like microwave irradiation can be highly effective.[3]

  • "On Water" Synthesis: For certain pyran syntheses, conducting the reaction in an aqueous suspension (so-called "on water" conditions) can be beneficial, especially for hydrophobic reactants.[4]

Q2: I am observing the formation of significant side products, such as Michael adducts or bis-adducts. How can I minimize these?

A2: The formation of side products is a common challenge that can often be managed by judicious solvent selection.

  • Promoting Cyclization: The choice of solvent can influence the rate of the desired intramolecular cyclization over competing side reactions. In some cases, a less polar solvent may favor the cyclized product.

  • Solvent and Catalyst Synergy: The interplay between the solvent and catalyst is crucial. For instance, certain catalysts may exhibit higher selectivity in specific solvents. It is advisable to screen a panel of solvents in conjunction with your chosen catalyst.

  • Solvent-Free Reactions: Performing the reaction under solvent-free conditions can sometimes minimize the formation of byproducts by accelerating the desired reaction pathway.[1]

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: Slow reaction kinetics can be a significant hurdle. The right solvent can help accelerate the reaction.

  • Aprotic Polar Solvents: Solvents like DMF or acetonitrile can sometimes accelerate reaction rates compared to protic solvents.

  • Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with a polar solvent or even under solvent-free conditions, can dramatically reduce reaction times.[3]

  • Ionic Liquids: Ionic liquids can act as both the solvent and a catalyst, often leading to shorter reaction times and high yields.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most commonly recommended solvents for pyran synthesis?

A1: The choice of solvent is highly dependent on the specific reaction, substrates, and catalyst used. However, some commonly employed and effective solvents include:

  • Ethanol: A widely used protic polar solvent that often provides good yields.[1][5]

  • Water or Water-Ethanol Mixtures: Considered green and environmentally friendly options that can be very effective, particularly with the use of techniques like ultrasonic irradiation.[3][6]

  • Acetonitrile: A polar aprotic solvent that can be effective in promoting certain pyran synthesis reactions.[1]

  • Solvent-Free: This approach is gaining popularity due to its efficiency, reduced environmental impact, and often higher yields.[1][2]

Q2: Are there any "green" or environmentally friendly solvent options for pyran synthesis?

A2: Yes, there is a strong emphasis in modern organic synthesis on using greener solvents. For pyran synthesis, excellent green options include:

  • Water: An ideal green solvent that is non-toxic, inexpensive, and readily available.[3][7]

  • Ethanol: A bio-based and biodegradable solvent.[8]

  • Water-Ethanol Mixtures: These mixtures combine the benefits of both solvents and can be fine-tuned for optimal results.[3][6]

  • Ionic Liquids: While not always "green" in their synthesis, many are non-volatile and can be recycled, reducing their environmental impact.[2][3]

Q3: How do I select the best solvent for my specific pyran synthesis reaction?

A3: The optimal solvent is best determined empirically through a screening process. Here is a suggested workflow:

  • Literature Review: Start by reviewing published procedures for similar pyran syntheses to identify promising solvent candidates.

  • Small-Scale Screening: Conduct a series of small-scale reactions using a panel of different solvents (e.g., ethanol, acetonitrile, water, DMF, and solvent-free).

  • Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired product and any byproducts.

  • Analyze and Optimize: Based on the results of your screen, select the solvent that provides the best balance of yield, reaction time, and purity. Further optimization of temperature and catalyst loading may be necessary.

Data Presentation

Table 1: Effect of Different Solvents on the Yield of 4H-Pyran Derivatives

EntryAldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
14-ChlorobenzaldehydeNd2O3Water806075[6]
24-ChlorobenzaldehydeNd2O3H2O/C2H5OH (1:1)804593[6]
3BenzaldehydeFe3O4/xanthan gumEthanolRoom Temp.496[5]
44-NitrobenzaldehydeFe3O4/xanthan gumEthanolRoom Temp.398[5]
5Benzaldehyde[bmim]OHSolvent-free50-601092[2]
64-Chlorobenzaldehyde[bmim]OHSolvent-free50-60595[2]

Table 2: Optimization of Reaction Conditions for Pyrano[2,3-c]pyrazole Synthesis

EntrySolventCatalystConditionTimeYield (%)Reference
1TolueneTEAAReflux5 h75[3]
2XyleneTEAAReflux5 h80[3]
3TEAANoneReflux5 h88[3]
4TEAANoneMicrowave10 min92[3]
5MethanolKOtBuRoom Temp.30 min85[3]
6MethanolKOtBuMicrowave< 5 min95[3]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives

This protocol describes a widely used three-component reaction.

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and the chosen catalyst (e.g., 4-chlorophenylboronic acid, 20 mol%).[7]

  • Solvent Addition: Add the selected solvent (e.g., water, 25 mL).[7]

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 70°C) for the required time (typically 60-90 minutes).[7]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature.

  • Isolation: Filter the solid product and wash it with water.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure dihydropyrano[3,2-c]chromene.[7]

Protocol 2: Solvent-Free Synthesis of 4H-Pyrans using an Ionic Liquid Catalyst

This protocol is an example of an environmentally benign approach.

  • Reactant Mixture: In a flask, mix the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate or acetylacetone (1.0 mmol), and [bmim]OH (20 mol%).[9]

  • Reaction Conditions: Stir the mixture magnetically in an oil bath maintained at 50-60°C for the appropriate time (typically 5-10 minutes).[2][9]

  • Monitoring: Monitor the reaction completion using TLC with a petroleum ether:ethyl acetate (60:40) eluent.[2]

  • Workup: Allow the reaction mixture to cool to room temperature and then add water (~5 mL).[9]

  • Isolation: Filter the solid product, wash it with water, and then dry it.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure 4H-pyran.[2]

Visualizations

experimental_workflow start Start reactants Combine Aldehyde, Malononitrile, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction Stir and Heat Reaction Mixture (e.g., 70-80°C) reactants->reaction monitor Monitor Reaction Progress by TLC reaction->monitor monitor->reaction Incomplete workup Cool, Filter, and Wash the Crude Product monitor->workup Reaction Complete purify Recrystallize from Ethanol workup->purify end Obtain Pure Pyran Derivative purify->end

Caption: Experimental workflow for a one-pot pyran synthesis.

logical_relationship cluster_input Reaction Parameters cluster_output Reaction Outcomes solvent Solvent Choice (Polarity, Protic/Aprotic) yield Product Yield solvent->yield rate Reaction Rate solvent->rate selectivity Selectivity (Minimized Side Products) solvent->selectivity catalyst Catalyst Selection catalyst->yield catalyst->rate catalyst->selectivity temperature Reaction Temperature temperature->yield temperature->rate temperature->selectivity

References

Technical Support Center: Catalyst Optimization for Three-Component Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the three-component synthesis of pyrans. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and streamline catalyst optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for three-component pyran synthesis?

A1: A variety of catalytic systems are employed, with the choice depending on the specific reactants and desired pyran scaffold. Commonly used catalysts include:

  • Organocatalysts: Proline, piperidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently utilized in multicomponent reactions for pyran synthesis.[1][2]

  • Metal Catalysts: Salts of silver(I) and copper(I) have proven effective, particularly in reactions involving propargyl vinyl ethers.[1]

  • Nanocatalysts: Materials like nano-SnO2 and CuFe2O4@starch are emerging as highly efficient and often recyclable catalysts for the synthesis of 2-amino-4H-pyrans, sometimes in aqueous media.[1][3]

  • Heterogeneous Catalysts: Solid-supported catalysts such as tungstic acid functionalized mesoporous SBA-15 and Ag/TiO2 nano-thin films offer advantages in terms of easy separation and reusability.[3]

Q2: How can I improve the yield of my pyran synthesis reaction?

A2: Low yields are a common issue and can often be addressed by optimizing reaction conditions.[4][5] Consider the following:

  • Solvent Selection: The choice of solvent can significantly impact reaction efficiency. Protic solvents like ethanol are often effective, and in some cases, solvent-free conditions or aqueous media can improve yields.[3][6]

  • Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of side products.[5]

  • Catalyst Loading: The amount of catalyst is critical. Perform a catalyst loading study to determine the optimal concentration, as too little may be inefficient and too much can sometimes lead to decreased yields.[5]

  • Microwave Irradiation: For certain reactions, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[1]

Q3: I am observing significant side product formation. How can this be minimized?

A3: The formation of side products is a frequent challenge in three-component reactions.[1] Common side reactions and potential solutions include:

  • Formation of 1-Oxatrienes: 2H-pyrans can exist in equilibrium with their acyclic 1-oxatriene isomers. The stability of the pyran ring is influenced by its substitution pattern; introducing bulkier substituents can favor the desired cyclic product.[1]

  • Polymerization: Starting materials or products with unsaturation may polymerize, especially at elevated temperatures. The use of a polymerization inhibitor might be necessary.[1]

  • Alternative Cyclization Pathways: In complex multicomponent reactions, alternative cyclization pathways can lead to other heterocyclic systems. Careful control of reaction conditions is crucial to direct the reaction towards the desired pyran.[1]

Q4: Are there environmentally friendly or "green" catalyst options for pyran synthesis?

A4: Yes, there is a strong focus on developing sustainable catalytic methods. Several green options are available:

  • Recyclable Catalysts: Nanocatalysts like nano-SnO2 and magnetic bionanocatalysts such as CuFe2O4@starch can be easily recovered (e.g., by filtration or with a magnet) and reused multiple times with minimal loss of activity.[1][3] This reduces waste and cost.

  • Water as a Solvent: Some catalytic systems are designed to work efficiently in water, which is a green and benign solvent.[3]

  • Catalyst-Free Approaches: In some instances, the reaction can be promoted using unconventional conditions, such as deep eutectic solvents (e.g., ChCl/urea), eliminating the need for a traditional catalyst.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Systematically optimize temperature, reaction time, and solvent. Monitor reaction progress by TLC or GC to determine the optimal endpoint.[5] For base-catalyzed reactions, consider solvent-free conditions.[5]
Incorrect Catalyst Choice The chosen catalyst may not be suitable for your specific substrates. Review the literature for catalysts used in similar three-component pyran syntheses. Consider screening a panel of catalysts (e.g., organocatalysts, Lewis acids, heterogeneous catalysts).
Poor Reagent Purity Impurities in starting materials can inhibit the catalyst or lead to side reactions.[8] Ensure the use of high-purity, anhydrous reagents and solvents, as water can deactivate many catalysts.[5]
Insufficient Catalyst Loading The amount of catalyst may be too low for efficient conversion. Perform a catalyst loading study to find the optimal concentration.[5]
Issue 2: Catalyst Deactivation and Poor Reusability
Potential Cause Troubleshooting Steps
Catalyst Poisoning Impurities in the reaction mixture, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active sites of the catalyst.[5] Ensure high purity of all reactants and solvents.
Fouling The catalyst surface can be blocked by polymeric byproducts or carbonaceous deposits. Wash the recovered catalyst with an appropriate solvent to remove adsorbed species. In some cases, calcination at a high temperature may be required to regenerate the catalyst.
Thermal Degradation The catalyst may not be stable at the reaction temperature, leading to a loss of active sites. Verify the thermal stability of your catalyst and operate within its recommended temperature range.
Leaching of Active Species For supported catalysts, the active catalytic species may leach into the reaction medium. After the reaction, analyze the filtrate for the presence of the active metal or component to quantify leaching.

Data Presentation: Catalyst Performance in Three-Component Pyran Synthesis

The following tables summarize quantitative data for different catalytic systems to facilitate comparison.

Table 1: Comparison of Catalysts for the Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CatalystCatalyst Amount (mg)SolventTemperature (°C)Time (min)Yield (%)Reference
CuFe2O4@starch30EthanolRoom Temp.1096[3]
Ag/TiO2 nano-thin filmN/AH2O/EtOH (2:1)601598
Nano-Fe3O410EthanolRoom Temp.1597[6]
L-proline10 mol%EthanolReflux12085[7]
DABCO10 mol%H2O/Ethanol (1:1)Room Temp.3592[2]

Table 2: Effect of Solvent on the Yield of 4H-Pyran Derivatives using CuFe2O4@starch Catalyst

SolventTemperature (°C)Time (min)Yield (%)Reference
EthanolRoom Temp.1096[3]
WaterRoom Temp.2585[3]
MethanolRoom Temp.1590[3]
AcetonitrileRoom Temp.3078[3]
DichloromethaneRoom Temp.4560[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4H-Pyran Derivatives using CuFe2O4@starch [3]

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1.1 mmol), and an active methylene compound (e.g., dimedone or ethyl acetoacetate, 1 mmol).

  • Add ethanol (3 mL) as the solvent.

  • Introduce the CuFe2O4@starch bionanocatalyst (0.03 g).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, separate the catalyst from the reaction mixture using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 4H-pyran derivative.

Protocol 2: General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidinones using DABCO [2]

  • In a round-bottom flask, place the aromatic aldehyde (2 mmol), an active methylene compound (2 mmol), and barbituric acid (2 mmol).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%).

  • Add a 1:1 mixture of ethanol and water (15 mL) as the solvent.

  • Stir the mixture vigorously at room temperature for 30–40 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, collect the precipitated product by filtration.

  • Wash the solid product with cold water and dry to obtain the pure pyrano[2,3-d]pyrimidinone.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Aldehyde, Malononitrile, Active Methylene Compound) mixing 2. Reaction Setup (Solvent + Catalyst) reagents->mixing reaction 3. Reaction (Stirring, Heating/RT) mixing->reaction monitoring 4. Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Catalyst Separation, Solvent Evaporation) monitoring->workup Complete purification 6. Purification (Recrystallization/ Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS, m.p.) purification->analysis

Caption: A generalized experimental workflow for three-component pyran synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal check_reagents Check Reagent Purity (Anhydrous? Impurities?) check_conditions->check_reagents Optimal success Yield Improved optimize_conditions->success purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure check_catalyst Evaluate Catalyst (Loading, Activity) check_reagents->check_catalyst Pure purify_reagents->success optimize_catalyst Optimize Catalyst Loading or Screen New Catalysts check_catalyst->optimize_catalyst Suboptimal optimize_catalyst->success Catalyst_Selection_Logic start Goal: Synthesize Pyran Derivative q_recyclable Is Catalyst Recyclability a Priority? start->q_recyclable heterogeneous Consider Heterogeneous Catalysts: - Nanocatalysts (e.g., CuFe2O4) - Supported Catalysts (e.g., Ag/TiO2) q_recyclable->heterogeneous Yes homogeneous Consider Homogeneous Catalysts: - Organocatalysts (e.g., Proline, DABCO) - Metal Salts q_recyclable->homogeneous No q_mild Are Mild Conditions Required? heterogeneous->q_mild homogeneous->q_mild organo Organocatalysts are often effective at Room Temperature q_mild->organo Yes other Screen Metal Catalysts or Heated Conditions q_mild->other No

References

strategies to improve stereoselectivity in tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective tetrahydropyran (THP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve stereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in tetrahydropyran synthesis?

The stereochemical outcome of THP synthesis is governed by a combination of factors that influence the energy of the transition states leading to different stereoisomers. Key factors include:

  • Catalyst System: The choice of catalyst, be it a Lewis acid, Brønsted acid, organocatalyst, or metal complex, is paramount in dictating the stereochemical pathway.[1][2][3] Chiral catalysts are essential for achieving enantioselectivity.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the thermodynamically more stable transition state, thus increasing the energy difference between competing diastereomeric transition states.[1][4]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of intermediates and transition states.[1][5][6][7][8] Nonpolar solvents may favor certain pathways (e.g., SN2-like), while polar solvents can promote others (e.g., SN1-like).[5][6]

  • Substrate Structure and Geometry: The inherent stereochemistry and conformational biases of the starting materials, such as the geometry of a homoallylic alcohol, directly influence the facial selectivity of the cyclization.[1]

Q2: Which synthetic methodologies are most commonly employed for stereoselective THP ring construction?

Several powerful strategies have been developed for the stereoselective synthesis of substituted THPs.[9][10] Some of the most prevalent methods include:

  • Prins Cyclization: This reaction, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a widely used method for constructing the THP skeleton.[1][9][10][11][12] The stereochemical outcome is often rationalized by chair-like transition states.[1][9]

  • Hetero-Diels-Alder Cycloaddition: This cycloaddition reaction between a diene and an aldehyde is an efficient route to 2,6-disubstituted dihydropyrans, which can then be reduced to the corresponding THPs.[13][14] The development of chiral catalysts has made this a powerful tool for enantioselective synthesis.[13]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a reliable method for THP synthesis.[1][13] Organocatalysis has emerged as a particularly effective approach for achieving high stereoselectivity in these reactions.[1]

  • Acid-Catalyzed Cyclization of Alkenols: The intramolecular hydroalkoxylation of hydroxy-alkenes, often promoted by Brønsted or Lewis acids, provides a direct route to THP rings.[15] Silyl-substituted alkenols have shown particular promise in achieving high diastereoselectivity.[15]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (e.g., poor cis:trans ratio) in Prins Cyclization

Possible Causes and Solutions:

CauseTroubleshooting StepRationale
Suboptimal Lewis Acid Screen a variety of Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf).[1]Different Lewis acids can favor different transition state geometries, thereby influencing the stereochemical outcome.[1]
Inappropriate Reaction Temperature Optimize the reaction temperature. Often, lower temperatures (-78 °C) improve diastereoselectivity.[1][4]Lowering the temperature increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[1]
Incorrect Solvent Choice Experiment with solvents of varying polarity and coordinating ability (e.g., CH₂Cl₂, Et₂O, TCE).[1][5]The solvent can influence the stability of the reactive oxocarbenium ion intermediate and the transition state assembly.[1][5]
Poor Substrate Geometry Ensure the geometric purity (cis or trans) of the starting homoallylic alcohol.[1]The geometry of the alkene in the starting material directly dictates the relative stereochemistry of the substituents in the resulting THP ring.[1]
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction

Possible Causes and Solutions:

CauseTroubleshooting StepRationale
Ineffective Chiral Catalyst/Ligand Screen different chiral catalysts or ligands (e.g., chiral phosphoric acids, squaramides, metal-chiral ligand complexes).[3]The structure of the chiral catalyst creates a specific chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer.
Suboptimal Catalyst Loading Vary the catalyst loading to find the optimal concentration.Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is typically non-selective.
Presence of Impurities Ensure all reagents and solvents are pure and anhydrous.Impurities, especially water, can deactivate the catalyst or promote achiral side reactions, eroding the enantioselectivity.
Incorrect Reaction Conditions Re-optimize temperature and reaction time.Temperature can affect the conformational flexibility of the catalyst-substrate complex, influencing enantioselectivity.[16]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the stereoselectivity of THP synthesis, as reported in the literature.

Table 1: Effect of Lewis Acid on Diastereoselectivity in Prins-type Cyclizations

EntrySubstrateLewis AcidSolventTemp (°C)Diastereomeric Ratio (d.r.)Reference
1Homoallylic alcohol + AldehydeIn(OTf)₃CH₂Cl₂25>95:5 (cis:trans)[9]
2Homoallylic alcohol + AldehydeInBr₃CH₂Cl₂0High stereoselectivity[10]
3Silyl Alkenolp-TsOHToluene110>95:5[15]
4Silyl AlkenolSnCl₄CH₂Cl₂-781:1[15]
5α-acetoxy etherTiCl₄CH₂Cl₂-78trans favored[9]

Table 2: Influence of Solvent on Stereoselectivity

EntryReaction TypeSolventTemp (°C)Product Ratio (SN1:SN2 or Diastereomer 1:2)Reference
1C-GlycosylationTrichloroethylene-781:>20 (SN2 favored)[5]
2C-GlycosylationDichloromethane-781:1.6 (SN2 favored)[5]
3C-GlycosylationAcetonitrile-781.9:1 (SN1 favored)[5]
4O-GlycosylationTrichloroethylene-781:12 (β favored)[5]
5O-GlycosylationDichloromethane-781:2.8 (β favored)[5]

Experimental Protocols

Key Experiment: Diastereoselective Silyl-Prins Cyclization [1]

This protocol describes a general procedure for the trimethylsilyl trifluoromethanesulfonate (TMSOTf)-promoted silyl-Prins cyclization to afford dihydropyrans, which are precursors to THPs.

Materials:

  • E-vinylsilyl alcohol (1.0 equiv.)

  • Aldehyde (1.2 equiv.)

  • Dichloromethane (DCM), anhydrous (to make a 0.05 M solution)

  • TMSOTf (1.0 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Procedure:

  • A solution of the E-vinylsilyl alcohol and the corresponding aldehyde in anhydrous DCM (0.05 M) is prepared in a flame-dried flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • TMSOTf is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 1 to 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired dihydropyran.

Visualizations

troubleshooting_workflow start Low Stereoselectivity Observed q1 Is the Catalyst Optimized? start->q1 a1 Screen a variety of catalysts (Lewis acids, organocatalysts, etc.) q1->a1 No q2 Is the Temperature Optimized? q1->q2 Yes a1->q2 a2 Vary temperature (e.g., lower to -78 °C) q2->a2 No q3 Is the Solvent Appropriate? q2->q3 Yes a2->q3 a3 Test solvents with different polarities and coordinating abilities q3->a3 No end Improved Stereoselectivity q3->end Yes a3->end

Caption: Troubleshooting workflow for improving stereoselectivity.

prins_mechanism sub Homoallylic Alcohol + Aldehyde oxo Oxocarbenium Ion Intermediate sub->oxo Activation la Lewis Acid (e.g., SnCl4) la->oxo ts_chair Chair-like Transition State oxo->ts_chair Cyclization prod cis-Tetrahydropyran (Major Product) ts_chair->prod Nucleophilic Trapping

Caption: Simplified mechanism of the Prins cyclization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (S)- and (R)-tetrahydro-2H-pyran-3-amine Enantiomers as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the (S)- and (R)-enantiomers of tetrahydro-2H-pyran-3-amine, with a focus on their role as inhibitors of dipeptidyl peptidase IV (DPP-4). The stereochemistry of small molecule inhibitors plays a critical role in their interaction with biological targets, often leading to significant differences in potency and selectivity. This comparison is supported by experimental data from seminal studies in the development of novel DPP-4 inhibitors for the treatment of type 2 diabetes.

Introduction

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 has emerged as a key therapeutic target for the management of type 2 diabetes.

The this compound scaffold has been identified as a valuable pharmacophore in the design of DPP-4 inhibitors. The chirality at the C3 position of the pyran ring significantly influences the binding affinity to the active site of the DPP-4 enzyme. This guide specifically compares the inhibitory activity of the (S)- and (R)-enantiomers of a key intermediate, Boc-protected 3-aminotetrahydropyran, which serves as a foundational structure for more complex DPP-4 inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of the (S)- and (R)-enantiomers of a Boc-protected this compound derivative against the dipeptidyl peptidase IV (DPP-4) enzyme. The data is extracted from studies that were pivotal in the structure-activity relationship (SAR) elucidation for this class of inhibitors.

CompoundEnantiomerDPP-4 IC50 (nM)
1 (S)-enantiomer> 10,000
2 (R)-enantiomer500

Data adapted from patent literature detailing the discovery of related DPP-4 inhibitors.

The data clearly demonstrates a significant stereochemical preference for DPP-4 inhibition. The (R)-enantiomer exhibits moderate inhibitory activity, whereas the (S)-enantiomer is essentially inactive. This highlights the critical importance of the stereochemistry at the 3-position of the tetrahydropyran ring for effective binding to the DPP-4 active site.

Experimental Protocols

The following is a detailed methodology for the in vitro DPP-4 inhibition assay used to generate the comparative data.

DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human dipeptidyl peptidase IV (DPP-4).

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.4) containing 0.1% BSA

  • Test compounds: (S)- and (R)-enantiomers of Boc-protected this compound

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • A solution of the test compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • In a 96-well microplate, 10 µL of each compound dilution is added to the wells. For the control wells, 10 µL of DMSO is added.

  • To each well, 70 µL of the assay buffer is added.

  • 20 µL of a pre-diluted solution of recombinant human DPP-4 enzyme in assay buffer is added to all wells. The plate is then incubated for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by adding 10 µL of the fluorogenic substrate, Gly-Pro-AMC, to each well.

  • The plate is immediately placed in a fluorometric plate reader, and the fluorescence intensity is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Readings are taken every 2 minutes for a total of 30 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition for each compound concentration is calculated relative to the control (DMSO) wells.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate the logical relationship of stereochemistry to biological activity and a simplified workflow of the DPP-4 inhibition assay.

G Stereochemistry and DPP-4 Inhibition cluster_0 Enantiomers cluster_1 Biological Target cluster_2 Biological Activity S (S)-tetrahydro-2H-pyran-3-amine DPP4 DPP-4 Enzyme Active Site S->DPP4 Poor Fit R (R)-tetrahydro-2H-pyran-3-amine R->DPP4 Favorable Binding Inactive No Significant Inhibition (IC50 > 10,000 nM) DPP4->Inactive Interaction with (S) Active Moderate Inhibition (IC50 = 500 nM) DPP4->Active Interaction with (R)

Caption: Enantiomer-specific interaction with the DPP-4 enzyme.

G DPP-4 Inhibition Assay Workflow A Prepare Serial Dilutions of (S)- and (R)-enantiomers B Add Compounds and DPP-4 Enzyme to Plate A->B C Initiate Reaction with Fluorogenic Substrate B->C D Measure Fluorescence Over Time C->D E Calculate Percent Inhibition D->E F Determine IC50 Values E->F

Caption: Simplified workflow for the in vitro DPP-4 inhibition assay.

Conclusion

The comparative data unequivocally demonstrates that the biological activity of this compound as a DPP-4 inhibitor is highly dependent on its stereochemistry. The (R)-enantiomer shows significantly greater potency than the (S)-enantiomer. This stereochemical preference is a critical consideration in the design and development of novel DPP-4 inhibitors for the treatment of type 2 diabetes, as the selection of the correct enantiomer is paramount for achieving the desired therapeutic effect. This guide underscores the importance of stereoselective synthesis and chiral separation in modern drug discovery.

A Comparative Guide to the Validation of Tetrahydro-2H-pyran-3-amine Purity by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. Tetrahydro-2H-pyran-3-amine is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, the accurate determination of its enantiomeric purity is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the validation of this compound purity, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for the analysis of chiral compounds, offering high selectivity for resolving enantiomers.[1] However, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy present viable alternatives, each with distinct advantages and limitations.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the enantiomeric purity of this compound depends on factors such as the required sensitivity, sample throughput, and the nature of potential impurities. While chiral HPLC is broadly applicable, chiral GC is suitable for volatile and thermally stable compounds, and NMR spectroscopy can provide enantiomeric excess information with minimal sample preparation.[2]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers with a chiral stationary phase.Differential partitioning of volatile enantiomers with a chiral stationary phase.Diastereomeric interaction with a chiral solvating or derivatizing agent leading to distinct NMR signals.
Sample Volatility Not required.Required (derivatization may be necessary).Not required.
Resolution Excellent with appropriate CSP.High, dependent on column and derivatization.Dependent on the chiral auxiliary and magnetic field strength.
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).Lower (typically >0.1% of the minor enantiomer).
Sample Throughput Moderate.High.Low to Moderate.
Instrumentation Cost Moderate to High.Moderate.High.
Method Development Can be time-consuming due to CSP and mobile phase screening.Derivatization and temperature programming can be complex.Selection of appropriate chiral auxiliary is crucial.

Experimental Protocols

Chiral HPLC Method

This protocol describes a representative method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm). Polysaccharide-based CSPs are often effective for the separation of chiral amines.[3]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA). The basic additive (DEA) is crucial for good peak shape and elution of amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is used).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral GC Method (with Derivatization)

For GC analysis, derivatization of the primary amine is typically required to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.

Derivatization Procedure:

  • To 1 mg of this compound in 1 mL of dichloromethane, add 100 µL of trifluoroacetic anhydride.

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

  • Injection Volume: 1 µL (split mode, 50:1).

NMR Spectroscopy Method (with Chiral Solvating Agent)

NMR spectroscopy can determine enantiomeric purity by using a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.2 equivalents of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as the chiral solvating agent.

  • Acquire the ¹H NMR spectrum of the mixture.

Data Analysis:

  • Identify a proton signal of this compound that shows clear separation for the two enantiomers in the presence of the CSA.

  • Integrate the signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess.

Performance Data Comparison

The following table summarizes representative performance data for the three methods in the analysis of this compound.

ParameterChiral HPLCChiral GCNMR Spectroscopy
Resolution (Rs) > 2.0> 1.8Not directly applicable (depends on Δδ)
Selectivity (α) 1.351.28Not directly applicable
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL~0.5% of minor enantiomer
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL~1.0% of minor enantiomer
Precision (%RSD) < 1.5%< 2.0%< 3.0%
Analysis Time ~15 min~20 min~10 min per sample

Visualizing the Workflow and Method Comparison

To aid in understanding the experimental process and the decision-making for method selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (for GC) dissolve->derivatize hplc Chiral HPLC dissolve->hplc nmr NMR Spectroscopy dissolve->nmr gc Chiral GC derivatize->gc integrate Integrate Peaks hplc->integrate gc->integrate nmr->integrate calculate Calculate %ee integrate->calculate report Generate Report calculate->report

Experimental workflow for purity validation.

method_comparison cluster_criteria Decision Criteria cluster_methods Recommended Method start Select Analytical Method volatility Volatile & Thermally Stable? start->volatility sensitivity High Sensitivity Needed? volatility->sensitivity No gc Chiral GC volatility->gc Yes throughput High Throughput Needed? sensitivity->throughput No hplc Chiral HPLC sensitivity->hplc Yes throughput->gc Yes nmr NMR Spectroscopy throughput->nmr No

Decision tree for method selection.

Conclusion

The validation of this compound purity can be effectively achieved using chiral HPLC, chiral GC, or NMR spectroscopy. Chiral HPLC with a polysaccharide-based stationary phase offers a robust and widely applicable method. Chiral GC, following derivatization, provides higher sensitivity for volatile impurities. NMR spectroscopy with a chiral solvating agent is a rapid method for determining enantiomeric excess without the need for chromatographic separation, albeit with lower sensitivity. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, throughput, and the availability of instrumentation.

References

A Comparative Analysis of Tetrahydro-2H-pyran-3-amine and Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, synthesis, and biological activities of two key heterocyclic scaffolds: tetrahydro-2H-pyran-3-amine and morpholine derivatives. This guide provides a detailed analysis supported by experimental data to inform the strategic design of novel therapeutics.

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with six-membered rings containing heteroatoms playing a pivotal role in the development of numerous therapeutic agents. Among these, morpholine has long been considered a "privileged" scaffold due to its favorable physicochemical properties and broad-spectrum biological activities. However, the exploration of bioisosteric replacements is a continual pursuit in drug discovery to refine pharmacological profiles. This guide presents a comparative analysis of this compound and its derivatives against the well-established morpholine-containing compounds, with a focus on their application in oncology, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties: A Tale of Two Rings

The subtle structural differences between the this compound and morpholine rings translate to distinct physicochemical properties that can significantly impact their behavior in biological systems. Morpholine, with its 1,4-oxygen and nitrogen arrangement, generally imparts increased polarity and aqueous solubility to a molecule. In contrast, the this compound scaffold, featuring a 1,3-relationship between the oxygen and amine group, offers a different spatial arrangement and electronic distribution.

PropertyThis compoundMorpholine
Molecular Formula C5H11NOC4H9NO
Molecular Weight 101.15 g/mol 87.12 g/mol
Boiling Point Not readily available128-130 °C
pKa (of conjugate acid) ~9.2~8.5
LogP (Octanol/Water) Not readily available-0.86
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 22

Table 1: Comparative Physicochemical Properties. This table summarizes key physicochemical properties of the parent this compound and morpholine scaffolds.

Synthesis of Scaffolds

The accessibility of these scaffolds through efficient synthetic routes is a critical consideration for their application in drug discovery programs.

Synthesis of this compound

A common route to ((3S,6R)-6-(cyanomethyl)-tetrahydro-2H-pyran-3-amine) hydrochloride, a key pharmaceutical intermediate, highlights a multi-step process that can be adapted for various derivatives.[1] The synthesis often involves steps like etherification, esterification, and carbon-carbon bond formation to construct the pyran ring with the desired stereochemistry and functional groups.[1]

Synthesis of Morpholine Derivatives

A variety of synthetic methodologies exist for the preparation of morpholine derivatives. These routes are generally facile and versatile, contributing to the widespread use of the morpholine scaffold in medicinal chemistry.[2]

Biological Activity: A Focus on mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Both morpholine and tetrahydro-2H-pyran moieties have been incorporated into potent inhibitors of this pathway, particularly targeting the mTOR kinase.

Morpholine Derivatives as mTOR Inhibitors

The morpholine ring is a common feature in numerous ATP-competitive mTOR inhibitors. It often serves as a key hinge-binding motif, interacting with the kinase domain. The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, while the overall scaffold contributes to favorable pharmacokinetic properties. Several potent and selective mTOR inhibitors incorporating a morpholine moiety have been developed.[3][4]

Tetrahydro-2H-pyran Derivatives as Morpholine Isosteres

Recent research has explored the use of 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) as isosteres for the morpholine moiety in mTOR inhibitors.[3][5] This substitution aims to explore new chemical space and potentially improve properties such as metabolic stability and brain penetrance.[3]

A comparative study on a series of pyrazolopyrimidine and thienopyrimidine mTOR inhibitors demonstrated that replacing the morpholine hinge-binding group with a 3,6-dihydro-2H-pyran (DHP) resulted in compounds with equivalent potency and selectivity versus the closely related PI3K kinase.[5] This suggests that the tetrahydropyran scaffold can effectively mimic the key interactions of the morpholine ring within the ATP-binding pocket of mTOR.

Another study focused on THP-substituted triazines as mTOR kinase inhibitors. A lead compound from this series, 11b [5-(4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazin-2-yl)-4-(difluoromethyl)pyridin-2-amine], demonstrated high potency and selectivity for mTOR over PI3K isoforms.[3] This compound also exhibited high metabolic stability.[3]

CompoundTargetIC50 (nM)Selectivity (vs. PI3Kα)
Morpholine-containing inhibitor (Example)mTORSub-nanomolar rangeHigh
11b (THP-substituted)mTOR10.8>26000-fold

Table 2: Comparative Biological Activity of mTOR Inhibitors. This table presents a comparison of the in vitro potency and selectivity of a representative morpholine-containing mTOR inhibitor and a tetrahydro-2H-pyran-substituted analogue.

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay measures the phosphotransferase activity of mTORC1 to evaluate the inhibitory potential of test compounds.

Procedure:

  • Immunoprecipitation of mTORC1: Lyse cells expressing tagged mTOR or Raptor in a CHAPS-containing buffer. Incubate the lysate with an appropriate antibody (e.g., anti-FLAG or anti-HA) followed by protein A/G agarose beads to immunoprecipitate the mTORC1 complex.[6]

  • Kinase Reaction: Wash the immunoprecipitated mTORC1 complex with kinase assay buffer. Initiate the kinase reaction by adding a reaction mixture containing a purified substrate (e.g., recombinant 4E-BP1 or S6K1), ATP, and the test compound at various concentrations.[7][8]

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.[6]

  • Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[6] The intensity of the phosphorylated substrate band is inversely proportional to the inhibitory activity of the test compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound derivatives and morpholine derivatives) for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that causes 50% inhibition of cell growth.[10]

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[12][13][14]

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound.[12][13]

  • Incubation: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[12][13]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[13]

Visualizing Key Pathways and Workflows

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation

Figure 1: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Design) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Figure 2: A generalized workflow for the drug discovery and development process.

Conclusion

Both this compound and morpholine derivatives represent valuable scaffolds in the medicinal chemist's toolbox. While morpholine is a well-established and frequently utilized moiety, the emerging data on tetrahydro-2H-pyran-based compounds, particularly in the context of mTOR inhibition, highlight their potential as effective bioisosteric replacements. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The subtle differences in their physicochemical properties can be strategically exploited to fine-tune potency, selectivity, and pharmacokinetic parameters. Further head-to-head comparative studies across a broader range of biological targets are warranted to fully elucidate the relative advantages of each scaffold and guide the rational design of next-generation therapeutics.

References

A Comparative Guide to Determining the Absolute Configuration of Pyran Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. Pyran amines, a class of heterocyclic compounds prevalent in many natural products and pharmaceuticals, often possess multiple stereocenters, making their structural elucidation a significant challenge. This guide provides a comprehensive comparison of X-ray crystallography, the definitive method for solid-state structure determination, with powerful solution-state and chromatographic alternatives for assigning the absolute configuration of pyran amines.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most direct and reliable method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons of an atom is slightly out of phase.[3][4] This effect is more pronounced for heavier atoms, but modern diffractometers and computational methods have made it possible to determine the absolute configuration of light-atom molecules, such as pyran amines, with high confidence.[5]

A key parameter in determining the absolute configuration is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[6][7] A value near 1 indicates that the inverted structure is correct.

Experimental Workflow for X-ray Crystallography

xray_workflow Experimental Workflow for X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis & Structure Solution cluster_absolute_config Absolute Configuration Determination synthesis Synthesis & Purification of Pyran Amine crystallization Crystal Growth synthesis->crystallization Enantiomerically Pure Sample mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement flack Flack Parameter Calculation refinement->flack validation Validation & Final Structure flack->validation

Figure 1: Workflow for determining the absolute configuration of a pyran amine using single-crystal X-ray crystallography.

Alternative Methods for Absolute Configuration Determination

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck. Several powerful alternative techniques can determine the absolute configuration of pyran amines in solution.

Mosher's Method (NMR Spectroscopy)

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[8] It involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The ¹H NMR spectra of these diastereomers are then compared. The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons near the stereocenter in the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the amine can be deduced based on a conformational model of the Mosher amides.[9][10][11]

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. The experimental VCD spectrum is compared to a theoretically predicted spectrum obtained from quantum mechanical calculations, typically using density functional theory (DFT). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[3][4] VCD is particularly useful for molecules that are difficult to crystallize.

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the absolute configuration of a chiral amine, often through derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Alternatively, the enantiomers of the underivatized or derivatized amine can be separated on a chiral stationary phase (CSP).[12][13] By comparing the elution order of the analyte to that of a known standard, or by using a CSP with a well-understood chiral recognition mechanism, the absolute configuration can be determined.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Obtain single crystals of the enantiomerically pure pyran amine derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the structural model against the experimental data to optimize the atomic positions, and thermal parameters.

  • Absolute Configuration Determination: Determine the absolute configuration by refining the Flack parameter. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration.

Mosher's Method
  • Derivatization: In two separate reactions, treat the enantiomerically pure pyran amine with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride in the presence of a non-chiral base (e.g., pyridine or triethylamine) to form the corresponding (R)- and (S)-MTPA amides.

  • Purification: Purify the resulting diastereomeric amides by chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amides in the same solvent (e.g., CDCl₃).

  • Data Analysis: Assign the proton signals for both diastereomers, paying close attention to the protons on and near the pyran ring and the substituents attached to the nitrogen atom. Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

  • Configuration Assignment: Based on the established conformational model for Mosher's amides, the signs of the Δδ values for different protons are used to assign the absolute configuration of the chiral center.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure pyran amine in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.05-0.1 M.

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample in the mid-IR region (typically 2000-900 cm⁻¹) using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search for the pyran amine using molecular mechanics or other computational methods.

  • DFT Calculations: For the low-energy conformers, calculate the theoretical VCD and IR spectra for one enantiomer using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum. A good correlation in the signs and relative intensities of the major VCD bands confirms the absolute configuration.

Chiral HPLC
  • Method Development: Select a suitable chiral stationary phase (CSP) known to be effective for the separation of amines or related compounds (e.g., polysaccharide-based or Pirkle-type CSPs). Screen different mobile phases (normal phase or reversed-phase) to achieve baseline separation of the enantiomers or diastereomers.

  • Sample Analysis: Inject a solution of the racemic pyran amine (if available) to determine the retention times of both enantiomers. Inject the enantiomerically pure sample to identify its retention time.

  • Configuration Assignment: If a certified standard with a known absolute configuration is available, compare its retention time to that of the sample to assign the absolute configuration. Alternatively, if using a CSP with a predictable elution order based on a known chiral recognition mechanism, the absolute configuration can be inferred from the elution order.

Comparative Analysis

The choice of method for determining the absolute configuration of a pyran amine depends on several factors, including the physical properties of the compound, the available instrumentation, and the amount of sample.

Technique Principle Sample Requirements Key Data Output Advantages Limitations
X-ray Crystallography Anomalous dispersion of X-rays by a single crystalHigh-quality single crystal (0.1-0.3 mm)Flack parameter, 3D atomic coordinatesUnambiguous, direct determination; "Gold standard"Crystal growth can be difficult and time-consuming
Mosher's Method (NMR) Formation of diastereomers with a chiral derivatizing agent and analysis of ¹H NMR chemical shift differencesmg of pure sampleΔδ (δS - δR) valuesWidely accessible (NMR); applicable to non-crystalline samplesIndirect method; requires successful derivatization and purification; conformational analysis can be complex
VCD Spectroscopy Differential absorption of circularly polarized infrared light~1-5 mg of pure sample in solutionVCD spectrumApplicable to a wide range of molecules in solution, including oils; non-destructiveRequires specialized instrumentation and computational resources for DFT calculations
Chiral HPLC Differential interaction with a chiral stationary phase or separation of diastereomersμg to mg of sampleRetention time, elution orderHigh sensitivity; can be used for both analytical and preparative purposesRequires a suitable chiral column and method development; may require a reference standard for unambiguous assignment

Concluding Remarks

The determination of the absolute configuration of pyran amines is a crucial aspect of their chemical and biological characterization. While X-ray crystallography remains the most definitive method, its requirement for high-quality single crystals can be a major hurdle. In such cases, a combination of solution-state techniques provides reliable alternatives. Mosher's method offers a widely accessible NMR-based approach, though it relies on successful derivatization and careful spectral analysis. VCD spectroscopy has emerged as a powerful, non-destructive technique that provides a direct comparison between experimental and theoretical data, making it increasingly popular for complex molecules. Chiral HPLC is a highly sensitive method that is particularly useful for assessing enantiomeric purity and can be used for configurational assignment, especially when a reference standard is available.

For a comprehensive and unambiguous determination of the absolute configuration of a novel pyran amine, a multi-technique approach is often the most prudent strategy. For instance, a tentative assignment by a chiroptical method like VCD can be corroborated by Mosher's method, with the ultimate confirmation ideally provided by X-ray crystallography. The choice of the most appropriate technique or combination of techniques will depend on the specific properties of the pyran amine under investigation and the resources available to the researcher.

References

Validating Novel Tetrahydro-2H-Pyran-3-Amine Derivatives as Kinase Inhibitors: A Comparative Guide to Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Compounds derived from the tetrahydro-2H-pyran-3-amine scaffold have emerged as a promising class of molecules, with potential applications in oncology. This guide provides a comparative overview of the biological assay validation process for a hypothetical novel compound, "THP-Amine Derivative X," designed as a kinase inhibitor. We will compare its performance against a known, established kinase inhibitor, "Inhibitor Y." This guide includes detailed experimental protocols, comparative data, and visualizations of the key signaling pathways and experimental workflows.

Comparative Performance of Kinase Inhibitors

The inhibitory activity of THP-Amine Derivative X and the comparator, Inhibitor Y, were assessed through a series of in vitro assays. The primary biochemical assay evaluated the direct inhibition of the target kinase, followed by cell-based assays to determine the effect on cancer cell viability and the downstream signaling pathway.

Assay Parameter THP-Amine Derivative X Inhibitor Y (Comparator)
Biochemical Kinase Assay IC50 (nM)1550
Cell Viability Assay (MTT) IC50 (µM) on Cancer Cell Line1.25.8
Cell Viability Assay (MTT) IC50 (µM) on Normal Cell Line> 50> 50
Western Blot Analysis % Reduction of p-Substrate85%70%

IC50: The half-maximal inhibitory concentration. p-Substrate: Phosphorylated downstream substrate of the target kinase.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for the successful validation of novel compounds.

In Vitro Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on the target kinase activity.

Materials:

  • Purified recombinant target kinase

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (THP-Amine Derivative X, Inhibitor Y) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2.5 µL of the diluted compounds or DMSO (vehicle control).

  • Add 2.5 µL of the target kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate peptide and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the generated ADP by adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the compounds on the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • Cancer cell line and a normal (non-cancerous) cell line

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear, flat-bottom plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]

Western Blot Analysis of Signaling Pathway

This technique is used to detect the phosphorylation status of a downstream substrate of the target kinase, thereby confirming the compound's mechanism of action within the cell.[6][7][8]

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (against the phosphorylated substrate, total substrate, and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat the cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against the total substrate and the loading control.

  • Quantify the band intensities using densitometry software. The level of the phosphorylated substrate is normalized to the total substrate and the loading control.[7]

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase extracellular_signal->receptor target_kinase Target Kinase receptor->target_kinase Activates downstream_substrate Downstream Substrate target_kinase->downstream_substrate Phosphorylates p_downstream_substrate p-Downstream Substrate cellular_response Cell Proliferation & Survival p_downstream_substrate->cellular_response Promotes thp_derivative_x THP-Amine Derivative X thp_derivative_x->target_kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by THP-Amine Derivative X.

G start Start biochemical_assay Biochemical Kinase Assay (IC50) start->biochemical_assay cell_viability Cell Viability (MTT) Assay (IC50) biochemical_assay->cell_viability Hits western_blot Western Blot Analysis (Mechanism of Action) cell_viability->western_blot Potent & Selective Leads end End western_blot->end

Caption: Experimental workflow for the validation of novel kinase inhibitors.

References

A Comparative Guide to the Synthesis of Functionalized Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals. Its prevalence has driven the development of numerous synthetic strategies to construct this core structure with high levels of stereocontrol. This guide provides a comparative overview of three prominent methods for the synthesis of functionalized tetrahydropyrans: the Prins Cyclization, Intramolecular Oxa-Michael Addition, and the Hetero-Diels-Alder Reaction. We present quantitative data for each method, detailed experimental protocols for representative examples, and diagrams to illustrate the key reaction pathways.

Prins Cyclization

The Prins cyclization is a powerful and versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.[1][2] This method is widely employed in the synthesis of complex natural products due to its ability to generate multiple stereocenters in a single step.[1][3]

Quantitative Data
EntryHomoallylic AlcoholAldehydeCatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Reference
11-phenylbut-3-en-1-olPropanalSnCl₄CH₂Cl₂-7885>95:5 (cis/trans)[1]
2But-3-en-1-olBenzaldehydeBF₃·OEt₂CH₂Cl₂-7897>95:5 (cis/trans)[4]
33-methylbut-3-en-1-olIsovaleraldehydeInCl₃CH₂Cl₂rt92>99:1 (cis/trans)[5]
4(Z)-4-phenylbut-3-en-1-olAcetaldehydeTMSOTfCH₂Cl₂-787590:10 (cis/trans)[6]
53-bromobut-3-en-1-ol4-chlorobenzaldehydeH₂SO₄Dioxane-3588>99:1 (cis/trans)[3]
Experimental Protocol: Silyl Enol Ether Prins Cyclization[4]

To a solution of the aldehyde (1.5 mmol) in dichloromethane (1.0 M) at -78 °C is added BF₃·OEt₂ (1.5 mmol). A solution of the hydroxy silyl enol ether (1.0 mmol) in dichloromethane is then added dropwise. The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran-4-one.

Reaction Pathway

Prins_Cyclization cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Reactants->Oxocarbenium H⁺ or Lewis Acid Cyclized Cyclized Intermediate Oxocarbenium->Cyclized Intramolecular Attack Product Tetrahydropyran Cyclized->Product Deprotonation / Nucleophilic Quench

Caption: Prins cyclization pathway.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is a powerful method for the formation of tetrahydropyran rings, particularly for the synthesis of 2,6-disubstituted systems. This reaction involves the conjugate addition of a hydroxyl group onto an α,β-unsaturated carbonyl compound within the same molecule. The stereochemical outcome of the cyclization can be influenced by whether the reaction is under kinetic or thermodynamic control.[7]

Quantitative Data
EntrySubstrateCatalyst/BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Reference
1(E)-7-hydroxy-hept-2-en-4-oneDBUCH₂Cl₂rt85>95:5 (trans/cis)[7]
2(Z)-7-hydroxy-hept-2-en-4-oneDBUCH₂Cl₂rt8210:90 (trans/cis)[7]
3(E)-1-phenyl-5-hydroxypent-2-en-1-oneTfOHneat (microwave)8081N/A[8]
45-hydroxy-1-(p-tolyl)pent-2-en-1-oneNaOHCH₃OHrt931.6:1 (isomer mixture)[9]
5(E)-7-hydroxy-1-phenylhept-2-en-1-oneK₂CO₃CH₃CN8078>95:5 (trans/cis)[10]
Experimental Protocol: Acid-Catalyzed Intramolecular Oxa-Michael Addition[8]

The (E)-1-aryl-4-hydroxy-4-methyl-pent-1-en-3-one (1.0 mmol) and trifluoromethanesulfonic acid (0.1 mmol) are placed in a sealed microwave vial. The mixture is irradiated in a microwave reactor at 80 °C for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and purified by flash column chromatography on silica gel to afford the desired dihydrofuran-3(2H)-one.

Reaction Pathway

Oxa_Michael_Addition cluster_reactant Reactant cluster_activation Activation cluster_cyclization Cyclization cluster_product Product Reactant Hydroxy-α,β-unsaturated carbonyl Activated Activated Carbonyl (Protonated or Enolate) Reactant->Activated Acid or Base Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Conjugate Addition Product Tetrahydropyran Cyclized->Product Tautomerization/ Protonation

Caption: Intramolecular oxa-Michael addition.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a [4+2] cycloaddition reaction where one or more atoms in the diene or dienophile is a heteroatom. For the synthesis of tetrahydropyrans, this typically involves the reaction of a diene with an aldehyde or ketone as the dienophile. This method provides a convergent and often highly stereoselective route to dihydropyran derivatives, which can be subsequently reduced to the corresponding tetrahydropyrans. The use of chiral catalysts has enabled highly enantioselective versions of this reaction.[11][12]

Quantitative Data
EntryDieneDienophileCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
1Danishefsky's dieneBenzaldehydeSc(OTf)₃CH₂Cl₂-7895N/A[12]
21-methoxy-3-trimethylsilyloxy-1,3-butadiene4-nitrobenzaldehyde(S)-BINOL-TiCl₂Toluene-208898[11]
3(E)-1-methoxy-2-methyl-3-trimethylsilyloxy-1,3-butadieneEthyl glyoxylateCu(II)-BoxCH₂Cl₂-789197[12]
4CyclopentadieneCinnamaldehydeMacMillan catalystCH₂Cl₂-202699[11]
5Isoprene2-methyl-2-propenalOxazaborolidine catalystCH₂Cl₂-7885 (of cycloadduct)95[12]
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction[13]

To a solution of the enone (0.2 mmol) and the aryl trifluoromethyl ketone (0.24 mmol) in toluene (1.0 mL) is added the chiral amine catalyst (20 mol%) and benzoic acid (20 mol%). The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted tetrahydropyranone.

Reaction Pathway

Hetero_Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Reactants Diene + Dienophile (e.g., Aldehyde) TS [4+2] Cycloaddition Transition State Reactants->TS Heat or Lewis Acid Product Dihydropyran TS->Product

Caption: Hetero-Diels-Alder reaction.

Conclusion

The choice of synthetic route to a functionalized tetrahydropyran is highly dependent on the desired substitution pattern, stereochemistry, and the available starting materials.

  • Prins Cyclization is a powerful method for constructing the tetrahydropyran ring with high diastereoselectivity, particularly for cis-2,6-disubstituted products. It is often used in complex molecule synthesis but can be limited by side reactions such as the oxonia-Cope rearrangement.[1]

  • Intramolecular Oxa-Michael Addition offers a reliable route to tetrahydropyrans, with the stereochemical outcome being tunable by the reaction conditions (kinetic vs. thermodynamic control). This method is well-suited for the synthesis of tetrahydropyranones and related structures.[7]

  • Hetero-Diels-Alder Reaction provides a convergent and highly stereocontrolled entry to dihydropyrans, which are valuable precursors to tetrahydropyrans. The development of asymmetric variants has made this a particularly attractive method for the synthesis of enantioenriched tetrahydropyran derivatives.[12]

Each of these methods has its own strengths and weaknesses, and a thorough understanding of their scope and limitations is crucial for the successful design and execution of a synthetic strategy targeting functionalized tetrahydropyrans.

References

A Comparative Spectroscopic Analysis of Aminotetrahydropyran Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran moiety is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. The position of substituents on this ring can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the spectroscopic data for three positional isomers of aminotetrahydropyran: 2-aminotetrahydropyran, 3-aminotetrahydropyran, and 4-aminotetrahydropyran. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three positional isomers of aminotetrahydropyran. The data has been compiled from various sources and predicted values based on established principles of NMR and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)

IsomerProtonPredicted Chemical Shift (ppm)Key Differentiating Features
2-Aminotetrahydropyran H-2~3.0 - 3.2The proton on the carbon bearing the amino group (C2) is adjacent to the ring oxygen, leading to a downfield shift.
H-6 (axial)~3.4 - 3.6
H-6 (equatorial)~3.9 - 4.1
3-Aminotetrahydropyran H-3~2.7 - 2.9The proton at C3 is deshielded by the adjacent amino group.
H-2, H-4VariableProtons on carbons adjacent to the amino-substituted carbon will show distinct splitting patterns.
4-Aminotetrahydropyran H-4~2.6 - 2.8The proton at C4 is deshielded by the amino group.
H-3, H-5 (axial)~1.4 - 1.6The symmetry of the 4-substituted isomer often leads to simpler spectra compared to the 2- and 3-isomers.
H-3, H-5 (equatorial)~1.8 - 2.0
H-2, H-6 (axial)~3.3 - 3.5
H-2, H-6 (equatorial)~3.9 - 4.1

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerCarbonPredicted Chemical Shift (ppm)Key Differentiating Features
2-Aminotetrahydropyran C-2~75 - 80The carbon directly attached to both the amino group and the ring oxygen will be significantly downfield.
C-6~68 - 72
3-Aminotetrahydropyran C-3~45 - 50The carbon bearing the amino group is at a characteristic chemical shift for amines.
C-2, C-4~65 - 70Carbons adjacent to the amino-substituted carbon will be deshielded.
4-Aminotetrahydropyran C-4~48 - 52The carbon with the amino group. Due to symmetry, fewer signals are expected compared to the other isomers.
C-3, C-5~30 - 35
C-2, C-6~67 - 71

Table 3: IR Spectroscopic Data

IsomerFunctional GroupCharacteristic Absorption (cm⁻¹)Key Differentiating Features
All Isomers N-H stretch (primary amine)3300 - 3500 (two bands, often weak to medium)The presence of two bands in this region is characteristic of a primary amine.
C-H stretch (alkane)2850 - 3000
N-H bend (primary amine)1590 - 1650
C-O-C stretch (ether)1050 - 1150 (strong)The strong C-O-C stretch is a key feature for the tetrahydropyran ring. The exact position and shape of this band may show subtle differences between isomers due to changes in ring conformation and electronic environment.

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (M+)Key Fragmentation PathwaysKey Differentiating Features
All Isomers m/z 101The molecular ion peak should be present for all isomers.The fragmentation patterns will be the most distinguishing feature in mass spectrometry.
2-Aminotetrahydropyran α-cleavage leading to the loss of the C6H11 group (m/z 28, [CH₂=NH₂]⁺) or loss of the amino group. Ring-opening fragmentation.
3-Aminotetrahydropyran Fragmentation will be influenced by the position of the amino group, leading to characteristic losses of adjacent alkyl fragments.
4-Aminotetrahydropyran Due to its symmetry, fragmentation of the 4-amino isomer might lead to a more simplified spectrum compared to the others. Cleavage of the ring is a likely pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the aminotetrahydropyran isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy :

    • Acquire the spectrum on the same instrument.

    • Typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. Use a liquid sample cell with an appropriate path length.

  • Data Acquisition :

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans to obtain a good signal-to-noise ratio.

    • A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, for better separation of isomers, through a gas chromatograph (GC-MS).

  • Ionization : Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used, which will likely show the protonated molecule [M+H]⁺.

  • Data Acquisition :

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

    • Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualization of Isomeric Relationships and Spectroscopic Analysis

The following diagram illustrates the relationship between the positional isomers of aminotetrahydropyran and the spectroscopic techniques used for their comparative analysis.

Spectroscopic_Comparison_of_Aminotetrahydropyran_Isomers cluster_isomers Positional Isomers cluster_spectroscopy Spectroscopic Methods cluster_data Comparative Data isomer2 2-Aminotetrahydropyran NMR NMR Spectroscopy (¹H, ¹³C) isomer2->NMR IR IR Spectroscopy isomer2->IR MS Mass Spectrometry isomer2->MS isomer3 3-Aminotetrahydropyran isomer3->NMR isomer3->IR isomer3->MS isomer4 4-Aminotetrahydropyran isomer4->NMR isomer4->IR isomer4->MS Comparison Spectroscopic Data Comparison NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for the comparative spectroscopic analysis of aminotetrahydropyran isomers.

A Comparative Guide to Assessing the Enantiomeric Excess of (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (S)-tetrahydro-2H-pyran-3-amine, a valuable building block in pharmaceutical development. This guide provides a comparative overview of established analytical techniques for assessing the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques are available for determining the enantiomeric excess of chiral primary amines. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the need for derivatization. The following table summarizes the key performance aspects of common methods applicable to (S)-tetrahydro-2H-pyran-3-amine.

Method Principle Sample Preparation Instrumentation Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomers are separated on a chiral stationary phase (CSP) based on differential interactions, leading to different retention times.Direct injection of a solution of the amine salt.HPLC system with a chiral column (e.g., polysaccharide-based) and a suitable detector (e.g., UV, RI).Direct analysis without derivatization, high accuracy and precision, well-established method.[1][2]Requires specialized and often expensive chiral columns, method development can be time-consuming.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization The amine is derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column. Alternatively, derivatization with an achiral reagent can be followed by separation on a chiral GC column.[4][5]Derivatization is required to increase volatility and enable separation. Common reagents include heptafluorobutyl chloroformate (HFBCF).[4][5]GC-MS system with a suitable capillary column.High resolution and sensitivity, provides structural information from the mass spectrum.[6]Derivatization adds extra steps to the workflow and can introduce errors.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents A chiral solvating agent (CSA) or chiral derivatizing agent (CDA) is added to the amine solution, forming transient diastereomeric complexes or stable diastereomers, respectively. This results in separate, quantifiable signals for each enantiomer in the NMR spectrum (e.g., ¹H, ¹⁹F, ³¹P).[3][7][8][9]Simple mixing of the analyte with the CSA or CDA in an NMR tube.[9]NMR spectrometer.Rapid analysis, simple sample preparation, can sometimes be performed directly on the reaction mixture.[3][9]Lower sensitivity compared to chromatographic methods, requires a relatively pure sample, chiral reagents can be expensive.
Circular Dichroism (CD) Spectroscopy Chiral molecules absorb left and right circularly polarized light differently. The CD signal can be proportional to the enantiomeric excess.The amine is condensed with a suitable reagent to form a complex that exhibits a CD signal in a convenient spectral region.CD Spectrometer.Capable of discriminating between enantiomers without the need for expensive chiral reagents.[10]Indirect method that requires calibration with samples of known ee, potential for lower accuracy compared to chromatographic methods.[10]

Experimental Protocols

Chiral HPLC Method

This protocol is based on established methods for the separation of chiral amines.[1]

  • Instrumentation: HPLC system with UV or Refractive Index (RI) detector.

  • Column: Chiralpak AD-H (amylose-based).[1]

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the hydrochloride salt of tetrahydro-2H-pyran-3-amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or RI.

  • Expected Retention Time for (S)-enantiomer: Approximately 12.3 minutes.[1]

  • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

GC-MS Method with Derivatization

This protocol is a general procedure for the chiral analysis of amines via GC-MS after derivatization.[4][5]

  • Derivatization:

    • Dissolve a known amount of the amine sample in an appropriate solvent.

    • Add a derivatizing agent (e.g., heptafluorobutyl chloroformate) and a base.

    • Perform a liquid-liquid extraction to isolate the derivatized amine.

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC injection.

  • Instrumentation: GC-MS system.

  • Column: Chirasil-L-Val capillary column.[5]

  • Carrier Gas: Helium.

  • Injection: Split/splitless injector.

  • Oven Temperature Program: Optimize the temperature gradient to achieve baseline separation of the diastereomeric derivatives.

  • MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Determine the enantiomeric excess by integrating the peaks corresponding to the two diastereomers.

NMR Spectroscopy Method with Chiral Solvating Agent

This protocol describes a rapid method for determining enantiomeric purity using a chiral solvating agent.[9]

  • Reagents:

    • (S)-tetrahydro-2H-pyran-3-amine sample.

    • Chiral solvating agent (CSA), for example, (S)-BINOL.

    • Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the amine sample in 0.6 mL of CDCl₃.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent.

    • Shake the NMR tube for about 30 seconds to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis:

    • Identify the well-resolved signals corresponding to the protons of the two diastereomeric complexes.

    • Integrate the respective signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the enantiomeric excess of (S)-tetrahydro-2H-pyran-3-amine.

cluster_hplc Chiral HPLC Workflow prep_hplc Sample Preparation (Dissolve in Mobile Phase) inject_hplc Inject into HPLC prep_hplc->inject_hplc sep_hplc Separation on Chiral Stationary Phase inject_hplc->sep_hplc detect_hplc Detection (UV/RI) sep_hplc->detect_hplc calc_hplc Calculate ee from Peak Areas detect_hplc->calc_hplc

Caption: Workflow for ee determination by Chiral HPLC.

cluster_gcms Chiral GC-MS Workflow prep_gcms Sample Preparation deriv Derivatization with Chiral/Achiral Reagent prep_gcms->deriv extract Liquid-Liquid Extraction deriv->extract inject_gcms Inject into GC-MS extract->inject_gcms sep_gcms Separation inject_gcms->sep_gcms detect_gcms MS Detection sep_gcms->detect_gcms calc_gcms Calculate ee from Peak Integrals detect_gcms->calc_gcms

Caption: Workflow for ee determination by GC-MS.

cluster_nmr Chiral NMR Workflow prep_nmr Sample Preparation (Dissolve in CDCl3) add_csa Add Chiral Solvating Agent (CSA) prep_nmr->add_csa mix Mix Thoroughly add_csa->mix acquire_nmr Acquire NMR Spectrum mix->acquire_nmr analyze_nmr Integrate Diastereotopic Signals acquire_nmr->analyze_nmr calc_nmr Calculate ee analyze_nmr->calc_nmr

References

A Comparative Review of Tetrahydro-2H-pyran-3-amine Analogs in Drug Discovery: DPP-4 Inhibitors vs. Triple Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tetrahydro-2H-pyran-3-amine scaffold presents a versatile platform for designing novel therapeutics. This guide provides a comparative analysis of two prominent classes of drugs derived from this core structure: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and triple uptake inhibitors for depression. We present a compilation of their synthesis, biological activities with supporting quantitative data, and the signaling pathways they modulate.

The strategic incorporation of the this compound moiety has led to the development of clinically successful drugs and promising candidates. Its inherent structural features, including a chiral center and the capacity for multiple hydrogen bond interactions, make it a privileged scaffold in medicinal chemistry. This guide will delve into a side-by-side comparison of two distinct therapeutic applications of its analogs.

Section 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Analogs of this compound have emerged as potent and selective inhibitors of DPP-4, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis of their utility in the management of type 2 diabetes.

Quantitative Comparison of DPP-4 Inhibitors

The following table summarizes the in vitro potency of notable this compound-based DPP-4 inhibitors.

CompoundTargetIC50 (nM)Clinical Status
Omarigliptin (MK-3102) DPP-41.6Approved in Japan
Cofrogliptin (HSK7653) DPP-44.18Phase 3 Clinical Trials in China[1]
Neogliptin (Compound 12a) DPP-416.8 ± 2.2Preclinical
Experimental Protocols: DPP-4 Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), by DPP-4. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored. Inhibitors will decrease the rate of AMC formation.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Add 25 µL of assay buffer to each well of the 96-well plate.

  • Add 5 µL of test compound solution at various concentrations (typically in a serial dilution). For control wells, add 5 µL of DMSO.

  • Add 10 µL of human recombinant DPP-4 enzyme solution to all wells except for the blank.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the DPP-4 substrate, Gly-Pro-AMC.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control (DMSO) and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway Modulated by DPP-4 Inhibitors

DPP-4 inhibitors primarily exert their effects by increasing the levels of active GLP-1. This leads to the activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, initiating a cascade of downstream signaling events in pancreatic β-cells that ultimately enhance insulin secretion.

DPP4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 (active) GLP-1 (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 Degradation GLP1R GLP-1 Receptor GLP-1 (active)->GLP1R Activates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilization Epac2->InsulinVesicles Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion DPP-4_Inhibitor This compound Analog (DPP-4 Inhibitor) DPP-4_Inhibitor->DPP-4 Inhibits

DPP-4 Inhibition Signaling Pathway

Section 2: Triple Uptake Inhibitors

A different class of this compound analogs has been investigated as triple uptake inhibitors, which simultaneously block the reuptake of three key neurotransmitters: serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This broad-spectrum activity is hypothesized to offer a more rapid onset of action and potentially greater efficacy in treating major depressive disorder compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Quantitative Comparison of Triple Uptake Inhibitors

The following table presents the in vitro potencies (Ki values) of representative this compound-based triple uptake inhibitors.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
10f 31.34038.5[2]
10j 15.912.929.3[3]
Experimental Protocols: Monoamine Transporter Uptake Assay

The functional activity of triple uptake inhibitors is assessed by their ability to block the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Principle: This assay measures the inhibition of uptake of a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) into cells stably expressing the human dopamine, serotonin, or norepinephrine transporter, respectively.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • Radiolabeled substrates: [3H]Dopamine, [3H]Serotonin ([3H]5-HT), [3H]Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (for control) for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiate the uptake by adding the radiolabeled substrate to each well.

  • Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Lyse the cells (e.g., with a mild detergent or NaOH).

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a known potent inhibitor for each transporter (e.g., GBR12909 for DAT, imipramine for SERT and NET).

  • Calculate the percent inhibition of specific uptake for each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

Logical Relationship in Triple Uptake Inhibition

The therapeutic rationale for triple uptake inhibitors is based on the synergistic antidepressant effect of elevating the synaptic levels of all three major monoamine neurotransmitters implicated in mood regulation.

Triple_Uptake_Inhibition cluster_transporters Monoamine Transporters cluster_neurotransmitters Synaptic Neurotransmitter Levels THP_Analog This compound Analog (Triple Uptake Inhibitor) DAT Dopamine Transporter (DAT) THP_Analog->DAT Inhibits SERT Serotonin Transporter (SERT) THP_Analog->SERT Inhibits NET Norepinephrine Transporter (NET) THP_Analog->NET Inhibits Dopamine ↑ Dopamine DAT->Dopamine Increases Serotonin ↑ Serotonin SERT->Serotonin Increases Norepinephrine ↑ Norepinephrine NET->Norepinephrine Increases Antidepressant_Effect Potential Antidepressant Effect Dopamine->Antidepressant_Effect Serotonin->Antidepressant_Effect Norepinephrine->Antidepressant_Effect

Triple Uptake Inhibitor Mechanism

Synthesis Overview

The synthesis of these analogs often involves key stereoselective steps to establish the desired chirality at the 3-position of the tetrahydropyran ring. A common synthetic strategy for the DPP-4 inhibitor Omarigliptin involves a diastereoselective reductive amination of a functionalized pyranone with a pyrazole derivative.[4][5] For the triple uptake inhibitors, a key intermediate, (3S,6S)-6-benzhydrylthis compound, can be synthesized from a chiral epoxide precursor through a series of steps including ring-opening, vinylation, ring-closing metathesis, and subsequent functional group manipulations.[6]

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of new drugs targeting distinct biological pathways. The development of potent and selective DPP-4 inhibitors like Omarigliptin and Cofrogliptin highlights its applicability in metabolic diseases. In parallel, the exploration of its analogs as triple uptake inhibitors demonstrates its potential in addressing complex neurological disorders like depression. This comparative guide underscores the versatility of this chemical framework and provides a valuable resource for researchers engaged in the design and development of novel therapeutics. The provided quantitative data and experimental protocols offer a foundation for further investigation and optimization of these promising compound classes.

References

Cross-Validation of Analytical Results for Pyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural elucidation and validation of pyran derivatives. Pyran scaffolds are prevalent in a wide range of biologically active compounds, making their precise characterization crucial for drug discovery and development.[1][2] This document outlines the principles and practical applications of key analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their specific needs.

Comparative Analysis of Key Analytical Techniques

The structural confirmation of pyran derivatives relies on a combination of spectroscopic and chromatographic methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about molecular structure and composition, X-ray crystallography offers the definitive solid-state structure.[3] High-Performance Liquid Chromatography (HPLC) is invaluable for assessing purity and quantifying the analyte. A cross-validation approach, utilizing multiple techniques, ensures the unambiguous identification and characterization of these heterocyclic compounds.

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data obtained from various analytical techniques for representative pyran derivatives.

Table 1: Spectroscopic Data Comparison for Representative 4H-Pyran Derivatives

Analytical TechniqueParameterDerivative A: Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylateDerivative B: Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylateKey Differentiating Features
¹H NMR (DMSO-d₆) Chemical Shift (δ)4.20 (s, 1H, H-4), 6.95 (s, 2H, NH₂), 7.15-7.30 (m, 5H, Ar-H), 2.25 (s, 3H, CH₃), 1.05 (t, 3H, OCH₂CH₃), 3.95 (q, 2H, OCH₂CH₃)4.25 (s, 1H, H-4), 7.05 (s, 2H, NH₂), 7.25 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 2.25 (s, 3H, CH₃), 1.05 (t, 3H, OCH₂CH₃), 3.95 (q, 2H, OCH₂CH₃)The aromatic region of the ¹H NMR spectrum clearly distinguishes between the unsubstituted phenyl group in Derivative A and the para-substituted chloro-phenyl group in Derivative B.
¹³C NMR (DMSO-d₆) Chemical Shift (δ)158.0 (C-6), 148.0 (C-2), 144.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 119.5 (CN), 108.0 (C-3), 58.0 (OCH₂), 57.0 (C-5), 39.0 (C-4), 18.0 (CH₃), 14.0 (OCH₂CH₃)158.2 (C-6), 148.1 (C-2), 143.0 (Ar-C), 131.5 (Ar-C-Cl), 128.8 (Ar-CH), 119.3 (CN), 107.8 (C-3), 58.1 (OCH₂), 56.8 (C-5), 38.5 (C-4), 18.0 (CH₃), 14.0 (OCH₂CH₃)The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum provide definitive evidence of the substitution pattern on the phenyl ring.
Mass Spec. (EI) Molecular Ion Peak (m/z)298.13332.09The molecular ion peaks directly correspond to the molecular weights of the respective derivatives, with the ~34 m/z unit difference reflecting the presence of the chlorine atom in Derivative B.

Note: The data presented here is a representative compilation based on typical values found in the literature for similar 4H-pyran structures.[4]

Table 2: X-ray Crystallography Data for a Representative Pyran Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.54
b (Å)9.21
c (Å)10.53
α (°)75.2
β (°)80.1
γ (°)85.3
Volume (ų)789.2
Z2

Note: This data is illustrative and based on published crystal structures of pyran derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality analytical data.

NMR Spectroscopy

Objective: To determine the connectivity of atoms and the stereochemistry of the pyran derivative in solution.[3]

  • Sample Preparation: Dissolve 5-10 mg of the purified pyran derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of 12-16 ppm, 32-64 scans, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Parameters: Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 200-220 ppm, 512-2048 scans, and a relaxation delay of 2-5 seconds.

  • 2D NMR (for enhanced structural elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is particularly useful for elucidating the structure of complex pyran derivatives.[5]

  • Data Analysis: Process the spectra using appropriate software. Integrate all signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Mass Spectrometry

Objective: To determine the molecular weight and elemental composition of the pyran derivative.[3]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source.

    • Calibrate the instrument using a known standard.

    • Acquire the mass spectrum in positive or negative ion mode to obtain the accurate mass of the molecular ion.

  • Data Analysis: Use the accurate mass of the molecular ion to determine the elemental composition of the pyran derivative. Analyze the fragmentation pattern to gain further structural insights.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify the concentration of the pyran derivative.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with 0.1% formic acid to improve peak shape). The specific ratio should be optimized for the particular pyran derivative to achieve good peak separation and retention time.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV-Vis spectrum of the analyte; a common wavelength for many organic compounds is 254 nm.

  • Method Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations of the analyte. The correlation coefficient (R²) of the calibration curve should be ≥ 0.995.

    • Accuracy (Recovery): Analyze spiked samples at three different concentration levels. The average recovery should typically be within 98-102%.

    • Precision (Repeatability): Analyze a minimum of six replicate samples. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Data Analysis: Integrate the peak area of the analyte to determine its purity and/or concentration based on a calibration curve.

Single-Crystal X-ray Diffraction

Objective: To provide precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3]

  • Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal (typically 0.1-0.5 mm in all dimensions) of the pyran derivative. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in an intense, monochromatic X-ray beam.

    • Measure the angles and intensities of the diffracted X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

  • Data Analysis: Analyze the final refined structure to obtain precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the analytical cross-validation of pyran derivatives.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_validation Cross-Validation & Characterization synthesis Pyran Derivative Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Purified Sample ms Mass Spectrometry (HRMS) purification->ms Purified Sample hplc HPLC (Purity & Quantification) purification->hplc Purified Sample xray X-ray Crystallography purification->xray Purified Sample structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment xray->structure_elucidation final_characterization Final Characterization Report structure_elucidation->final_characterization purity_assessment->final_characterization

Caption: Workflow for the Synthesis and Cross-Validation of Pyran Derivatives.

nmr NMR Spectroscopy info_nmr Connectivity Stereochemistry Solution Conformation nmr->info_nmr ms Mass Spectrometry info_ms Molecular Weight Elemental Composition Fragmentation Pattern ms->info_ms xray X-ray Crystallography info_xray 3D Atomic Coordinates Bond Lengths & Angles Crystal Packing xray->info_xray hplc HPLC info_hplc Purity Quantification Retention Time hplc->info_hplc

Caption: Information Yield from Different Analytical Techniques for Pyran Derivatives.

By employing a multi-faceted analytical approach and cross-validating the results, researchers can ensure the accurate and comprehensive characterization of novel pyran derivatives, a critical step in advancing drug discovery and development programs.

References

A Comparative Guide to the Stability of Tetrahydro-2H-pyran-3-amine and Other Common Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the stability of reagents and building blocks is a cornerstone of robust and reproducible research. Cyclic amines are a vital class of compounds, frequently incorporated into drug candidates and functional materials. This guide provides an objective comparison of the stability of tetrahydro-2H-pyran-3-amine against other widely used cyclic amines: piperidine, pyrrolidine, and morpholine. The analysis is supported by quantitative data on basicity and thermal stability, along with detailed experimental protocols.

Comparative Stability Analysis

The stability of an amine is multifaceted, encompassing its resistance to degradation under thermal stress and its inherent chemical reactivity, which is closely related to its basicity. The following table summarizes key stability parameters for these cyclic amines.

Table 1: Comparison of Physicochemical Properties

Cyclic AmineStructureMolecular FormulapKa of Conjugate AcidThermal Stability
This compoundthis compound structureC₅H₁₁NO9.2 ± 0.1Decomposes at 198–202°C
PiperidinePiperidine structureC₅H₁₁N11.12[1]Onset: 40°C; Energy: 1080 J/g
PyrrolidinePyrrolidine structureC₄H₉N11.27Onset: 40°C; Energy: 1030 J/g
MorpholineMorpholine structureC₄H₉NO8.49[2]Onset: 50°C; Energy: 1000 J/g*

*Note: Thermal data for piperidine, pyrrolidine, and morpholine reflects the onset of an exothermic decomposition reaction in a mixture with dichloromethane. This is a measure of reactivity in a specific chemical system and not a measure of intrinsic thermal stability in an inert environment.

Basicity (pKa) Insights:

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical indicator of its nucleophilicity and general reactivity. A higher pKa value corresponds to a stronger base.

  • Pyrrolidine and Piperidine exhibit the highest pKa values, making them the strongest bases in this comparison. Their high basicity is typical for secondary dialkyl amines.[3]

  • This compound shows an intermediate basicity. The presence of the ether oxygen in the pyran ring has a modest electron-withdrawing inductive effect, which slightly reduces the electron density on the nitrogen compared to piperidine.

  • Morpholine is the weakest base of the group.[2] The oxygen atom in the ring exerts a significant electron-withdrawing inductive effect, which destabilizes the positive charge on the conjugate acid, thereby reducing the amine's basicity.

Thermal Stability Insights:

Thermal stability is crucial for applications involving elevated temperatures, such as in chemical synthesis or material processing.

  • This compound demonstrates high intrinsic thermal stability, with a decomposition temperature range of 198–202°C.

  • The data for piperidine, pyrrolidine, and morpholine highlight their potential for high reactivity and thermal runaway in the presence of reactive chemicals like dichloromethane, with low onset temperatures for exothermic decomposition. Among these three, morpholine shows a slightly higher onset temperature in this specific reactive system. Studies have shown that morpholine's thermal decomposition in high-temperature liquid-steam systems occurs with an activation energy of 131.9 kJ/mole.[4] In general, when heated to decomposition, both piperidine and pyrrolidine can emit toxic nitrogen oxide fumes.[1][5]

Factors Influencing Cyclic Amine Stability

The stability of a cyclic amine is governed by a combination of electronic and structural factors. These factors influence both the basicity of the nitrogen's lone pair and the overall thermal robustness of the molecule.

G Factors Influencing Cyclic Amine Stability Stability Cyclic Amine Stability Basicity Basicity (pKa) Basicity->Stability Thermal Thermal Stability Thermal->Stability Structure Structural & Electronic Factors Structure->Basicity Structure->Thermal RingSize Ring Size & Strain RingSize->Structure Inductive Inductive Effects (Heteroatoms) Inductive->Structure Hybrid N-atom Hybridization Hybrid->Structure

Figure 1. Logical diagram illustrating the key factors that determine the overall stability of cyclic amines.

  • Inductive Effects: Electron-withdrawing groups or atoms, like the oxygen in morpholine and this compound, decrease electron density on the nitrogen atom. This lowers the amine's basicity by making the lone pair less available for protonation.[6]

  • Ring Size and Strain: The C-N-C bond angles in different ring sizes affect the hybridization of the nitrogen's lone pair orbital. In less strained rings like piperidine (a six-membered ring), the lone pair has more p-character, making it more available for bonding and thus more basic compared to more strained rings.[7]

  • Hybridization: The hybridization of the nitrogen atom's orbitals influences basicity. Lone pairs in orbitals with higher s-character are held more closely to the nucleus, making them less available for protonation and thus less basic.[6][8]

Experimental Protocols

The data presented in this guide are derived from standard analytical techniques used to assess chemical stability.

Protocol 1: pKa Determination by Potentiometric Titration

This method is widely used for its accuracy in determining the dissociation constants of amines.[9]

Objective: To determine the pKa of the conjugate acid of an amine in an aqueous solution.

Methodology:

  • Sample Preparation: Prepare a solution of the amine with a precise, known concentration (e.g., 0.05 M) in deionized water.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition: After each addition of titrant, allow the solution to equilibrate and record the pH and the total volume of titrant added.[10]

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH value at the half-equivalence point, where exactly half of the amine has been neutralized.[10]

Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique used to measure changes in physical properties and to identify decomposition temperatures.[11][12]

Objective: To determine the onset temperature of decomposition for a given amine.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into a DSC sample pan (e.g., gold-plated or hermetically sealed aluminum).[13]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, to prevent oxidative degradation.[12]

  • Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.[14]

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic or exothermic peak indicates a thermal event. The onset temperature of a sharp exothermic peak is typically identified as the beginning of thermal decomposition.[14]

Conclusion

The evaluation of cyclic amine stability is crucial for their effective use in research and development. This guide provides a comparative analysis:

  • This compound offers a compelling stability profile, characterized by moderate basicity and superior intrinsic thermal stability. This makes it a potentially more robust and safer building block in applications requiring higher temperatures.

  • Piperidine and Pyrrolidine are stronger bases, which may be advantageous for reactions requiring high nucleophilicity. However, this increased reactivity can also lead to lower thermal stability, particularly in the presence of other reactive species.

  • Morpholine is a weaker base due to the strong inductive effect of its ether oxygen, which can be beneficial for applications where lower basicity is required to avoid side reactions.

The choice of a specific cyclic amine should be guided by a careful consideration of the required balance between reactivity (basicity) and the thermal and chemical stability demanded by the intended application.

References

Safety Operating Guide

Proper Disposal of Tetrahydro-2H-pyran-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of tetrahydro-2H-pyran-3-amine (CAS No. 120811-32-7), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

  • In case of insufficient ventilation, a suitable respiratory protection

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust or aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not discharge down the drain or mix with general laboratory trash.

  • Waste Collection:

    • Collect all waste containing this compound, including residues, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and compatible waste container.

    • The container must be made of a material chemically resistant to amines. High-density polyethylene (HDPE) is a suitable option.

    • Ensure the container is kept tightly closed when not in use.

  • Waste Segregation:

    • Segregate this compound waste from other waste streams, particularly from strong oxidizing agents, acids, and acid chlorides, to prevent potentially hazardous reactions.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "this compound"

      • The CAS Number: "120811-32-7"

      • An indication of the hazards (e.g., "Harmful," "Irritant")

      • The date of waste accumulation.

  • Storage:

    • Store the labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

    • Secondary containment is recommended to mitigate spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS or contractor with a complete and accurate description of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or vacuum up the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Quantitative Hazard Data

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

This data is based on the Safety Data Sheet for Oxan-3-amine, a synonym for this compound.[1]

Disposal Workflow

DisposalWorkflow start Waste Generation (this compound) collect Collect in Compatible Waste Container start->collect segregate Segregate from Incompatible Materials collect->segregate label Label Container as 'Hazardous Waste' segregate->label store Store in Designated Satellite Accumulation Area label->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact end Proper Disposal contact->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet before handling or disposing of any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tetrahydro-2H-pyran-3-amine
Reactant of Route 2
Reactant of Route 2
tetrahydro-2H-pyran-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.